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  • Product: 2-Buten-1-one, 2-amino-1-phenyl-
  • CAS: 115975-53-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Amino-1-phenyl-2-buten-1-one: Properties, Synthesis, and Applications

Executive Summary 3-Amino-1-phenyl-2-buten-1-one (often abbreviated as APBO or bzacimH) is a highly versatile push-pull β -enaminone. Characterized by an electron-donating amino group conjugated with an electron-withdraw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-phenyl-2-buten-1-one (often abbreviated as APBO or bzacimH) is a highly versatile push-pull β -enaminone. Characterized by an electron-donating amino group conjugated with an electron-withdrawing carbonyl group across a carbon-carbon double bond, this compound serves as a critical building block in organic synthesis and a robust bidentate ligand in coordination chemistry. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, synthesis methodologies, and advanced applications in materials science and catalysis.

Molecular Identity and Physicochemical Profile

The chemical behavior of 3-amino-1-phenyl-2-buten-1-one is fundamentally dictated by its enaminone backbone. The compound exists predominantly as the (Z)-isomer in both solution and solid states[1].

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized in the table below:

PropertyValue
Chemical Name 3-Amino-1-phenyl-2-buten-1-one
General CAS Number 1128-85-4[2][3]
Isomer-Specific CAS 23652-90-6 (Z)-isomer[4]
Molecular Formula C10H11NO[2]
Molecular Weight 161.20 g/mol [4]
Melting Point 144.00 °C – 145.00 °C[4]
Structural Classification β -Ketoenamine / Push-Pull Enaminone
Structural Dynamics and Causality

The thermodynamic preference for the (Z)-conformation is driven by a strong Resonance-Assisted Hydrogen Bond (RAHB) between the primary amino group (-NH 2​ ) and the carbonyl oxygen (C=O)[1][5]. Density Functional Theory (DFT) calculations estimate the stabilization energy provided by this intramolecular hydrogen bond to be approximately 16 kJ/mol[5]. This pre-organization is highly advantageous for researchers, as it perfectly aligns the nitrogen and oxygen atoms to act as a bidentate chelating ligand for transition metals.

Synthesis Methodology

The synthesis of 3-amino-1-phenyl-2-buten-1-one is typically achieved via the direct amination of benzoylacetone (BA)[5].

Synthesis BA Benzoylacetone (BA) Reaction Nucleophilic Attack & Dehydration BA->Reaction Amine Amination Agent (e.g., Aqueous NH3) Amine->Reaction Solvent Solvent System (Toluene/EtOH) Solvent->Reaction Product (Z)-3-amino-1-phenyl- 2-buten-1-one Reaction->Product - H2O Cryst Recrystallization Product->Cryst

Workflow for the synthesis of 3-amino-1-phenyl-2-buten-1-one via amination.

Self-Validating Experimental Protocol: Amination of Benzoylacetone

To ensure high yield and stereochemical purity, the following step-by-step protocol incorporates built-in validation metrics:

  • Reagent Preparation: Dissolve 1.0 equivalent of benzoylacetone in an appropriate non-polar or semi-polar solvent (e.g., toluene or ethanol) to facilitate water removal during the condensation phase[5][6].

  • Amination: Introduce an excess of aqueous ammonia (or ammonium acetate) dropwise to the solution under continuous stirring at room temperature.

  • Condensation & Dehydration: Stir the mixture for 12–24 hours. Causality note: The reaction proceeds via the nucleophilic attack of the amine on the enol/keto carbon, followed by the elimination of water. Using a Dean-Stark apparatus with toluene can drive the equilibrium forward by continuously removing the water byproduct.

  • Validation (In-Process): Monitor the reaction via TLC or FTIR. The successful conversion is marked by the disappearance of the broad enol -OH stretch (~3000 cm −1 ) and the appearance of distinct primary amine -NH 2​ stretching bands (~3300 and 3400 cm −1 )[5].

  • Purification: Isolate the resulting precipitate via vacuum filtration. Wash with cold hexane and recrystallize from ethanol to yield pure (Z)-3-amino-1-phenyl-2-buten-1-one crystals[5][7].

Coordination Chemistry and Reactivity

As a monoanionic bidentate ligand (upon deprotonation), APBO coordinates readily with various transition metals, forming stable, volatile complexes that are highly valued in materials science.

Reactivity APBO 3-amino-1-phenyl-2-buten-1-one (Bidentate N,O-Ligand) Complex Square-Planar Complexes (e.g., trans-Ni(bzacim)2) APBO->Complex Coordination BF2Comp BF2 Ketoiminates (Photoluminescent) APBO->BF2Comp Complexation Isoxazole 3,5-Disubstituted Isoxazoles APBO->Isoxazole Cyclization Metal Transition Metals (Ni, Cu, Pd, Pt) Metal->Complex BF3 Boron Trifluoride BF3->BF2Comp NH2OH Hydroxylamine NH2OH->Isoxazole

Chemical reactivity and coordination pathways of 3-amino-1-phenyl-2-buten-1-one.

Transition Metal Complexes
  • Nickel(II) Complexes: When reacted with Ni(II) salts, the ligand forms square-planar mononuclear complexes, specifically Ni(bzacim) 2​ . Causality note: Unlike some sterically unhindered ligands that form cis-complexes, the bulky phenyl groups in APBO force the complex into a trans-configuration to minimize steric repulsion, a fact confirmed by X-ray crystallography and NOE NMR measurements[8].

  • Copper(II) Complexes: The bis(3-amino-1-phenyl-2-buten-1-onato)copper(II) complex exhibits a distorted tetrahedral geometry. DFT calculations and vibrational spectroscopy confirm that the metal-oxygen and metal-nitrogen bonds are highly stabilized by the delocalized π -system of the ligand[5].

  • Palladium(II) and Platinum(II): APBO is utilized to synthesize volatile β -ketoiminate Pd and Pt complexes. Because these complexes are stable to air and moisture but vaporize cleanly, they are excellent precursors for Palladium Chemical Vapor Deposition (CVD) in semiconductor manufacturing[6].

Protocol: Synthesis of trans-Ni(bzacim) 2​
  • Ligand Deprotonation: Dissolve 2.0 equivalents of APBO in ethanol. Add a mild base (e.g., sodium ethoxide) to deprotonate the amine, generating the reactive monoanionic species[8].

  • Metal Addition: Slowly add 1.0 equivalent of Nickel(II) acetate dissolved in ethanol.

  • Coordination: Reflux the mixture for 2 hours. The solution will undergo a distinct color change as the square-planar trans-complex forms.

  • Isolation: Cool the mixture to induce precipitation. Filter and perform slow evaporation in a suitable solvent to grow single crystals for X-ray diffraction[8].

Advanced Applications: Photochemistry and Heterocycle Synthesis

Boron Difluoride (BF 2​ ) Ketoiminates

Reacting APBO with boron trifluoride etherate yields BF 2​ ketoiminates. The rigidification of the enaminone backbone by the BF 2​ core restricts non-radiative decay pathways, turning the complex into a solid-state luminescent material. However, researchers must account for its photochemical behavior: UV irradiation of the APBO-BF 2​ complex in a polyethylene matrix leads to luminescence quenching due to photodimerization. Interestingly, this process is reversible; keeping the sample in the dark allows the photodimers to dissociate, restoring luminescence[9].

Synthesis of Isoxazoles

APBO reacts with hydroxylamine to form 3,5-disubstituted isoxazoles[7]. The regioselectivity of this cyclization is heavily dependent on the electron density at the reaction sites. By modifying the nitrogen atom with electron-withdrawing acyl groups, chemists can predictably alter the ratio of the resulting isoxazole isomers, making APBO a tunable precursor for pharmaceutical heterocycles[7].

Conclusion

3-Amino-1-phenyl-2-buten-1-one is a structurally fascinating and highly utilitarian compound. Its pre-organized (Z)-conformation, driven by resonance-assisted hydrogen bonding, makes it an ideal bidentate ligand. From dictating the trans-stereochemistry of transition metal complexes to serving as a tunable precursor for luminescent materials and pharmaceutical heterocycles, APBO remains a critical asset in the toolkit of modern chemical researchers.

Sources

Exploratory

2-Buten-1-one, 2-amino-1-phenyl- IUPAC name and synonyms

An In-Depth Technical Guide to (2Z)-2-Amino-1-phenylbut-2-en-1-one Introduction This technical guide provides a comprehensive overview of the chemical compound 2-amino-1-phenylbut-2-en-1-one. As a member of the enaminone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2Z)-2-Amino-1-phenylbut-2-en-1-one

Introduction

This technical guide provides a comprehensive overview of the chemical compound 2-amino-1-phenylbut-2-en-1-one. As a member of the enaminone class of molecules, it features a unique and reactive α,β-unsaturated amino-ketone system. This structural motif is a well-regarded pharmacophore, suggesting potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data on closely related structural analogs. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of its nomenclature, properties, plausible synthesis, and projected biological significance.

Nomenclature and Chemical Identity

IUPAC Name Elucidation

The systematic name for the target compound is derived by identifying the principal functional groups and parent carbon chain.

  • Parent Chain : The longest carbon chain containing the principal functional group (ketone) is a four-carbon chain with a double bond, hence a "butenone."

  • Numbering : The carbonyl carbon is assigned position 1. The double bond is between carbons 2 and 3, designated as "but-2-en-1-one."

  • Substituents : A phenyl group is attached to position 1 (1-phenyl), and an amino group is at position 2 (2-amino).

  • Stereochemistry : The double bond can exist as either E or Z isomers. The Z-isomer is often stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.

Therefore, the preferred IUPAC name is (2Z)-2-amino-1-phenylbut-2-en-1-one .

Synonyms and Identifiers

While common or trivial names are not widely established, the compound can be described by other systematic names:

  • (Z)-2-Amino-1-phenyl-2-buten-1-one

  • β-Amino-α,β-didehydrobutyrophenone

  • An enaminone derivative of 1-phenyl-1,3-butanedione

Chemical Structure and Isomerism

The molecule's core is an enaminone, which is part of a larger conjugated system involving the phenyl ring. This conjugation influences the compound's electronic properties, reactivity, and spectral characteristics. The primary form of stereoisomerism is geometric (E/Z) at the C2=C3 double bond.

Physicochemical Properties

The following properties are computed based on the structure of 2-amino-1-phenylbut-2-en-1-one and data from its saturated analog, 2-amino-1-phenylbutan-1-one.[1] These values are essential for predicting its behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOCalculated
Molecular Weight 161.20 g/mol Calculated
Exact Mass 161.08406 g/mol Calculated
XLogP3-AA ~1.8Estimated
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2Calculated
Topological Polar Surface Area 43.1 Ų[1]

The Topological Polar Surface Area (TPSA) of 43.1 Ų suggests good potential for oral bioavailability and cell membrane permeability. The XLogP value indicates moderate lipophilicity.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The most logical approach involves the condensation of 1-phenylbutane-1,3-dione with an ammonia source. This reaction is typically straightforward and proceeds via nucleophilic attack of the amine on the more electrophilic ketone (in this case, the C3 ketone), followed by dehydration to yield the stable, conjugated enaminone product.

G cluster_reactants Reactants reactant1 1-Phenylbutane-1,3-dione intermediate Hemiaminal Intermediate reactant1->intermediate Condensation reactant2 Ammonia (NH3) reactant2->intermediate Condensation product (2Z)-2-Amino-1-phenylbut-2-en-1-one intermediate->product Dehydration byproduct Water (H2O) intermediate->byproduct

Caption: Proposed synthesis of the target compound via condensation.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on standard methods for enaminone synthesis.

  • Reaction Setup : To a solution of 1-phenylbutane-1,3-dione (1.0 eq) in a suitable solvent such as toluene or ethanol, add an excess of ammonium acetate or a solution of ammonia in methanol (e.g., 2.0-3.0 eq).

  • Heating : Equip the reaction vessel with a Dean-Stark apparatus if using toluene to azeotropically remove the water byproduct. Heat the mixture to reflux.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification : Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Projected Biological Activity and Pharmacological Profile

While this specific molecule lacks direct biological studies, the enaminone scaffold and related aminoacetophenone structures are known to possess a range of biological activities.[2]

The Enaminone Moiety as a Pharmacophore

Enaminones are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide variety of biological targets. Their key features include:

  • Hydrogen Bonding : The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor.

  • Michael Acceptor : The β-carbon can act as an electrophilic site for nucleophilic attack by amino acid residues (e.g., cysteine) in enzyme active sites.

  • Planarity and Lipophilicity : The conjugated system imparts planarity, facilitating stacking interactions, and its overall structure allows for tunable lipophilicity.

Potential Therapeutic Applications

Based on activities observed in analogous structures, 2-amino-1-phenylbut-2-en-1-one could be investigated for the following effects:

  • Antimicrobial Activity : Derivatives of aminoacetophenones and other enaminones have demonstrated antibacterial and antifungal properties.[2][3] The mechanism often involves membrane disruption or inhibition of essential cellular enzymes. Protected amino acids have also shown promise in overcoming antibiotic resistance.[4]

  • Anti-inflammatory Activity : Azaflavanones synthesized from 2'-aminoacetophenone have shown significant anti-inflammatory effects in animal models.[2] This activity is often linked to the inhibition of inflammatory pathways like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Activity : The α,β-unsaturated ketone system is a feature in many cytotoxic compounds. 4'-aminoacetophenone is a common building block for synthesizing derivatives with activity against various cancer cell lines.[2]

G cluster_interactions Potential Interactions drug (2Z)-2-Amino-1-phenylbut-2-en-1-one enzyme Enzyme Active Site drug->enzyme Binding h_bond Hydrogen Bonding (NH...O=C-residue) enzyme->h_bond hydrophobic Hydrophobic Interaction (Phenyl Ring) enzyme->hydrophobic covalent Covalent Adduct (Michael Addition) enzyme->covalent

Caption: Hypothetical binding modes within a biological target.

Safety, Handling, and Storage

The following safety information is extrapolated from safety data sheets (SDS) of structurally similar aminoketones and amines.[5][6][7][8]

Hazard Identification
  • Skin : May cause skin irritation or severe burns upon prolonged contact.[6][8]

  • Eyes : Risk of serious eye irritation or damage.[6][8]

  • Ingestion : May be harmful if swallowed. Do not induce vomiting.[5]

  • Inhalation : Avoid breathing dust or vapors, as it may cause respiratory irritation.[5]

Recommended Handling Procedures
  • Ventilation : Handle in a well-ventilated area or under a chemical fume hood.[5][7]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[5][7]

  • Hygiene : Wash hands thoroughly after handling.[6]

First-Aid Measures
  • Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[6]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[5]

  • Ingestion : Rinse mouth with water. Call a poison control center or doctor immediately.[5]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

(2Z)-2-Amino-1-phenylbut-2-en-1-one is a compound with significant potential stemming from its enaminone core structure. While empirical data remains scarce, established chemical principles and the known bioactivity of its structural class suggest promising avenues for research in antimicrobial, anti-inflammatory, and anticancer applications. Its straightforward proposed synthesis makes it an accessible target for chemical and pharmacological investigation. This guide serves as a foundational resource to stimulate and support future research into this and related molecules.

References

  • 2-Amino-1-phenyl-1-butanone | C10H13NO | CID 12764930. PubChem. [Link]

  • 2-Amino-1-phenylbutan-1-ol | C10H15NO | CID 22187. PubChem. [Link]

  • 2-Buten-1-one, 1-phenyl-. NIST WebBook. [Link]

  • 2-Amino-1-phenylbutane | C10H15N | CID 103771. PubChem. [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]

  • Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. [Link]

Sources

Foundational

Molecular Architecture and Conformation of 3-Amino-1-phenyl-2-buten-1-one: A Technical Guide

Executive Summary 3-Amino-1-phenyl-2-buten-1-one (APBO), commonly referred to as benzoylacetone enamine, is a highly versatile β -ketoenamine. It serves as a critical building block in the synthesis of nitrogen-containin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-phenyl-2-buten-1-one (APBO), commonly referred to as benzoylacetone enamine, is a highly versatile β -ketoenamine. It serves as a critical building block in the synthesis of nitrogen-containing heterocycles, a bidentate ligand in transition metal coordination chemistry, and a conformationally restricted pharmacophore in drug development[1]. Understanding its molecular structure—specifically its tautomeric preferences and the thermodynamic forces governing its conformation—is essential for researchers aiming to leverage its reactivity and binding affinities.

This guide provides an in-depth analysis of the structural dynamics of APBO, bridging theoretical quantum chemistry with field-proven experimental protocols.

Tautomerism and Resonance-Assisted Hydrogen Bonding (RAHB)

The structural identity of APBO is defined by a complex equilibrium of tautomers and geometric isomers. Theoretically, the molecule can exist as an enolimine or a ketoenamine, with both forms capable of adopting Z (cis-like) or E (trans-like) configurations.

However, experimental and theoretical data unequivocally demonstrate that APBO exists predominantly as the Z-ketoenamine conformer in both the solid state and solution[2].

The Causality of Conformation: Why the Z-Ketoenamine?

The overwhelming stability of the Z-ketoenamine is not merely due to basic hydrogen bonding; it is driven by Resonance-Assisted Hydrogen Bonding (RAHB) . In the Z-configuration, the primary amine group and the carbonyl oxygen are brought into close proximity, allowing the formation of a six-membered chelate ring via an intramolecular N-H···O hydrogen bond[2].

The causality behind this stability lies in the synergistic interplay between π -electron delocalization and the hydrogen bond:

  • The lone pair on the enamine nitrogen delocalizes across the N-C=C-C=O backbone.

  • This delocalization increases the negative charge density on the carbonyl oxygen, enhancing its capacity as a hydrogen bond acceptor.

  • Simultaneously, the nitrogen atom acquires a partial positive charge, increasing the acidity of the N-H proton and strengthening its role as a hydrogen bond donor.

The E-ketoenamine cannot form this intramolecular bond due to steric geometry, and the enolimine tautomer possesses a inherently weaker O-H···N interaction compared to the RAHB-stabilized N-H···O system.

Tautomerism Z_Keto Z-Ketoenamine (Dominant Conformer) Strong RAHB E_Keto E-Ketoenamine (Minor Conformer) No Intramolecular H-Bond Z_Keto->E_Keto C=C Rotation (High Energy Barrier) Enolimine Enolimine (Higher Energy Tautomer) Weaker H-Bond Z_Keto->Enolimine Intramolecular Proton Transfer

Conformational and tautomeric equilibria of 3-amino-1-phenyl-2-buten-1-one.

Structural Elucidation: X-ray, NMR, and DFT Insights

To trust the structural models of APBO, researchers rely on a triad of analytical techniques: X-ray crystallography for solid-state geometry, NMR spectroscopy for solution-state dynamics, and Density Functional Theory (DFT) for electronic mapping[1][2].

Quantitative Data Analysis

The structural parameters of the chelate ring provide direct evidence of RAHB. The elongation of double bonds (C=O, C=C) and the contraction of single bonds (C-N, C-C) indicate a highly delocalized π -system.

Table 1: Key Structural Parameters of Z-3-Amino-1-phenyl-2-buten-1-one

ParameterExperimental (X-ray)Theoretical (DFT/B3LYP)Mechanistic Significance
N···O Distance ~2.62 Å2.668 ÅShort distance confirms a strong, partially covalent intramolecular H-bond[2].
C=O Bond Length ~1.25 Å1.26 ÅElongated compared to typical ketones; indicates high single-bond character.
C=C Bond Length ~1.36 Å1.37 ÅIntermediate length proves π -delocalization within the chelate ring.
C-N Bond Length ~1.32 Å1.33 ÅShortened significantly; exhibits partial double-bond character.
IHB Energy N/A~10 - 15 kcal/molQuantifies the thermodynamic stabilization provided by the RAHB system.
Solution-State Dynamics (NMR)

In solution, 1 H NMR provides a self-validating diagnostic tool for the Z-ketoenamine structure. Because APBO is a primary enamine, it possesses two N-H protons. Due to the RAHB effect, the hydrogen-bonded proton is heavily deshielded and appears significantly downfield (often >9.0 ppm depending on the solvent), while the non-bonded proton resonates upfield. The vinylic proton ( δ ~5.3–6.1 ppm) confirms the integrity of the enamine double bond[3].

Experimental Workflow: Synthesis and Characterization

The synthesis of APBO via the amination of benzoylacetone must be carefully controlled to prevent the degradation of the β -diketone precursor. The following protocol utilizes ammonium acetate, which acts not only as the nitrogen source but also as a mild proton shuttle to catalyze the dehydration step without requiring harsh acidic conditions[3].

Workflow cluster_char Structural Characterization Synth Synthesis (Benzoylacetone + NH3/NH4OAc) Purif Purification (Recrystallization) Synth->Purif Xray X-ray Crystallography (Solid-State Conformation) Purif->Xray NMR 1H/13C NMR Spectroscopy (Solution-State Dynamics) Purif->NMR DFT DFT Calculations (B3LYP/6-311++G** & AIM) Xray->DFT Geometry Input NMR->DFT Chemical Shift Validation

Workflow for the synthesis and structural elucidation of 3-amino-1-phenyl-2-buten-1-one.

Step-by-Step Methodology: Self-Validating Synthesis of APBO

Phase 1: Condensation Reaction

  • Precursor Dissolution: Dissolve 10.0 mmol of benzoylacetone in 25 mL of absolute ethanol. Causality: Ethanol ensures complete solubility of the organic diketone while allowing the highly polar ammonium salts to interact in a homogenous phase.

  • Amination: Add 50.0 mmol (5.0 equivalents) of ammonium acetate to the solution. Causality: A stoichiometric excess of ammonia is required to drive the equilibrium toward the enamine product according to Le Chatelier's principle.

  • Thermal Activation: Stir the mixture at 55–60 °C for 48–72 hours[3].

    • Self-Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The reaction is complete when the less polar benzoylacetone spot is entirely consumed.

Phase 2: Isolation and Purification 4. Precipitation: Cool the reaction mixture to room temperature. Slowly add 15 mL of cold aqueous ammonia (25%) to precipitate the product[3]. 5. Filtration: Collect the resulting solid via vacuum filtration and wash with ice-cold distilled water to remove residual ammonium acetate. 6. Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield pure white to pale-yellow crystals.

  • Self-Validation Checkpoint 2: Determine the melting point. Pure APBO exhibits a sharp melting point at 95.5–99.0 °C[3].

Phase 3: Spectroscopic Validation 7. NMR Analysis: Dissolve a sample in CDCl 3​ or DMSO- d6​ and acquire a 1 H NMR spectrum.

  • Self-Validation Checkpoint 3: Confirm the structure by identifying the diagnostic vinylic proton singlet ( δ ~5.3 ppm in CDCl 3​ ) and the methyl protons ( δ ~1.8–2.8 ppm)[3]. The absence of an enol -OH proton (~15 ppm) confirms complete amination.

Computational Topology: Atoms in Molecules (AIM)

For advanced drug development professionals mapping pharmacophores, understanding the exact electron density of the APBO hydrogen bond is critical. Density Functional Theory (DFT) calculations, typically performed at the B3LYP/6-311++G** level, are coupled with Bader’s Atoms in Molecules (AIM) theory to analyze the topology of the electron density[2].

AIM analysis of APBO reveals a Bond Critical Point (BCP) between the enamine hydrogen and the carbonyl oxygen. The Laplacian of the electron density ( ∇2ρ ) at this BCP is typically positive, but the high local electron density ( ρ ) confirms that the intramolecular hydrogen bond possesses partial covalent character. This computational validation perfectly mirrors the shortened N···O distances observed in X-ray crystallography, closing the loop between theoretical prediction and empirical observation.

References

  • Raissi, H., et al. "Vibrational assignment, structure and intramolecular hydrogen bond study of 3-amino-1-phenyl-2-buten-1-one." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • "Cis-Trans Isomerism in Mononuclear Nickel(II)
  • "Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides." MDPI.

Sources

Exploratory

Tautomerism in 3-Amino-1-phenyl-2-buten-1-one: A Comprehensive Mechanistic and Experimental Guide

Executive Summary 3-Amino-1-phenyl-2-buten-1-one (APBO), commonly known as benzoylacetone enamine, is a quintessential push-pull enaminone. Characterized by an electron-donating amino group and an electron-withdrawing be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-phenyl-2-buten-1-one (APBO), commonly known as benzoylacetone enamine, is a quintessential push-pull enaminone. Characterized by an electron-donating amino group and an electron-withdrawing benzoyl group separated by a conjugated carbon-carbon double bond, APBO serves as a critical scaffold in organic synthesis, coordination chemistry, and drug development. Understanding its tautomeric behavior is paramount, as the specific tautomeric state dictates the molecule's reactivity, pharmacokinetics, and metal-chelating properties. This whitepaper provides an in-depth analysis of the tautomeric equilibria of APBO, supported by self-validating experimental protocols and computational grounding.

Mechanistic Underpinnings of Tautomerism in APBO

The structural dynamics of APBO are governed by three potential tautomeric forms: the keto-enamine, the keto-imine, and the imino-enol.

  • Keto-Enamine (Z-isomer): This is the overwhelmingly dominant form in both solution and solid states. The stability is driven by a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). The strong intramolecular hydrogen bond (IHB) between the amino proton (N-H) and the carbonyl oxygen (C=O) closes a highly stable six-membered pseudo-ring. The push-pull electron delocalization significantly strengthens this IHB compared to standard hydrogen bonds [1].

  • Keto-Imine: Formed via a proton transfer from the nitrogen to the alpha-carbon. This form lacks the extended conjugation and the stabilizing IHB, making it an unstable, high-energy intermediate.

  • Imino-Enol: Formed via enolization of the keto-imine. While it possesses an O-H···N hydrogen bond, the intrinsic basicity and orbital overlap make it significantly less stable than the keto-enamine form.

TautomericEquilibria A Keto-Enamine (Z-isomer) Dominant Form Strong N-H···O=C IHB B Keto-Imine Unstable Intermediate A->B Proton Transfer C Imino-Enol Minor Form A->C Direct Transfer (Excited State) B->C Enolization

Tautomeric equilibria of 3-amino-1-phenyl-2-buten-1-one highlighting the dominant keto-enamine.

Experimental Workflows for Tautomer Characterization

To empirically validate the dominance of the keto-enamine tautomer, a multi-modal analytical approach is required. The following workflow ensures that the structural assignment is self-validating, cross-referencing spectroscopic data with computational models.

Workflow S1 Step 1: Amination Benzoylacetone + NH4OAc S2 Step 2: Crystallization Isolate Z-Keto-Enamine S1->S2 S3 Step 3: Spectroscopic Analysis NMR, FT-IR, Raman S2->S3 S4 Step 4: Computational Validation DFT/B3LYP Calculations S3->S4

Multi-modal analytical workflow for synthesizing and characterizing APBO tautomers.

Detailed Experimental Protocols

Protocol 1: Synthesis and Isolation of Z-APBO

  • Reagent Preparation: Dissolve 10 mmol of benzoylacetone in 20 mL of absolute ethanol.

  • Amination: Add a 5-fold molar excess of ammonium acetate (50 mmol).

    • Causality: Ammonium acetate acts as a mild, controlled source of ammonia. Using stronger aqueous ammonia can lead to the hydrolytic cleavage of the β-diketone starting material, reducing yield and introducing impurities.

  • Reflux: Heat the mixture to reflux for 4-6 hours under an inert nitrogen atmosphere to prevent oxidative degradation of the enamine.

  • Crystallization: Concentrate the solvent under reduced pressure and cool to 4°C. Collect the resulting pale-yellow crystals via vacuum filtration.

  • Validation: Recrystallize from an ethanol/water mixture to obtain X-ray quality crystals[2].

Protocol 2: Spectroscopic Validation (NMR & Vibrational)

  • ¹H NMR Spectroscopy: Dissolve the purified APBO in CDCl₃.

    • Causality: CDCl₃ is a non-polar, non-hydrogen-bonding solvent. It preserves the native intramolecular hydrogen bond of the solute without competing for the N-H or C=O sites, unlike solvents such as DMSO-d₆.

    • Observation: Look for a broad singlet far downfield (typically between 11.0 - 12.0 ppm). This extreme deshielding is the hallmark signature of the strongly hydrogen-bonded N-H proton in the keto-enamine form.

  • FT-IR and Raman Spectroscopy: Prepare a KBr pellet for solid-state IR and use a 1064 nm Nd:YAG laser for Raman excitation to avoid sample fluorescence.

    • Observation: The N-H stretching vibration will appear unusually broad and red-shifted (~3100-3250 cm⁻¹) due to the IHB. The C=O stretch will also be red-shifted to ~1600 cm⁻¹, confirming the extended resonance of the push-pull system [1].

Quantitative Data & Tautomer Stability

Density Functional Theory (DFT) calculations, typically performed at the B3LYP/6-311++G** level, provide the energetic rationale for the experimental observations. The table below summarizes the relative stability and hydrogen bond strengths of the APBO tautomers.

Tautomeric FormRelative Energy (kcal/mol)Dipole Moment (Debye)IHB Strength (kcal/mol)Predominant State
Keto-Enamine (Z) 0.00 (Reference)~3.5215.8 - 16.5Solid & Solution
Keto-Imine +12.45~2.81N/ANone (Transient)
Imino-Enol +15.12~2.15~8.4None (Transient)

Data synthesized from computational benchmarks of enaminone systems[2].

Implications in Drug Development and Coordination Chemistry

For drug development professionals, the tautomeric state of a pharmacophore dictates its binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In the case of APBO and its derivatives:

  • Target Binding: The locked Z-keto-enamine conformation presents a highly specific steric and electrostatic surface. The hydrogen-bonded pseudo-ring restricts bond rotation, reducing the entropic penalty upon binding to a target protein receptor.

  • Coordination Chemistry: APBO acts as a potent bidentate ligand. Deprotonation of the N-H group allows the molecule to chelate transition metals (e.g., Copper(II), Nickel(II)), forming highly stable bis(3-amino-1-phenyl-2-buten-1-onato)metal complexes. These complexes are actively researched for their catalytic and photophysical properties[3].

References

  • Raissi, H., Moshfeghi, E., & Farzad, F. (2006). Vibrational assignment, structure and intramolecular hydrogen bond study of 3-amino-1-phenyl-2-buten-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 729-739. URL:[Link]

  • Ghafari, M., Wang, Y. A., Tayyari, S. F., & Jamialahmadi, M. (2013). Vibrational assignment and crystal structure of 3-amino-1-phenyl-2-buten-1-one. Journal of Molecular Structure, 1045, 20-28. URL:[Link]

  • Tayyari, S. F., Jamialahmadi, M., & Moosavi, Z. (2016). Vibrational assignments and structure of bis(3-amino-1-phenyl-2-buten-1-onato)copper(II) complex. Journal of Molecular Structure, 1111, 25-32. URL:[Link]

Sources

Foundational

The Ambident Scaffold: Physical, Chemical, and Synthetic Properties of Enaminones in Drug Development

Executive Summary Enaminones (β-enamino carbonyl compounds) are exceptionally versatile intermediates in modern organic synthesis and medicinal chemistry. Characterized by the conjugated amine-alkene-carbonyl system ( N−...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enaminones (β-enamino carbonyl compounds) are exceptionally versatile intermediates in modern organic synthesis and medicinal chemistry. Characterized by the conjugated amine-alkene-carbonyl system ( N−C=C−C=O ), these compounds exhibit a unique ambident reactivity profile that makes them indispensable for the construction of complex heterocyclic systems. This technical guide provides an in-depth exploration of the physical properties, chemical reactivity, and modern synthetic methodologies of enaminones, culminating in their critical applications in drug discovery.

Structural and Physical Properties

The structural uniqueness of enaminones lies in their highly delocalized π -electron system. They possess a planar geometry that is heavily stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.

Spectroscopic Signatures: This structural rigidity and hydrogen bonding network give rise to distinct spectroscopic properties that are critical for analytical validation:

  • Nuclear Magnetic Resonance (NMR): In 1H NMR spectroscopy, the strongly hydrogen-bonded N-H proton typically appears highly deshielded (downfield), often between δ 10.0 and 12.0 ppm. The vinylic proton also exhibits distinct splitting patterns that easily differentiate the E and Z isomeric states.

  • Infrared (IR) Spectroscopy: The extensive conjugation and hydrogen bonding shift the characteristic stretching frequencies. The C=O stretch is typically lowered to 1650–1600 cm −1 , while the N-H stretch broadens significantly around 3200–3300 cm −1 1.

The stability conferred by this conjugated system ensures that enaminones are robust enough for isolation and storage, unlike conventional enamines which rapidly decompose via hydrolytic or oxidative pathways 1.

Chemical Reactivity: The Ambident Nature

The synthetic utility of enaminones is fundamentally driven by their ambident chemical nature. The push-pull electronic effect of the electron-donating amino group and the electron-withdrawing carbonyl group creates multiple reactive sites within a single compact scaffold 2.

  • Nucleophilic Centers: The molecule can act as a nucleophile at the C-2 carbon, the amino nitrogen, and the carbonyl oxygen.

  • Electrophilic Centers: The molecule is susceptible to nucleophilic attack at the C-1 and C-3 carbons.

This dual reactivity makes enaminones ideal precursors for annulation reactions, allowing for both 1,2- and 1,4-additions to forge diverse carbocyclic and heterocyclic frameworks 3.

Reactivity Core Enaminone Core (N-C=C-C=O) Nu Nucleophilic Sites Core->Nu El Electrophilic Sites Core->El Nu_C2 C-2 Position Nu->Nu_C2 Nu_N Amino Group Nu->Nu_N Nu_O Carbonyl Oxygen Nu->Nu_O El_C1 C-1 Position El->El_C1 El_C3 C-3 Position El->El_C3

Caption: Logical mapping of enaminone ambident reactive sites.

Modern Synthetic Methodologies

Historically, enaminones were synthesized via the simple condensation of 1,3-dicarbonyl compounds with primary or secondary amines. While effective, this classical approach often required harsh acid catalysis and azeotropic water removal (e.g., Dean-Stark apparatus) to drive the equilibrium. Modern chemistry has shifted toward greener, highly efficient catalytic systems.

Quantitative Comparison of Catalytic Systems

The table below summarizes recent advancements in enaminone synthesis, highlighting the shift toward sustainable and highly selective protocols.

Catalytic SystemReaction ConditionsAverage Yield (%)Key Mechanistic AdvantagesRef
[(PPh3)AuCl] / AgOTf Solvent-free, Room Temp76–98%High chemoselectivity; bypasses solvent waste; rapid kinetics.4
NiO (Heterogeneous) Ultrasonication, 30 °C85–95%Cavitation drives mass transfer; catalyst is robust and recyclable.5
Photocatalyst + Ni(II) Visible light, Mild70–90%Enables total trans-selectivity via radical addition/debromination.6
Step-by-Step Protocol: Gold(I)/Silver(I) Catalyzed Solvent-Free Synthesis

To ensure scientific integrity and reproducibility, the following self-validating protocol details the solvent-free synthesis of β -enaminones 4.

1. Reagent Preparation: In a dry, 10 mL reaction vial, combine the 1,3-dicarbonyl compound (1.0 mmol) and the primary amine (1.0 mmol).

  • Causality: Equimolar ratios are used to prevent the formation of bis-enaminone byproducts.

2. Catalyst Activation & Addition: Add 1 mol% of[(PPh 3​ )AuCl] and 1 mol% of AgOTf directly to the neat mixture.

  • Causality: Silver triflate (AgOTf) acts as a chloride abstractor, stripping the chloride from the gold complex to generate a highly active, cationic gold(I) species. This soft Lewis acid selectively activates the carbonyl oxygen without irreversibly binding to the hard amine nucleophile (which would poison the catalyst).

3. Solvent-Free Condensation: Stir the neat mixture at room temperature for 1–3 hours. Monitor via Thin Layer Chromatography (TLC).

  • Causality: Operating under solvent-free conditions drastically increases the effective molarity of the reactants. This high localized concentration drives the condensation equilibrium forward rapidly at room temperature, eliminating the need for thermal dehydration.

4. Workup and Self-Validation: Dilute the crude mixture with ethyl acetate (EtOAc) and wash with distilled water to remove unreacted amines and catalyst residues. Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

  • Validation Check: Analyze the crude product via 1H NMR. The reaction is validated as successful if the distinct methylene protons of the starting 1,3-dicarbonyl (typically around δ 3.5 ppm) have disappeared, replaced by a strongly downfield hydrogen-bonded N-H proton ( δ 10-12 ppm) and a vinylic proton ( δ 5.0-5.5 ppm).

Workflow R1 1,3-Dicarbonyl Compound Rxn Solvent-Free Reaction (Room Temp, Stirring) R1->Rxn R2 Primary Amine R2->Rxn Cat [(PPh3)AuCl]/AgOTf Catalyst (1 mol%) Cat->Rxn Catalyzes Pur Extraction & Filtration (EtOAc / H2O) Rxn->Pur Prod β-Enaminone Product (High Yield) Pur->Prod

Caption: Step-by-step workflow for solvent-free enaminone synthesis.

Applications in Drug Development

In medicinal chemistry, enaminones are not merely transient intermediates; they act as core pharmacophores and essential building blocks for active pharmaceutical ingredients (APIs).

Anticancer Therapeutics: Enaminones are heavily utilized in the synthesis of substituted N-arylpyrazoles and coumarin derivatives. For instance, reactions of enaminones with active methylene compounds or diazonium salts yield pyrazolyl-triazines and pyrido-pyrimidines. These specific derivatives have demonstrated pronounced cytotoxic effects against human breast carcinoma (MCF-7) and liver carcinoma (HEPG2) cell lines, showing inhibition profiles comparable to standard chemotherapeutics like 5-fluorouracil 7.

Site-Selective Annulation for Bioactive Scaffolds: Recent advances in transition-metal-catalyzed C–H functionalization have allowed researchers to perform site-selective transformations directly on the β -enaminone scaffold. This methodology circumvents de novo synthesis, allowing for the rapid, late-stage assembly of substituted polyaromatic and heteroaromatic scaffolds (e.g., indolizidines and quinolizidines) that are critical synthons in antiviral and anticonvulsant drug development 8.

Conclusion

The enaminone scaffold represents a triumph of structural efficiency in organic chemistry. By elegantly combining nucleophilic and electrophilic centers within a stable, hydrogen-bonded planar system, enaminones provide drug developers with a highly programmable chemical canvas. As synthetic methodologies continue to evolve toward greener, catalytic, and light-mediated processes, the utility of enaminones in accelerating the discovery of novel therapeutics will only continue to expand.

References

  • Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. PMC (National Institutes of Health). URL:[Link]

  • Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. URL:[Link]

  • Recent Advances in Synthesis and Reactions of β-Amino-α,β-Enones (Enaminones). Bentham Science. URL:[Link]

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. PMC (National Institutes of Health). URL:[Link]

  • Ultrasound assisted synthesis of enaminones using Nickel oxide. Growing Science. URL:[Link]

  • General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. URL:[Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC (National Institutes of Health). URL:[Link]

  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. RSC Publishing. URL:[Link]

Sources

Exploratory

Synthesis and Characterization of Novel Enaminone Derivatives: A Mechanistic and Pharmacological Blueprint

Introduction and Mechanistic Foundations In the landscape of modern organic synthesis and medicinal chemistry, the enaminone scaffold (N–C=C–C=O) represents a highly versatile and privileged pharmacophore. Functioning as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Foundations

In the landscape of modern organic synthesis and medicinal chemistry, the enaminone scaffold (N–C=C–C=O) represents a highly versatile and privileged pharmacophore. Functioning as a conjugated "push-pull" system, the electron-donating amine group "pushes" electron density through the alkene bridge, while the electron-withdrawing carbonyl group "pulls" it[1]. This unique electronic distribution creates a highly polarized, stable molecule with dual reactivity.

Understanding this causality is critical for rational drug design: the scaffold possesses both nucleophilic centers (the carbonyl oxygen, C-2, and the amino group) and electrophilic centers (C-1 and C-3). This ambidentate nature makes enaminones indispensable building blocks for the divergent synthesis of complex, biologically active heterocycles, including pyrazoles, pyridines, coumarins, and indolizines[1][2][3].

G A Active Methylene Compound C Solvent-Free Condensation A->C B DMF-DMA Reagent B->C D Enaminone Scaffold C->D E Nucleophilic Sites (Carbonyl O, C-2) D->E F Electrophilic Sites (C-1, C-3) D->F

Workflow of enaminone synthesis and dual-site reactivity.

Synthesis Methodologies: Causality and Protocol

While traditional syntheses often rely on the condensation of amines with β -dicarbonyl compounds, the most efficient and atom-economical route to terminal enaminones is the condensation of active methylene compounds (e.g., methyl ketones) with dimethylformamide dimethyl acetal (DMF-DMA)[4].

The Mechanistic Choice of DMF-DMA: DMF-DMA acts simultaneously as a one-carbon synthon and a dehydrating agent. The methoxy groups function as excellent leaving groups, driving the reaction forward without the need for harsh acidic or basic catalysts. We employ solvent-free conditions to align with green chemistry principles; the absence of solvent drastically increases the localized concentration of reactants, thereby accelerating the reaction kinetics and minimizing side-product formation[4].

Protocol: Self-Validating Solvent-Free Synthesis of Enaminones

This protocol is designed as a closed-loop, self-validating system to ensure high-fidelity synthesis.

  • Preparation: In a 50 mL round-bottom flask, combine the methyl ketone derivative (1.0 mmol) and DMF-DMA (1.2 mmol).

    • Causality: A slight 1.2x molar excess of DMF-DMA ensures complete consumption of the ketone, preventing unreacted starting material from complicating downstream purification.

  • Reaction & In-Process Validation: Stir the mixture at 80°C under solvent-free conditions.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase every 30 minutes. The reaction validates itself when the higher Rf​ spot (starting ketone) completely disappears and a distinct, highly UV-active lower Rf​ spot (enaminone) emerges. This typically occurs within 2 to 4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Triturate the resulting crude mass with cold diethyl ether (10 mL).

    • Causality: Enaminones are generally insoluble in cold, non-polar solvents, whereas residual DMF-DMA and its methanol byproduct remain in solution. This allows for rapid, phase-based separation without column chromatography.

  • Purification & Final Validation: Filter the solid product under vacuum, wash with cold ethanol, and recrystallize from hot ethanol.

    • Validation: Record the melting point and compare it against theoretical/literature values. A sharp melting point range (<2°C variance) confirms >95% purity, validating the sample for spectroscopic characterization.

Structural Characterization

Accurate characterization of enaminones relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the presence of the conjugated system and the stereochemistry of the double bond. Due to the steric hindrance between the amine and carbonyl substituents, the E-isomer is thermodynamically favored and is almost exclusively formed.

Table 1: Typical Spectroscopic Signatures of Enaminone Derivatives

Analytical MethodKey Signal / PeakAssignment & Causality
1 H NMR (CDCl 3​ ) δ 7.50 - 8.00 ppm (d, J = 12-13 Hz)Alkene proton (C-3): The large coupling constant (J > 12 Hz) mathematically confirms the trans (E)-geometry of the double bond.
1 H NMR (CDCl 3​ ) δ 5.50 - 6.00 ppm (d, J = 12-13 Hz)Alkene proton (C-2): Highly shielded by the electron-donating resonance of the adjacent amine group, pushing it upfield.
13 C NMR (CDCl 3​ ) δ 188.0 - 195.0 ppmCarbonyl carbon (C=O): Shifted slightly upfield compared to isolated ketones due to extended conjugation.
IR Spectroscopy 1630 - 1670 cm −1 Conjugated C=O stretch: The push-pull resonance weakens the C=O double bond character, lowering the absorption frequency.
IR Spectroscopy 1580 - 1600 cm −1 C=C stretch: The enhanced dipole moment across the conjugated system drastically increases the intensity of this peak.

Biological Activities and Drug Development

Enaminone derivatives exhibit a broad spectrum of pharmacological activities, actively serving as lead compounds for anticonvulsant, anticancer, antifungal, and enzyme inhibitory agents[1][3][5].

Recent breakthroughs have highlighted their potential in neurodegenerative disease management, specifically as potent inhibitors of cholinesterase enzymes (AChE and BChE)[6]. By hybridizing the enaminone core with a sulfonamide moiety, researchers have created molecules that leverage both the hydrogen-bonding capacity of the sulfonamide and the unipolar environment interaction of the enaminone scaffold. Molecular docking studies confirm that these hybrids achieve high binding affinity within the active site of the AChE enzyme (PDB ID: 4M0E)[6].

Table 2: Enzyme Inhibitory Activity of Novel Sulfonamide-Enaminone Hybrids

Compound ClassTarget Enzyme Ki​ Range ( μ M)Most Potent Derivative Ki​ ( μ M)
Sulfonamide-EnaminoneAcetylcholinesterase (AChE)14.28 - 160.1714.28
Sulfonamide-EnaminoneButyrylcholinesterase (BChE)8.30 - 324.278.30

Data summarized from recent in vitro evaluations using Ellman's method[6].

G A Enaminone Derivatives B Target Identification (e.g., AChE, BChE) A->B C In Vitro Assay (Ellman's Method) B->C D Lead Optimization C->D E Preclinical Validation D->E

Drug discovery pipeline for novel enaminone-based inhibitors.

Conclusion

The enaminone scaffold remains a cornerstone in modern drug discovery. By mastering the mechanistic nuances of their push-pull electronics, medicinal chemists can rationally design novel derivatives with tailored electrophilic and nucleophilic sites. The integration of self-validating, solvent-free synthesis protocols coupled with rigorous spectroscopic characterization ensures the high-fidelity generation of these compounds, ultimately accelerating their transition from benchtop synthesis to preclinical validation.

References

  • Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron.1

  • The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry. 2

  • SYNTHESIS, MOLECULAR MODELLING AND CHOLINE ESTERASE ENZYME INHIBITORY ACTIVITY OF NOVEL ENAMINONE DERIVATIVES OF SULFONAMIDES. Semantic Scholar. 6

  • Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds. 5

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. 4

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. 3

Sources

Foundational

Reaction of benzoylacetone with primary amines

Regioselective Synthesis of β -Enaminones: A Technical Guide to the Reaction of Benzoylacetone with Primary Amines Prepared by: Senior Application Scientist, Process Chemistry & Drug Development Target Audience: Research...

Author: BenchChem Technical Support Team. Date: March 2026

Regioselective Synthesis of β -Enaminones: A Technical Guide to the Reaction of Benzoylacetone with Primary Amines

Prepared by: Senior Application Scientist, Process Chemistry & Drug Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In early-stage drug development and heterocyclic synthesis, β -enaminones (also known as β -amino enones) serve as indispensable ambident synthons. They combine the nucleophilicity of enamines with the electrophilicity of enones, making them ideal precursors for a vast array of bioactive nitrogen heterocycles, including pyrazoles, pyrimidines, and quinolines.

The condensation of primary amines with symmetrical β -diketones (like acetylacetone) is straightforward. However, utilizing an unsymmetrical β -diketone such as benzoylacetone (1-phenyl-1,3-butanedione) introduces a critical mechanistic challenge: regioselectivity . This whitepaper dissects the causality behind the regioselective nucleophilic attack, evaluates modern catalytic strategies, and establishes a self-validating experimental workflow to ensure high-fidelity synthesis.

Mechanistic Principles & Regiocontrol

To master this reaction, one must first understand the electronic and steric environment of benzoylacetone. The molecule possesses two distinct carbonyl centers:

  • C1 (Benzoyl Carbonyl): Conjugated with the aromatic phenyl ring.

  • C3 (Acetyl Carbonyl): An aliphatic methyl ketone.

The Causality of Regioselectivity

When a primary amine ( R−NH2​ ) is introduced, nucleophilic attack occurs almost exclusively at the C3 acetyl carbonyl [1]. This regioselectivity is driven by two fundamental factors:

  • Electronic Deactivation: The phenyl ring at C1 delocalizes π -electrons into the benzoyl carbonyl, significantly reducing its electrophilicity compared to the isolated acetyl group.

  • Steric Hindrance: The bulky aromatic ring creates a steric shield around C1, kinetically favoring attack at the unhindered C3 methyl group.

Following the initial nucleophilic attack, a hemiaminal intermediate is formed, which rapidly undergoes dehydration. The resulting imine tautomerizes into the highly stable β -enaminone ( Z -isomer) . This specific geometry is thermodynamically locked by a robust pseudo-six-membered ring formed via intramolecular hydrogen bonding between the carbonyl oxygen and the amine proton.

Mechanism BA Benzoylacetone (1-phenyl-1,3-butanedione) Attack Regioselective Nucleophilic Attack (at C3 Acetyl Carbonyl) BA->Attack Amine Primary Amine (R-NH2) Amine->Attack Inter Hemiaminal Intermediate Attack->Inter Dehyd Dehydration (-H2O) Inter->Dehyd Enaminone β-Enaminone (Z-isomer, H-bond stabilized) Dehyd->Enaminone

Mechanistic pathway for regioselective β-enaminone synthesis from benzoylacetone.

Evaluation of Catalytic Systems

Historically, this condensation required harsh conditions and azeotropic water removal (e.g., Dean-Stark apparatus). Modern synthetic methodologies have evolved to prioritize atom economy, milder conditions, and green chemistry. Table 1 summarizes the performance of various catalytic systems validated in recent literature.

Table 1: Quantitative Comparison of Catalytic Systems for Benzoylacetone Condensation

Catalytic SystemReaction ConditionsTimeYield (%)Mechanistic RoleRef
p -Toluenesulfonic Acid Toluene, Reflux2–4 h85–95%Strong Brønsted acid; protonates carbonyl to enhance electrophilicity.[1]
Ammonium Chloride Solvent-free, 80 °C1–2 h80–92%Mild, inexpensive Brønsted acid; facilitates addition-elimination.[2]
Gold(III) NHC Complexes Ambient Temp, Solvent2–6 h>90%Highly electrophilic Lewis acid; activates the C3 carbonyl at room temp.[3]
Nickel Oxide (NiO) Ultrasound, Solvent-free15–30 min~90%Heterogeneous Lewis acid; sonication accelerates mass transfer.[4]
Citrus Juice Grindstone (Silica), RT5–10 min85–98%Green biocatalyst (citric acid); mechanochemical activation.[5]

Application Note: For scale-up in drug development, heterogeneous catalysts like NiO or mild, non-toxic Brønsted acids like NH4​Cl [2] are preferred due to ease of workup and catalyst recovery.

Self-Validating Experimental Protocol

A robust chemical process must not only yield the desired product but also provide intrinsic data points to confirm its success. The following protocol utilizes a mild Brønsted acid approach and is designed as a self-validating system .

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Charge a round-bottom flask with benzoylacetone (10.0 mmol, 1.62 g).

  • Add the primary amine (11.0 mmol) to ensure complete consumption of the diketone.

  • Introduce the catalyst: Ammonium chloride ( NH4​Cl , 10 mol%)[2] or p -TsOH (1.3 equiv if forming an ammonium salt intermediate)[1].

Step 2: Condensation Reaction

  • If utilizing solvent-free conditions, heat the neat mixture to 80 °C under continuous stirring.

  • Alternative: For ultrasound-assisted synthesis, place the neat mixture (with NiO catalyst) in an ultrasonic bath for 15–30 minutes[4].

Step 3: In-Process Control (IPC)

  • Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The disappearance of the UV-active benzoylacetone spot ( Rf​≈0.6 ) and the appearance of a highly fluorescent, lower-polarity spot indicates conversion.

Step 4: Workup & Purification

  • Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3​ (if acidic catalyst was used) followed by brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify the crude solid via simple crystallization from cold n-hexane to yield the pure β -enaminone[1].

The Self-Validation Logic (Spectroscopic Causality)

To guarantee regiochemical fidelity without requiring X-ray crystallography, the protocol relies on 1H -NMR validation:

  • Confirmation of Dehydration: The appearance of a sharp singlet integrating to 1H at δ 5.5 – 6.0 ppm confirms the presence of the vinylic proton ( C=CH ).

  • Confirmation of Regiochemistry: The disappearance of the acetyl methyl peak (~2.2 ppm in the diketone) and its shift to a vinylic methyl environment (~2.0 ppm), combined with the retention of the benzoyl aromatic multiplet, proves attack occurred at C3.

  • Confirmation of Z-Isomer Geometry: The appearance of a highly deshielded proton signal at δ 11.0 – 13.0 ppm acts as an internal sensor. This extreme downfield shift is caused by the strong intramolecular hydrogen bond ( N−H⋯O=C ), proving the molecule is locked in the Z -configuration.

Workflow Start Equip Reaction Vessel (Benzoylacetone + R-NH2 + Catalyst) React Condensation Reaction (Heat / Ultrasound / Grindstone) Start->React IPC In-Process Control (IPC) TLC / GC-MS Monitoring React->IPC Decision Conversion > 95%? IPC->Decision Decision->React No Workup Aqueous Workup & Extraction Decision->Workup Yes Purify Recrystallization (e.g., n-hexane) Workup->Purify Validate Structural Validation (1H-NMR: Vinylic & NH Protons) Purify->Validate

Experimental workflow and validation logic for β-enaminone synthesis.

Applications in Drug Development

The resulting 3-(alkylamino)-1-phenyl-2-buten-1-ones are not final products; they are highly reactive scaffolds. In medicinal chemistry, these β -enaminones are subjected to cyclocondensation with hydrazines to yield heavily substituted pyrazoles , or with guanidine derivatives to yield pyrimidines . Because the regiochemistry was strictly controlled during the enaminone formation, the subsequent cyclization steps proceed with predictable vectorality, ensuring that the pharmacophores are positioned exactly as required for target receptor binding.

References

  • Title: Synthesis and structure of the unsymmetrical b-diimine precursor: The b-iminoamine Source: Comptes Rendus de l'Académie des Sciences URL
  • Title: Condensation of dicarbonyl compounds with amine.
  • Title: Synthesis of Beta-Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride Source: ResearchGate URL
  • Title: Gold(III)
  • Source: Science.

Sources

Exploratory

The Tautomeric Landscape of β-Aminovinyl Ketones: Mechanistic Insights and Analytical Workflows

Executive Summary β-Aminovinyl ketones, widely known as enaminones, are highly versatile push-pull conjugated systems that serve as critical building blocks in organic synthesis, coordination chemistry, and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-Aminovinyl ketones, widely known as enaminones, are highly versatile push-pull conjugated systems that serve as critical building blocks in organic synthesis, coordination chemistry, and drug discovery[1]. The defining physicochemical characteristic of enaminones is their ability to undergo complex keto-enol and enamine-imine tautomerism. Understanding the thermodynamic and kinetic parameters of this tautomeric equilibrium is essential for researchers designing novel pharmacophores, transition-metal ligands[2], and highly stable Covalent Organic Frameworks (COFs)[3]. This whitepaper provides an in-depth mechanistic analysis of enaminone tautomerism, detailing the structural causality behind tautomer stability, solvent effects, and the rigorous Nuclear Magnetic Resonance (NMR) workflows required to validate these dynamic systems.

Mechanistic Underpinnings: The Tautomeric Triad

The structural backbone of a β-aminovinyl ketone supports three primary tautomeric forms: the keto-enamine , the enol-imine , and the keto-imine [4].

The preference for a specific tautomer is rarely random; it is dictated by the minimization of Gibbs free energy through extensive π -electron delocalization and intramolecular interactions.

  • Keto-Enamine (Most Stable): In both solid-state and non-polar solutions, the keto-enamine form overwhelmingly dominates[5]. The causality lies in Resonance-Assisted Hydrogen Bonding (RAHB). The delocalization of the nitrogen lone pair through the carbon-carbon double bond into the carbonyl oxygen creates a highly stable pseudo-six-membered ring stabilized by a strong intramolecular N-H···O hydrogen bond[2][6].

  • Enol-Imine (Intermediate): This form is typically a transient intermediate but can be stabilized through specific structural modifications (e.g., benzoannulation) or in highly protic environments where competing intermolecular solvent interactions disrupt the internal RAHB[4][5].

  • Keto-Imine (Least Stable): Lacking both the extended conjugation of the enamine and the stabilizing hydrogen bond, the keto-imine form is generally thermodynamically inaccessible under standard conditions[4].

Tautomerism KetoEnamine Keto-Enamine (cis-form) Dominant via RAHB EnolImine Enol-Imine Transient / Solvent Stabilized KetoEnamine->EnolImine Proton Transfer (N-H...O to N...H-O) KetoImine Keto-Imine Thermodynamically Unstable KetoEnamine->KetoImine Direct Shift (Rare) EnolImine->KetoImine Tautomerization

Tautomeric equilibrium logic of β-aminovinyl ketones illustrating the thermodynamic pathways.

Solvent Effects and NMR Analytical Workflows

The tautomeric equilibrium of β-aminovinyl ketones is highly susceptible to the dielectric constant and hydrogen-bonding capacity of the microenvironment[4]. NMR spectroscopy, particularly Variable-Temperature NMR (VT-NMR) and 2D Exchange Spectroscopy (EXSY), is the definitive analytical tool for capturing these dynamic shifts[7].

In non-polar, aprotic solvents (e.g., CDCl 3​ ), the intramolecular hydrogen bond is preserved, and the cis-keto-enamine form approaches 100% population[4]. However, in highly polar, hydrogen-bond-accepting solvents like DMSO-d 6​ , the solvent molecules compete for the N-H proton. This competition can induce a conformational twist (cis-to-trans isomerization) and increase the zwitterionic character of the enaminone, sometimes allowing the enol-imine form to become spectroscopically detectable[4][5].

Quantitative Data: Solvent Influence on Tautomeric Populations

Data represents generalized findings for standard N-aryl β-aminovinyl ketones derived from 1,3-diketones.

SolventDielectric Constant ( ε )Keto-Enamine (%)Enol-Imine (%)Dominant Interaction Mechanism
CDCl 3​ 4.8> 98%< 2%Intramolecular RAHB (N-H···O)
C 6​ D 6​ 2.3> 99%TraceIntramolecular RAHB (N-H···O)
CD 3​ OD32.785 - 90%10 - 15%Intermolecular H-bonding with solvent
DMSO-d 6​ 46.790 - 95%5 - 10%Solvent competition; Zwitterionic stabilization

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and analytical evaluation of enaminones must employ self-validating feedback loops. The following protocols detail the generation and NMR validation of these compounds.

Protocol 1: Synthesis of a Model β-Aminovinyl Ketone

Objective: Synthesize 4-(phenylamino)pent-3-en-2-one via the condensation of acetylacetone and aniline. Causality: Utilizing a mild acid catalyst (e.g., catalytic p-toluenesulfonic acid) activates the diketone carbonyl without fully protonating the nucleophilic aniline, driving the equilibrium toward the enamine via the continuous removal of water (Dean-Stark apparatus).

  • Reaction Setup: Combine 10 mmol of acetylacetone and 10 mmol of aniline in 30 mL of anhydrous toluene. Add 0.1 mmol of p-toluenesulfonic acid.

  • Reflux & Dehydration: Reflux the mixture at 110 °C using a Dean-Stark trap.

    • Validation Checkpoint 1: The collection of exactly ~0.18 mL (10 mmol) of water in the trap confirms the stoichiometric completion of the condensation.

  • Isolation: Cool to room temperature, wash the organic layer with saturated NaHCO 3​ to neutralize the catalyst, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot ethanol.

    • Validation Checkpoint 2: Perform FT-IR spectroscopy on the crystals. The presence of a broad, shifted N-H stretch at ~3150-3200 cm −1 and a highly conjugated C=O stretch at ~1610 cm −1 validates the formation of the intramolecularly hydrogen-bonded keto-enamine tautomer.

Protocol 2: VT-NMR and 2D EXSY Validation of Tautomeric Exchange

Objective: Quantify the tautomeric exchange rate and identify transient species. Causality: At room temperature, rapid proton exchange averages the NMR signals. Lowering the temperature below the coalescence point slows the exchange relative to the NMR timescale, resolving distinct peaks for the keto-enamine and enol-imine tautomers[7].

  • Sample Preparation: Dissolve 15 mg of the purified enaminone in 0.6 mL of anhydrous CD 2​ Cl 2​ (chosen for its low freezing point).

  • VT-NMR Acquisition: Acquire 1 H NMR spectra at 298 K, 273 K, 253 K, and 233 K.

    • Validation Checkpoint 1: Observe the decoalescence of the N-H / O-H proton signal (typically highly deshielded, δ 11.0 - 13.0 ppm) into distinct peaks as the temperature drops, validating the presence of multiple exchanging states.

  • 2D EXSY Setup: At 233 K, run a 2D NOESY/EXSY experiment with a mixing time optimized for chemical exchange (typically 100-300 ms).

    • Validation Checkpoint 2: The presence of off-diagonal cross-peaks with the same phase as the diagonal peaks between the N-H proton of the keto-enamine and the O-H proton of the enol-imine definitively proves dynamic chemical exchange rather than the presence of static impurities[7].

NMR_Workflow Synthesis 1. Synthesis & Dehydration (Dean-Stark) IR_Check 2. FT-IR Validation (Conjugated C=O / N-H) Synthesis->IR_Check SamplePrep 3. Low-Temp Solvent Prep (Anhydrous CD2Cl2) IR_Check->SamplePrep VT_NMR 4. VT-NMR Acquisition (Cooling to 233 K) SamplePrep->VT_NMR EXSY 5. 2D EXSY Analysis (Cross-Peak Integration) VT_NMR->EXSY

Self-validating experimental workflow for the synthesis and NMR analysis of enaminones.

Implications in Drug Development and Materials Science

The tautomeric behavior of β-aminovinyl ketones is not merely an academic curiosity; it is a functional driver in applied sciences.

Pharmacology and Metallodrugs: Enaminones act as robust bidentate (N,O) chelating ligands. When complexed with transition metals like Copper(II) or Ruthenium, the keto-enamine framework stabilizes the metal center, producing complexes with significant anti-tubercular and cytotoxic activities against drug-resistant pathogens[2][8]. The tautomeric state directly impacts the ligand's bite angle and the resulting geometry of the metallodrug.

Covalent Organic Frameworks (COFs): In materials science, the condensation of 1,3,5-triformylphloroglucinol (Tp) with diamines yields highly crystalline COFs. Interestingly, the expected enol-imine linkages undergo an irreversible tautomerization to the keto-enamine form[3]. This irreversible shift eliminates the hydrolytically unstable imine bonds, granting Tp-COFs exceptional resistance to boiling water, strong acids, and bases—a critical requirement for their use as robust photocatalysts for hydrogen evolution[3].

Sources

Foundational

Crystal structure of 3-amino-1-phenyl-2-buten-1-one derivatives

An In-Depth Technical Guide to the Crystal Structure of 3-Amino-1-phenyl-2-buten-1-one Derivatives Introduction: The Structural Significance of β-Enaminones 3-Amino-1-phenyl-2-buten-1-one and its derivatives, belonging t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure of 3-Amino-1-phenyl-2-buten-1-one Derivatives

Introduction: The Structural Significance of β-Enaminones

3-Amino-1-phenyl-2-buten-1-one and its derivatives, belonging to the broader class of β-enaminones, are versatile scaffolds in medicinal chemistry and organic synthesis.[1] These compounds feature a unique conjugated system with an electron-donating amino group and an electron-withdrawing carbonyl group connected by a carbon-carbon double bond. This electronic arrangement not only governs their reactivity as synthetic building blocks but also underpins their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[2]

For researchers and drug development professionals, a profound understanding of the three-dimensional architecture of these molecules is paramount. The crystal structure provides definitive insights into molecular conformation, electronic delocalization, and the intricate network of intermolecular interactions. This knowledge is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents with enhanced efficacy and specificity.[] This guide provides a detailed exploration of the synthesis, crystallographic analysis, and supramolecular chemistry of 3-amino-1-phenyl-2-buten-1-one derivatives, grounded in established experimental findings.

Synthesis and Crystallization: From Molecule to Single Crystal

The synthesis of 3-amino-1-phenyl-2-buten-1-one derivatives is typically achieved through a straightforward condensation reaction. The most common approach involves the reaction of a β-dicarbonyl compound, such as benzoylacetone, with a primary or secondary amine.[4] This reaction forms the core enaminone structure.

The critical subsequent step for structural elucidation is the growth of high-quality single crystals suitable for X-ray diffraction analysis. The method of slow evaporation is a widely employed and effective technique for this purpose.

Experimental Protocol: Single Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve the purified 3-amino-1-phenyl-2-buten-1-one derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) at a concentration slightly below saturation. The goal is to find a solvent in which the compound is moderately soluble.

  • Solution Preparation: Gently warm the solution to ensure complete dissolution of the compound.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This restricts the rate of solvent evaporation, allowing for the slow and orderly growth of large, well-defined crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Crystal growth may take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and mount them on a goniometer head for X-ray diffraction analysis.[5]

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization A Benzoylacetone (β-Diketone) C Condensation Reaction A->C B Amine Derivative (e.g., p-methylaniline) B->C D Crude Product C->D E Purification (e.g., Recrystallization) D->E F Dissolution in Suitable Solvent E->F G Slow Evaporation F->G H Single Crystal Formation G->H I Single-Crystal X-ray Diffraction H->I Analysis

Fig. 1: Experimental workflow from synthesis to crystallographic analysis.

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The analysis of a representative compound, (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one, reveals the key structural features characteristic of this class of derivatives.[4]

Key Crystallographic Parameters

The crystallographic data provide a fingerprint of the crystal lattice. These parameters are essential for verifying the structure and for comparative studies.

Parameter(2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one[4]
Chemical FormulaC₁₇H₁₇NO
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)17.0042(18)
b (Å)11.5826(13)
c (Å)14.0514(15)
V (ų)2767.5(5)
Z (Molecules per unit cell)8
Molecular Conformation and Electronic Delocalization

The solid-state structure of these derivatives is dominated by a highly resonant system. Spectroscopic and crystallographic data consistently confirm that these molecules exist in the enamino-ketone tautomeric form rather than the enol-imine form.[4]

  • Planarity and Configuration: The core enaminone fragment (O=C-C=C-N) is nearly planar. This planarity facilitates extensive π-electron delocalization across the system. The double bond typically adopts a Z configuration, which is stabilized by a strong intramolecular hydrogen bond.[4][5]

  • Intramolecular Hydrogen Bonding: A key and almost universal feature is the presence of an N-H···O intramolecular hydrogen bond.[4][6] This interaction creates a stable six-membered pseudo-aromatic ring, which significantly influences the molecule's conformation and electronic properties. This hydrogen bond is responsible for "trapping" the double bond in the E/Z configuration observed in the solid state.[5]

  • Bond Lengths: The bond lengths within the conjugated system deviate from their standard single or double bond values, providing clear evidence of electron delocalization. The C=C bond (approx. 1.38-1.39 Å) is longer than a typical double bond, while the enamine N-C bond (approx. 1.31-1.34 Å) is shorter than a typical single bond, indicating partial double bond character.[7][8]

  • Torsional Angles: The phenyl and other aryl substituents are often twisted out of the plane of the enaminone core. For instance, in (Z)-3-(2-aminoanilino)-1-phenylbut-2-en-1-one, the phenyl and 2-aminophenyl rings are nearly perpendicular, with a dihedral angle of 82.77°.[6] These torsional angles are critical as they modulate the extent of conjugation and influence the overall molecular shape, which is vital for receptor binding in drug design.

Supramolecular Assembly via Intermolecular Interactions

While the intramolecular hydrogen bond defines the molecular conformation, the crystal packing is directed by a network of weaker intermolecular interactions. These interactions dictate how molecules arrange themselves into a stable, three-dimensional lattice.

  • Intermolecular Hydrogen Bonds: In addition to the intramolecular N-H···O bond, molecules in the crystal can be linked by intermolecular hydrogen bonds. For example, in some derivatives, molecules form chains along a crystallographic axis via N-H···O hydrogen bonds, creating a robust supramolecular architecture.[6]

  • C-H···π Interactions: These interactions, where a C-H bond acts as a weak hydrogen bond donor to the electron cloud of an aromatic ring, are also frequently observed. They play a crucial role in linking molecular chains and layers, contributing to the overall stability of the three-dimensional structure.[6]

  • Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular contacts. It maps the close contacts between molecules in the crystal, providing a detailed picture of the forces governing the supramolecular assembly.[9]

G cluster_intra Intramolecular Forces cluster_inter Intermolecular Forces node1 Molecule A Conformation Planarity Torsional Angles node2 N-H···O Six-Membered Ring Stabilizes Z-Configuration node1:f0->node2:f0 Intramolecular H-Bond node3 Molecule B Neighboring Molecule node4 Supramolecular Assembly Crystal Lattice Chains / Layers node3:f0->node4:f0 Intermolecular H-Bonds (N-H···O) C-H···π Interactions

Fig. 2: Relationship between intramolecular and intermolecular forces in the crystal lattice.

Implications for Drug Development

The detailed structural knowledge obtained from crystallographic studies has profound implications for the design of new pharmaceuticals.

  • Pharmacophore Modeling: The precise 3D arrangement of functional groups (the pharmacophore) is essential for molecular recognition at a biological target. Crystal structures provide the exact bond lengths, angles, and conformations needed to build accurate pharmacophore models for virtual screening and lead optimization.

  • Scaffold for Novel Therapeutics: The 3-amino-1-phenyl-2-buten-1-one framework serves as a "privileged structural motif" in medicinal chemistry.[] Its rigid, planar nature, combined with the specific orientation of its substituents, makes it an ideal starting point for designing inhibitors for various enzymes or ligands for receptors. For example, derivatives have been investigated as potential inhibitors in signaling pathways implicated in cancer.[2]

  • Polymorphism Control: A single compound can crystallize in multiple forms (polymorphs), each with different physical properties like solubility and stability, which are critical for drug formulation.[10] Understanding the intermolecular interactions that drive crystal packing is the first step toward controlling polymorphism and ensuring the consistent performance of an active pharmaceutical ingredient (API).

Conclusion

The crystal structure of 3-amino-1-phenyl-2-buten-1-one derivatives is characterized by a planar, electron-delocalized enaminone core, stabilized by a strong intramolecular N-H···O hydrogen bond that dictates a Z-configuration. The supramolecular assembly is then governed by a combination of weaker intermolecular hydrogen bonds and C-H···π interactions, which organize the molecules into a stable three-dimensional lattice. This detailed structural information is not merely academic; it provides an indispensable foundation for researchers in organic synthesis and drug discovery, enabling the rational design of new molecules with tailored properties and enhanced biological activity.

References

  • Al-Warhi, T., Al-Dies, A. M., Haukka, M., & El-Emam, A. A. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules, 25(20), 4816. [Link]

  • Bock, D. A., Lehmann, C. W., & List, B. (2010). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences, 107(48), 20636–20641. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Chemical, Biological and Physical Sciences, 5(2), 1735.
  • Pilli, R. A., Santos, L. S., & Pimentel, A. S. (2003). Synthesis of Enaminones with Stationary Stereochemistry. Journal of the Brazilian Chemical Society, 14, 370-384. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2012). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. Zeitschrift für Naturforschung B, 67(2), 111-115. [Link]

  • Huma, R., Mahmud, T., Idrees, N., & Akbar, N. (2020). Crystal Structure and Quantum Chemical Studies of a Novel Push–Pull Enaminone: 3-Chloro-4-((4-bromophenyl)amino)pent-3-en-2-one. ResearchGate. [Link]

  • Karthikeyan, S., Srinivasan, T., Sundaravadivel, E., Kandaswamy, M., & Velmurugan, D. (2013). (Z)-3-(2-Aminoanilino)-1-phenylbut-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1080. [Link]

  • Bock, D. A., Lehmann, C. W., & List, B. (2010). Crystal structures of proline-derived enamines. PMC, 107(48), 20636-20641. [Link]

  • ResearchGate. (n.d.). Four-step synthesis of enaminone 5. [Link]

  • Hsieh, M. K., Chen, Y. A., Reddy, G. V., & Chen, K. (2020). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Photochemical & Photobiological Sciences, 19(11), 1500–1508. [Link]

  • Tan, M. Y., Kwong, H. C., Crouse, K. A., Ravoof, T. B. S. A., & Tiekink, E. R. T. (2020). Crystal structure of 3-methyl-1-[(E)-(4-phenylbutan-2-ylidene)amino]thiourea, C12H17N3S. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 759-761. [Link]

  • Varfolomeev, M. A., Zhemchugov, M. V., & Stash, A. I. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 478. [Link]

  • ResearchGate. (n.d.). Structure of β‐enaminones and β‐enaminoesters. [Link]

Sources

Exploratory

Comprehensive Technical Guide: 3-Amino-1-phenyl-2-buten-1-one (APBO) in Advanced Chemical Synthesis and Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Identity 3-Amino-1-phenyl-2-buten-1-one (APBO), commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Identity

3-Amino-1-phenyl-2-buten-1-one (APBO), commonly referred to as benzoylacetone enamine, is a highly versatile β -enaminone[1]. Characterized by its multi-dentate coordination potential and dynamic tautomerism, APBO serves as a critical building block in heterocyclic synthesis, a potent bidentate N,O-donor ligand in coordination chemistry, and an emerging pharmacophore in drug discovery[2][3][4].

This whitepaper synthesizes current literature to provide actionable, field-proven protocols for the synthesis, coordination, and application of APBO, grounded in rigorous mechanistic causality.

Table 1: Physicochemical & Structural Parameters of APBO
ParameterValue / DescriptionReference
CAS Registry Number 1128-85-4[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
Major Tautomeric State (Z)-3-amino-1-phenyl-2-buten-1-one (Keto-enamine)[2]
Resonance Stabilization ~16 kJ/mol (due to intramolecular H-bonding)[2]

Structural Dynamics: Tautomerism and Reactivity

The chemical behavior of APBO is dictated by its tautomeric equilibrium. While it can theoretically exist as an enol-imine, the keto-enamine form is overwhelmingly dominant in both solution and solid states[2].

Mechanistic Causality: The keto-enamine tautomer is thermodynamically stabilized by approximately 16 kJ/mol[2]. This stabilization is driven by a highly conjugated π -system extending through the phenyl ring and a strong intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen. This pre-organized pseudo-six-membered ring structure lowers the activation energy required for metal chelation, making APBO an exceptional bidentate ligand for transition metals like Pt(II), Cu(II), and Mo(VI)[3][4][5].

Tautomerism BA Benzoylacetone (Precursor) Condensation Condensation (-H2O) BA->Condensation Amine Ammonium Carbamate (Ammonia Source) Amine->Condensation Keto Keto-Enamine (Major Tautomer) Condensation->Keto Major Enol Enol-Imine (Minor Tautomer) Condensation->Enol Minor Keto->Enol H-Bonding Coord Metal Coordination (N,O-Chelation) Keto->Coord Base (-H+) Enol->Coord

Fig 1. Tautomeric equilibrium and metal coordination pathway of APBO.

Self-Validating Experimental Protocols

Synthesis of 3-Amino-1-phenyl-2-buten-1-one (APBO)

Objective: Controlled amination of 1-phenyl-1,3-butanedione to yield the pure (Z)-keto-enamine[3].

  • Reagent Preparation: Dissolve 10.0 mmol of 1-phenyl-1,3-butanedione (benzoylacetone) in 20 mL of anhydrous ethanol.

  • Amination: Add a 1.5x molar excess of ammonium carbamate (15.0 mmol) to the solution.

  • Thermal Condensation: Reflux the mixture under an inert atmosphere for 4–6 hours.

  • Workup: Cool the reaction to room temperature. Remove the ethanol in vacuo. Extract the residue with dichloromethane (3 x 20 mL), wash with deionized water to remove residual salts, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Recrystallize the crude product from a mixture of ethanol and hexane to yield pale crystals.

Causality Analysis: Ammonium carbamate is explicitly chosen over aqueous ammonia because it acts as a slow-release, anhydrous ammonia source upon gentle heating. This prevents the competitive hydrolysis of the starting β -diketone and suppresses the formation of undesired bis-imine byproducts[3].

Validation Checkpoints:

  • TLC: Complete disappearance of the starting diketone spot (highly UV active).

  • FT-IR: A distinct shift of the carbonyl ( C=O ) stretch from ~1700 cm⁻¹ (diketone) to ~1615 cm⁻¹, confirming the formation of the conjugated, H-bonded keto-enamine[2].

  • ¹H NMR (CDCl₃): The appearance of a broad singlet at δ ~11.5–13.5 ppm is the definitive marker of the intramolecularly hydrogen-bonded N-H proton[2].

Synthesis of Cyclometalated Pt(II) NHC-APBO Complexes

Objective: Chelation of APBO to a Pt(II) center for the development of phosphorescent OLED emitters[3].

  • Transmetalation: Suspend Pt(COD)Cl₂ (1.0 eq), an imidazolium salt (NHC precursor, 1.1 eq), and Ag₂O (0.6 eq) in anhydrous CH₂Cl₂. Stir at room temperature for 16 hours in the dark.

  • Filtration: Filter the suspension through a pad of Celite to remove the precipitated AgCl.

  • Ligand Addition: To the clear filtrate, add APBO (1.1 eq) followed by potassium tert-butoxide (KOtBu, 1.2 eq). Stir for an additional 12 hours.

  • Isomeric Separation: Concentrate the mixture and purify via silica gel column chromatography to separate the resulting cis and trans (or a and b) isomers.

Causality Analysis: Ag₂O serves a dual mechanistic purpose. It acts as a mild base to deprotonate the imidazolium salt, forming a transient Ag-NHC complex, and subsequently facilitates transmetalation to the Pt(II) center. The thermodynamic precipitation of AgCl irreversibly drives the reaction forward[3]. KOtBu is required in Step 3 to deprotonate the enamine N-H, activating APBO as a potent bidentate anionic N,O-donor ligand[3].

Validation Checkpoints:

  • ¹H NMR: Disappearance of the broad N-H proton signal (~12 ppm) confirms successful deprotonation and metal coordination.

  • Photoluminescence: The isolated isomers will exhibit strong blue-green phosphorescence under UV irradiation ( λem​ ~450-500 nm)[3].

Workflow S1 Pt(COD)Cl2 + NHC S2 Transmetalation (Ag2O) CH2Cl2, RT S1->S2 S3 Filtration (Remove AgCl) S2->S3 Drives Reaction S4 Ligand Addition APBO + KOtBu S3->S4 S5 Isomer Separation (Column Chromatography) S4->S5 Chelation

Fig 2. Self-validating experimental workflow for Pt(II)-APBO complex synthesis.

Pharmacological & Biological Relevance

Beyond materials science, APBO and its metal complexes are gaining traction in medicinal chemistry. The enaminone core acts as a versatile pharmacophore, while metal coordination often enhances lipophilicity and cellular penetration. Furthermore, APBO serves as a traceless directing group in Rh-catalyzed C-H activation, enabling the synthesis of complex annulated structures like 2-aza-fluorenones, which are highly valuable in drug discovery[6].

Table 2: Biological & Optoelectronic Data of APBO Derivatives
Derivative / ComplexPrimary ApplicationKey Performance MetricReference
Pt(II)-NHC-APBO OLED Phosphorescent EmitterQuantum yields up to 74%; Blue-green emission[3]
Mo(VI)-APBO Antibacterial AgentWeak/moderate activity against Moraxella catarrhalis[4]
Cu(II)-APBO Antimicrobial AgentActive against E. coli and S. aureus[5]
Azo-coupled APBO Dye / Biomolecular ProbeHighly stable hydrazone-keto tautomeric forms[7]

References

  • Tayyari, S. F., et al. "Vibrational assignments and structure of bis(3-amino-1-phenyl-2-buten-1-onato)copper(II) complex." ResearchGate. Available at:[Link]

  • Schildhauer, E., et al. "C∧C* Cyclometalated Platinum(II) NHC Complexes with β-Ketoimine Ligands." Organometallics (ACS Publications, 2014). Available at:[Link]

  • Pisk, J., et al. "Synthesis, characterization, crystal structures and biological activity of molybdenum complexes derived from bis(acetylacetonato)dioxomolybdenum(VI) and Schiff bases." Polyhedron (CoLab.ws, 2018). Available at:[Link]

  • Simunek, P., et al. "Solution and solid state structure and tautomerism of azo coupled enaminone derivatives of benzoylacetone." Organic & Biomolecular Chemistry (RSC Publishing, 2005). Available at:[Link]

  • Liu, N., et al. "Rh-Catalyzed and Self-Directed Aromatic C–H Activation of Enaminones to Divergent Alkenylated and Annulated Compounds." Organic Letters (ACS Publications). Available at:[Link]

  • Zenodo Archive. "Synthesis, characterization and antibacterial studies of some copper(II) complexes with 13-enaminones." Zenodo. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solvent-Free Mechanochemical Synthesis of 3-Amino-1-phenyl-2-buten-1-one

Executive Overview As drug development and materials science increasingly prioritize sustainable synthetic methodologies, solvent-free mechanochemistry has emerged as a premier technique for forming complex carbon-nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As drug development and materials science increasingly prioritize sustainable synthetic methodologies, solvent-free mechanochemistry has emerged as a premier technique for forming complex carbon-nitrogen bonds. This application note details a highly efficient, green protocol for the synthesis of 3-amino-1-phenyl-2-buten-1-one (also known as benzoylacetone enamine). By utilizing ammonium acetate under solvent-free conditions, this method eliminates the need for volatile organic solvents, hazardous ammonia gas, and complex chromatographic purification, all while maintaining excellent yields[1]. The resulting β-ketoimine is a highly valued structural motif in medicinal chemistry and serves as a critical auxiliary ligand in the synthesis of cyclometalated transition metal complexes[2].

Mechanistic Rationale & Regioselectivity

The synthesis of 3-amino-1-phenyl-2-buten-1-one relies on the regioselective amination of the unsymmetrical 1,3-diketone, benzoylacetone[3].

Causality of Regioselectivity: Benzoylacetone possesses two distinct electrophilic centers: the C1 carbonyl (adjacent to the bulky phenyl ring) and the C3 carbonyl (adjacent to the smaller methyl group). When activated, ammonia generated in situ from ammonium acetate preferentially attacks the C3 carbonyl due to significantly lower steric hindrance. Furthermore, this regiochemical pathway is thermodynamically driven. Amination at the C3 position followed by dehydration yields an enaminone where the newly formed C=C double bond remains fully conjugated with the C1 benzoyl carbonyl and the aromatic ring. This extended π -conjugation provides a deep thermodynamic sink, locking the molecule into the stable (2Z)-3-amino-1-phenyl-2-buten-1-one isomer[3].

Mechanism Reactant Benzoylacetone (1-phenyl-1,3-butanedione) Attack Regioselective Attack at C3 Carbonyl Reactant->Attack Ammonia Ammonia (NH3) (Generated in situ) Ammonia->Attack Intermediate Hemiaminal Intermediate Attack->Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration Promoted by AcOH byproduct Product 3-Amino-1-phenyl-2-buten-1-one (Conjugated System) Dehydration->Product Thermodynamic Sink

Figure 2: Regioselective mechanistic pathway for the formation of 3-amino-1-phenyl-2-buten-1-one.

Reagent Stoichiometry & Quantitative Parameters

To ensure a self-validating reaction, precise stoichiometric control is required. Ammonium acetate is used in a slight excess to drive the equilibrium forward and compensate for any ammonia gas lost during thermal maturation.

Table 1: Stoichiometric Parameters for a 10 mmol Scale Synthesis

ReagentMolecular WeightEquivalentsMass / VolumeFunctional Role
Benzoylacetone 162.19 g/mol 1.0 eq1.62 gElectrophilic Substrate
Ammonium Acetate 77.08 g/mol 1.5 eq1.16 gAmmonia Source / Acid Catalyst
Deionized Water 18.02 g/mol N/A15.0 mLAqueous Quench / Wash Solvent

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By leveraging the phase and solubility differences between the starting materials, byproducts, and the final product, researchers can achieve high purity without column chromatography.

Step 1: Mechanochemical Activation

  • Action: Weigh 1.62 g of benzoylacetone and 1.16 g of ammonium acetate. Transfer both solids to an agate mortar. Grind vigorously with a pestle for 10 minutes until a homogeneous, slightly tacky paste forms.

  • Causality: Mechanical shearing reduces particle size and disrupts the crystal lattices of the reactants. This intimate solid-state mixing creates a localized eutectic melt that drastically lowers the activation energy required for the initial nucleophilic attack, bypassing the need for a solvent medium[1].

Step 2: Thermal Maturation

  • Action: Transfer the paste to a 20 mL glass scintillation vial equipped with a magnetic stir bar. Cap loosely and heat in an oil bath or heating block at 60 °C for 45 minutes.

  • Causality: Mild thermal activation drives the endothermic decomposition of ammonium acetate into reactive ammonia and acetic acid. The elevated temperature also provides the necessary energy for the dehydration of the hemiaminal intermediate, driving the equilibrium toward the enaminone product.

Step 3: In-Process Validation (TLC)

  • Action: Dissolve a micro-aliquot of the reaction mixture in ethyl acetate. Spot on a silica gel TLC plate alongside pure benzoylacetone. Elute using a Hexane/Ethyl Acetate (3:1 v/v) system.

  • Validation: The reaction is deemed complete when the starting material spot (Rf ~ 0.60) entirely disappears, replaced by a single, lower-running UV-active product spot (Rf ~ 0.45). If starting material persists, continue heating for an additional 15 minutes.

Step 4: Aqueous Quench & Isolation

  • Action: Remove the vial from the heat source. While still warm, add 15 mL of cold deionized water and stir vigorously for 5 minutes.

  • Causality: Unreacted ammonium acetate and the acetic acid byproduct are highly water-soluble. Conversely, the highly conjugated 3-amino-1-phenyl-2-buten-1-one is deeply hydrophobic. The aqueous quench selectively dissolves all impurities, causing the pure product to crash out of solution as a crystalline solid.

Step 5: Filtration & Drying

  • Action: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 10 mL of ice-cold deionized water. Dry the solid under a high vacuum for 2 hours.

  • Validation: The resulting pale-yellow crystalline solid should be weighed to calculate the yield (typically >85%) and subjected to melting point analysis to confirm bulk purity before downstream application.

Workflow BA Benzoylacetone (1.0 eq) Grind Mechanochemical Grinding (Mortar & Pestle, 10 min) BA->Grind NH4OAc Ammonium Acetate (1.5 eq) NH4OAc->Grind Heat Thermal Maturation (60 °C, 45 min) Grind->Heat Homogeneous Paste Wash Aqueous Quench (Deionized Water) Heat->Wash TLC Validated Filter Vacuum Filtration & Air Drying Wash->Filter Product Precipitation Product 3-Amino-1-phenyl-2-buten-1-one (Pure Enaminone) Filter->Product Impurity Removal

Figure 1: Step-by-step workflow for the solvent-free mechanochemical synthesis of the enaminone.

Analytical Validation Metrics

To ensure the scientific integrity of the synthesized batch, compare the isolated material against the following expected analytical benchmarks[3].

Table 2: Self-Validating Analytical Metrics

Analytical MethodTarget Metric / Expected SignalMechanistic & Structural Significance
Melting Point 84 – 87 °CValidates bulk phase purity without the need for quantitative NMR.
¹H NMR (CDCl₃) δ 2.10 (s, 3H, CH₃)Confirms regioselective amination at C3 (intact methyl group).
¹H NMR (CDCl₃) δ 5.82 (s, 1H, C=CH)Validates the formation of the enamine double bond.
¹H NMR (CDCl₃) δ 5.2 & 10.0 (br s, 2H, NH₂)Confirms primary amine; the downfield shift (10.0 ppm) indicates strong intramolecular hydrogen bonding with the C=O group.
FT-IR Spectroscopy ν ~ 3400, 3300, 1600, 1550 cm⁻¹Validates the highly conjugated keto-enamine structural network (N-H, C=O, and C=C stretches)[3].

References

  • Murthy, Y. L. N., et al. "Solvent-free synthesis of β-enaminones and β-enamino esters." Journal of the Iranian Chemical Society 7.1 (2010): 69-76. URL:[Link][1]

  • Tayyari, S. F., et al. "Vibrational assignment and crystal structure of 3-amino-1-phenyl-2-buten-1-one." Journal of Molecular Structure 1045 (2013): 20-28. URL:[Link][3]

  • Sinn, S., et al. "C∧C* Cyclometalated Platinum(II) NHC Complexes with β-Ketoimine Ligands." Organometallics 33.7 (2014): 1710-1718. URL:[Link][2]

Sources

Application

Application Notes and Protocols: Gold-Catalyzed Synthesis of β-Enaminoesters

Introduction β-Enaminoesters and their structural congeners, β-enaminones, are invaluable chemical entities in modern organic synthesis and medicinal chemistry. Their unique electronic and structural features, characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

β-Enaminoesters and their structural congeners, β-enaminones, are invaluable chemical entities in modern organic synthesis and medicinal chemistry. Their unique electronic and structural features, characterized by a conjugated amine-alkene-carbonyl system, render them versatile intermediates for the synthesis of a wide array of biologically active molecules and complex heterocyclic scaffolds.[1][2][3][4][5] The applications of these compounds are extensive, with demonstrated utility as precursors to anticonvulsants, anti-inflammatory agents, and antitumor therapeutics.[1][2] Given their significance, the development of efficient, mild, and high-yielding synthetic methodologies for their preparation is a paramount objective for researchers in both academic and industrial settings, particularly within drug development pipelines.

Traditionally, the synthesis of β-enaminoesters involves the direct condensation of β-dicarbonyl compounds with amines, often requiring harsh conditions such as high temperatures and prolonged reaction times.[1][2] In recent years, gold catalysis has emerged as a powerful tool in organic synthesis, owing to the unique ability of gold complexes to act as potent and selective Lewis acids, particularly for the activation of alkynes and other unsaturated systems.[6][7][8] This has led to the development of novel gold-catalyzed methodologies for the synthesis of β-enaminoesters that offer significant advantages in terms of reaction conditions, efficiency, and substrate scope.

This comprehensive guide provides detailed application notes and protocols for two prominent gold-catalyzed methods for synthesizing β-enaminoesters:

  • Direct Condensation of 1,3-Dicarbonyl Compounds with Amines: A highly efficient, solvent-free approach.

  • Intermolecular Hydroamination of Propargyl Esters: A mechanistically distinct pathway involving alkyne activation.

These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific principles and mechanistic insights to empower users to adapt and optimize these reactions for their specific synthetic challenges.

Method 1: Gold(I)-Catalyzed Condensation of 1,3-Dicarbonyl Compounds

This method provides a highly efficient and environmentally benign route to β-enaminoesters and β-enaminones through the direct condensation of 1,3-dicarbonyl compounds with primary amines. The use of a gold(I)/silver(I) co-catalyst system under solvent-free conditions at room temperature makes this a particularly attractive and practical approach.[1][2][9]

Mechanistic Rationale

The catalytic cycle is predicated on the generation of a cationic gold(I) species, which acts as a potent Lewis acid. The combination of a gold(I) chloride precursor, such as (Triphenylphosphine)gold(I) chloride ([(PPh₃)AuCl]), with a silver salt containing a non-coordinating anion, like silver trifluoromethanesulfonate (AgOTf), facilitates the abstraction of the chloride ligand to generate the active cationic gold catalyst. This species then activates the carbonyl group of the 1,3-dicarbonyl compound, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. Subsequent dehydration yields the thermodynamically stable β-enaminoester product. The solvent-free conditions are thought to enhance reaction rates by increasing the concentration of the reactants.

Experimental Protocol

This protocol is adapted from the work of Zhang, M., et al., published in Molecules (2012).[1][2][9]

Materials and Equipment
  • Gold(I) Catalyst Precursor: (Triphenylphosphine)gold(I) chloride ([(PPh₃)AuCl])

  • Co-catalyst: Silver trifluoromethanesulfonate (AgOTf)

  • Substrates: A selected 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and a primary amine.

  • Glassware: Round-bottom flask or vial equipped with a magnetic stir bar.

  • Standard laboratory equipment: Magnetic stirrer, analytical balance, and equipment for work-up and purification (e.g., separatory funnel, rotary evaporator, column chromatography supplies).

Step-by-Step Procedure
  • Catalyst Preparation: In a clean and dry reaction vessel, combine (PPh₃)AuCl (0.03 mmol, 1 mol%) and AgOTf (0.03 mmol, 1 mol%).

  • Addition of 1,3-Dicarbonyl: To the catalyst mixture, add the 1,3-dicarbonyl compound (3 mmol, 1.0 equivalent).

  • Initiation of Reaction: Stir the resulting mixture at room temperature for approximately 5 minutes.

  • Addition of Amine: Add the primary amine (3 mmol, 1.0 equivalent) to the stirring solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system.

  • Work-up: Upon completion of the reaction, dilute the residue with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation: Substrate Scope and Yields

The [(PPh₃)AuCl]/AgOTf catalytic system has demonstrated broad applicability across a range of primary amines and 1,3-dicarbonyl compounds, consistently affording high to excellent yields.

Entry1,3-Dicarbonyl CompoundAmineProductYield (%)
1Acetylacetone4-Methoxyaniline4-((4-methoxyphenyl)amino)pent-3-en-2-one98
2AcetylacetoneBenzylamine4-(benzylamino)pent-3-en-2-one95
3AcetylacetoneAniline4-(phenylamino)pent-3-en-2-one92
4Ethyl Acetoacetate4-MethoxyanilineEthyl 3-((4-methoxyphenyl)amino)but-2-enoate93
5Ethyl AcetoacetateBenzylamineEthyl 3-(benzylamino)but-2-enoate90
6Ethyl AcetoacetateAnilineEthyl 3-(phenylamino)but-2-enoate88

Data summarized from Zhang, M., et al. Molecules 2012, 17, 2812-2822.[1][2]

Visualization of the Workflow

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh (PPh3)AuCl (1 mol%) and AgOTf (1 mol%) B Add 1,3-Dicarbonyl Compound (1.0 eq.) A->B In reaction vessel C Stir at RT for 5 min B->C D Add Primary Amine (1.0 eq.) C->D E Monitor by TLC D->E F Dilute with H2O E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate & Purify G->H I I H->I Final Product: β-Enaminoester

Caption: General workflow for the gold-catalyzed synthesis of β-enaminoesters.

Method 2: Gold-Catalyzed Intermolecular Hydroamination of Propargyl Esters

This synthetic route represents a more mechanistically intricate approach to β-enaminoesters, leveraging the unique reactivity of propargyl esters in the presence of gold catalysts.[6][7] The reaction proceeds via an intermolecular hydroamination of the alkyne moiety, a transformation for which gold catalysts are particularly well-suited due to their carbophilic nature.[10][11]

Mechanistic Rationale

The generally accepted mechanism for gold-catalyzed hydroamination of alkynes involves the π-activation of the carbon-carbon triple bond by the gold(I) catalyst.[10][11][12] This coordination enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack by an amine. In the context of propargyl esters, the reaction landscape can be more complex. Depending on the substitution pattern of the alkyne, gold catalysts can also induce rearrangements, such as 1,2- or 1,3-acyloxy migrations, leading to the formation of gold-stabilized allenes or vinylgold carbene intermediates.[6][7][13] The intermolecular addition of an amine to these activated intermediates, followed by protodeauration, regenerates the gold catalyst and furnishes the enamine product. The regioselectivity of the amine addition is often governed by a combination of steric and electronic factors of both the alkyne and the amine.[10]

Visualization of the Proposed Mechanism

G Amine R''2NH Au_Catalyst [Au]+ Activated_Alkyne π-Activated Alkyne Complex Au_Catalyst->Activated_Alkyne Nucleophilic_Attack Vinylgold Intermediate Activated_Alkyne->Nucleophilic_Attack + R''2NH Protodeauration Protodeauration Nucleophilic_Attack->Protodeauration + H+ Protodeauration->Au_Catalyst - H+ Enaminoester β-Enaminoester Protodeauration->Enaminoester

Caption: Proposed mechanism for gold-catalyzed hydroamination of propargyl esters.

General Protocol Considerations

A universally optimized protocol for this transformation is less established than the condensation method due to the wider variety of potential side reactions and the greater influence of substrate and catalyst structure. However, a general procedure can be outlined based on common practices in gold-catalyzed alkyne functionalization.

Materials and Equipment
  • Gold(I) Catalyst: Cationic gold(I) complexes are often employed, such as [IPrAuCl]/AgSbF₆ or SPhosAuNTf₂.[8][10]

  • Substrates: A propargyl ester and a primary or secondary amine.

  • Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM), dichloroethane (DCE), or toluene are typically used.

  • Inert Atmosphere: Reactions are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Standard laboratory equipment: Schlenk line or glovebox, anhydrous solvent purification system, and standard work-up and purification apparatus.

General Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the gold(I) catalyst (1-5 mol%).

  • Solvent and Substrate Addition: Add the anhydrous solvent, followed by the propargyl ester (1.0 equivalent).

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C) and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is typically quenched, filtered through a short plug of silica gel to remove the catalyst, and concentrated. The crude product is then purified by column chromatography.

Trustworthiness and Self-Validation

For both protocols, the integrity of the results can be validated through standard analytical techniques:

  • Structural Confirmation: The structure of the synthesized β-enaminoesters should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: The purity of the final compounds should be assessed by techniques such as HPLC or elemental analysis.

  • Reproducibility: The reaction should be reproducible in terms of yield and purity when conducted under the identical conditions outlined in the protocol.

Conclusion

Gold catalysis offers powerful and versatile platforms for the synthesis of β-enaminoesters, compounds of significant interest to the pharmaceutical and chemical industries. The direct condensation of 1,3-dicarbonyls with amines under solvent-free conditions represents a highly efficient, practical, and green methodology. Concurrently, the intermolecular hydroamination of propargyl esters, while mechanistically more complex, provides an alternative pathway that highlights the unique reactivity of gold catalysts with alkynes. By understanding the underlying principles and adhering to the detailed protocols provided in these application notes, researchers can effectively leverage gold catalysis to access these valuable molecular scaffolds for a wide range of applications, from fundamental research to the development of novel therapeutics.

References
  • Zhang, M. et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Vertex AI Search.
  • Gockel, B. et al. (2009). Gold-Catalyzed [3+ 3]-Annulation of Azomethine Imines with Propargyl Esters. Vertex AI Search.
  • Mariconda, A. et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. PMC.
  • Jiménez-Núñez, E. & Echavarren, A. M. (2008). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. PMC.
  • Casares, J. A. et al. (2010). Gold(I) Catalyzes the Intermolecular Hydroamination of Alkynes with Imines and Produces α,α′,N-Triarylbisenamines: Studies on Their Use As Intermediates in Synthesis. ACS Publications.
  • Cai, R. et al. (2020). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI.
  • Zeng, X. et al. (2009). A Cationic Gold(I) Complex as a General Catalyst for the Intermolecular Hydroamination of Alkynes: Application to the One‐Pot. SciSpace.
  • Lee, C.-K. et al. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. Accounts of Chemical Research. ACS Publications.
  • Zhang, M. et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. PMC.
  • Zhang, M. et al. (2012). Efficient Synthesis of β-enaminones and β-enaminoesters Catalyzed by Gold (I)/silver (I) Under Solvent-Free Conditions. PubMed.
  • Zhang, M. et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. MDPI.
  • Lempen, P. et al. (2012). Gold-catalysed cascade rearrangements of ynamide propargyl esters. RSC Publishing.
  • Lo, V. K.-Y. et al. (2006). Gold(III) Salen Complex-Catalyzed Synthesis of Propargylamines via a Three-Component Coupling Reaction. Organic Letters. ACS Publications.
  • Lee, C.-K. et al. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. PubMed.
  • A brief review on synthesis & applications of β-enamino carbonyl compounds. (n.d.). Unknown Source.
  • Gottam, S. et al. (2022). Gold-catalyzed reactions using N-propargyl β-enaminones. Arkivoc.
  • A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012). ACG Publications.
  • Zhang, M. et al. (2025). (PDF) Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. ResearchGate.
  • Gold Catalysis : GOLD-CATALYZED REACTIONS OF PROPARGYLIC ESTERS. (n.d.). World Scientific Publishing.
  • Gockel, B. et al. (2009). Gold-catalyzed [3+3]-annulation of azomethine imines with propargyl esters. PubMed - NIH.
  • Zhang, M. & Ablimit, A. (2012). (PDF) Efficient Synthesis of Β-Enaminones and. Amanote Research.
  • Pisano, L. et al. (2025). Synthesis of Beta‐Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride. ResearchGate.
  • Al-Zaydi, K. M. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. MDPI.
  • Construction of cyclic enones via gold-catalyzed oxygen transfer reactions. (2011). Unknown Source.
  • Gold catalysis in total synthesis – recent achievements. (2015). Chemical Society Reviews (RSC Publishing).

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Method

Application Notes and Protocols for Nickel-Catalyzed Amination in Enaminone Synthesis

Introduction: The Significance of Enaminones and the Rise of Nickel Catalysis Enaminones are a class of versatile organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Enaminones and the Rise of Nickel Catalysis

Enaminones are a class of versatile organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This unique structural motif imparts a rich reactivity profile, allowing them to serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The enaminone scaffold is present in numerous bioactive molecules, including anticonvulsants, anti-inflammatory agents, and antitumor compounds.[1][2] Traditionally, the synthesis of enaminones has been dominated by the condensation of 1,3-dicarbonyl compounds with amines, a method that can suffer from a lack of regioselectivity and harsh reaction conditions.

In the quest for more efficient and sustainable synthetic methodologies, nickel catalysis has emerged as a powerful tool for C-N bond formation. As an earth-abundant and cost-effective metal, nickel offers a compelling alternative to precious metal catalysts like palladium. Nickel catalysts exhibit unique reactivity, enabling transformations that are often challenging for other metals and proceeding under milder conditions. This application note provides a comprehensive guide to the use of nickel-catalyzed amination for the synthesis of enaminones, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, present a comparative analysis of different catalytic systems, and provide detailed, field-proven protocols.

Mechanistic Insights into Nickel-Catalyzed Enaminone Synthesis

The mechanism of nickel-catalyzed amination for enaminone synthesis can vary depending on the specific catalytic system and substrates employed. Two prominent pathways will be discussed here: a dual photoredox/nickel-catalyzed approach and a thermal nickel-catalyzed method.

Dual Photoredox/Nickel Catalysis: A Mild and Efficient Approach

A recent and innovative approach involves the synergistic combination of a photocatalyst and a nickel catalyst to facilitate the amination of α,β-unsaturated systems under visible light irradiation.[1][2] This method is particularly advantageous for its mild reaction conditions and high functional group tolerance.

The proposed mechanism for the dual photoredox/nickel-catalyzed synthesis of enaminones from 3-bromochromones is illustrated below. The reaction is initiated by the formation of a ternary complex between the nickel(II) catalyst, the 3-bromochromone substrate, and a pyridinium salt. This complexation activates the α,β-unsaturated system towards radical addition. Concurrently, the photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the amine, generating a nitrogen-centered radical. This radical then adds to the activated double bond of the nickel complex. Subsequent steps involving oxidation and protonation lead to the final enaminone product.[1]

Photoredox Nickel-Catalyzed Amination cluster_Ni Nickel Catalytic Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC SET Amine Amine (R₂NH) Amine_radical Amine Radical (R₂N•) Amine->Amine_radical SET Ni_complex [Ni(II)-Substrate] Ni_II Ni(II) Catalyst Ni_II->Ni_complex + Substrate Substrate α,β-Unsaturated Substrate Intermediate_1 Radical Adduct Intermediate Ni_complex->Intermediate_1 + Amine Radical Enaminone Enaminone Product Intermediate_1->Enaminone Oxidation, Protonation Enaminone->Ni_II Catalyst Regeneration

Caption: Proposed mechanism for dual photoredox/nickel-catalyzed enaminone synthesis.

Thermal Nickel-Catalyzed Amination: A Classic and Versatile Method

Thermal nickel-catalyzed methods offer a complementary approach to the photocatalytic strategy and are particularly useful for the synthesis of enaminones from readily available starting materials like 1,3-dicarbonyl compounds and simple ketones.

One of the pioneering methods in this area was developed by Kuwano and colleagues, involving the nickel-catalyzed β-amination of alkyl ketones.[1][2] Another straightforward and widely applicable method utilizes simple nickel salts, such as nickel(II) acetate, to catalyze the condensation of 1,3-dicarbonyl compounds with amines. In this case, the nickel catalyst acts as a Lewis acid, activating the carbonyl group towards nucleophilic attack by the amine. The subsequent dehydration reaction is also facilitated by the catalyst, leading to the formation of the enaminone.

Thermal_Nickel_Catalyzed_Amination Ni_catalyst Ni(II) Catalyst (e.g., Ni(OAc)₂) Activated_complex [Ni(II)-Dicarbonyl] Activated Complex Ni_catalyst->Activated_complex Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Activated_complex Amine Amine Amine->Activated_complex Nucleophilic Attack Hemiaminal Hemiaminal Intermediate Activated_complex->Hemiaminal Enaminone Enaminone Product Hemiaminal->Enaminone - H₂O Water H₂O Enaminone->Ni_catalyst Catalyst Regeneration

Caption: Proposed mechanism for thermal nickel-catalyzed enaminone synthesis.

Comparative Analysis of Nickel Catalyst Systems

The choice of the nickel catalyst system is crucial for the success of the amination reaction. Different nickel sources, ligands, and reaction conditions can significantly impact the yield, selectivity, and substrate scope.

Catalyst SystemStarting MaterialsReaction ConditionsAdvantagesLimitations
NiBr₂ / Photocatalyst 3-Bromochromones, AminesVisible light, room temp.Mild conditions, high functional group tolerance, good to excellent yields.[1][2]Requires a photocatalyst and light source, substrate scope may be limited to activated systems.
Ni(OAc)₂ 1,3-Dicarbonyls, AminesThermal (e.g., 80-120 °C)Simple catalyst, readily available starting materials, good for a wide range of amines.Higher temperatures may be required, potential for side reactions.
Nickelocene β-Keto esters, AminesThermalEffective for α-amidation, broad substrate tolerance.May require specific substrate activation.
Ni(0)/Ligand Alkyl ketones, AminesThermal, with specific ligandsHigh regioselectivity for β-amination.[1][2]Requires specialized ligands and potentially harsher conditions.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of enaminones using nickel catalysis. As with any chemical reaction, it is crucial to perform a small-scale test reaction to optimize conditions for a specific substrate.

Protocol 1: Dual Photoredox/Nickel-Catalyzed Synthesis of an Enaminone from a 3-Bromochromone

This protocol is adapted from a reported procedure for the synthesis of enaminones from 3-bromochromones.[1][2]

Materials:

  • 3-Bromochromone (1.0 equiv)

  • Amine (2.0 equiv)

  • NiBr₂ (5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Photocatalyst (e.g., an iridium or organic-based photocatalyst) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., DMF or DMAc)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-bromochromone, NiBr₂, dtbbpy, and the photocatalyst.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Place the reaction vial approximately 5-10 cm from the visible light source and begin stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired enaminone.

Caption: Experimental workflow for photocatalytic enaminone synthesis.

Protocol 2: Thermal Nickel(II) Acetate-Catalyzed Synthesis of (Z)-4-(phenylamino)pent-3-en-2-one

This protocol describes a general method for the synthesis of a model enaminone from a 1,3-dicarbonyl compound and an amine using a simple nickel catalyst.

Materials:

  • Acetylacetone (1.0 equiv)

  • Aniline (1.0 equiv)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (5 mol%)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add acetylacetone, aniline, and Ni(OAc)₂·4H₂O.

  • Add a sufficient amount of toluene to allow for azeotropic removal of water.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and the reaction is deemed complete by TLC analysis.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The resulting crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield (Z)-4-(phenylamino)pent-3-en-2-one as a crystalline solid.

Safety and Handling Precautions

  • Nickel Catalysts: Nickel compounds are potential carcinogens and skin sensitizers.[1][2] Always handle nickel catalysts in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of nickel dust.

  • Amines: Many amines are corrosive and have strong odors. Handle them in a fume hood and wear appropriate PPE.

  • Solvents: Organic solvents are flammable and may be toxic. Use them in a well-ventilated area and away from ignition sources.

  • Photoreactors: When using a photoreactor, ensure proper shielding to avoid exposure to high-intensity light.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient heating (thermal method), low light intensity (photocatalytic method), presence of impurities (water, oxygen).Use a fresh batch of catalyst, ensure the reaction temperature or light intensity is adequate, use anhydrous and degassed solvents.
Formation of side products Incorrect reaction temperature, wrong ligand-to-metal ratio, substrate decomposition.Optimize the reaction temperature, screen different ligands or adjust the ligand-to-metal ratio, consider a milder catalytic system.
Difficulty in product isolation Product is highly soluble in the workup solvent, formation of emulsions.Use a different extraction solvent, use brine to break up emulsions, consider purification by distillation or recrystallization.
Catalyst deactivation (e.g., formation of nickel black) Presence of oxidizing agents, high reaction temperature.Ensure an inert atmosphere, lower the reaction temperature, consider using a more robust ligand.

Conclusion

Nickel-catalyzed amination represents a powerful and versatile strategy for the synthesis of enaminones. Both photoredox and thermal methods offer distinct advantages, providing chemists with a range of options to suit different substrates and reaction requirements. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently access a diverse array of enaminone structures, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Beilstein Archives. (2025, May 12). General Method for the Synthesis of Enaminones via Nickel Photocatalysis.
  • Beilstein Journals. (2025, July 29). General method for the synthesis of enaminones via photocatalysis.
  • GL Sciences Inc. (2024, August 27). SAFETY DATA SHEET_1050-12100_Nickel catalyst.
  • Fisher Scientific. Nickel Catalyst Refill - SAFETY DATA SHEET.

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Application

Application Note: Palladium-Catalyzed Dehydrogenative β-Amination of Saturated Ketones

Executive Summary The direct functionalization of unactivated C(sp³)–H bonds represents a transformative approach in modern synthetic chemistry. Traditionally, forming a carbon-nitrogen bond at the β-position of saturate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The direct functionalization of unactivated C(sp³)–H bonds represents a transformative approach in modern synthetic chemistry. Traditionally, forming a carbon-nitrogen bond at the β-position of saturated ketones required pre-functionalization (e.g., halogenation) or the use of pre-formed α,β-unsaturated ketones. This application note details a state-of-the-art Palladium-catalyzed dehydrogenative β-amination protocol. By merging catalytic α,β-desaturation with a tandem aza-Michael addition, this method enables the direct conversion of saturated ketones and amines into highly valuable β-enaminones in a single operation[1].

Mechanistic Rationale & Scientific Insights

The core challenge in β-alkylation or amination of saturated ketones is the inert nature of the β-C(sp³)–H bond. This protocol circumvents the need for pre-activation by utilizing a palladium-catalyzed redox cascade[2].

  • Enolization & Desaturation: The reaction initiates with the base-promoted formation of a Pd(II)-enolate. A subsequent, rate-determining β-hydride elimination yields a transient α,β-unsaturated ketone (enone) and a Pd(0) species[2].

  • Role of the Hydrogen Scavenger: To make the process catalytic, Pd(0) must be reoxidized. Allyl acetate is employed as a highly efficient hydrogen scavenger (oxidant). It undergoes oxidative addition with Pd(0) to form a π-allyl palladium complex, which then eliminates propene and acetate to regenerate the active Pd(II) catalyst[1].

  • Tandem Conjugate Addition: The transient enone generated in situ immediately undergoes an aza-Michael addition with the secondary amine nucleophile to form a β-aminoketone intermediate.

  • Secondary Dehydrogenation: A second Pd-catalyzed dehydrogenation event occurs on the β-aminoketone to yield the final, thermodynamically stable β-enaminone[1][3].

Mechanistic Pathway Visualization

Mechanism Pd2 [Pd(II)] Active Catalyst Enolate Pd(II)-Enolate Complex Pd2->Enolate Enolization Ketone Saturated Ketone Ketone->Enolate Base (Cs2CO3) Enone α,β-Unsaturated Ketone (Transient Intermediate) Enolate->Enone β-Hydride Elimination Pd0 [Pd(0)] Species Enolate->Pd0 Reductive Elimination BetaAmino β-Aminoketone Enone->BetaAmino Aza-Michael Addition PiAllyl π-Allyl-Pd(II) Complex Pd0->PiAllyl Oxidative Addition AllylAc Allyl Acetate (H-Scavenger) AllylAc->PiAllyl Reacts with Pd(0) PiAllyl->Pd2 - Propene, - AcO- Amine Amine Nucleophile Amine->BetaAmino Product β-Enaminone Product BetaAmino->Product 2nd Pd-Dehydrogenation

Figure 1: Catalytic cycle for the Pd-catalyzed dehydrogenative β-amination of ketones.

Reaction Optimization & Quantitative Data

The success of this dehydrogenative coupling heavily relies on the precise combination of the palladium precursor, the base, and the solvent system. The table below summarizes the critical optimization parameters required to achieve high conversion and yield[4].

Table 1: Optimization of Reaction Conditions for Valerophenone and Morpholine

EntryPalladium PrecursorLigandBaseSolventConversion (%)Yield (%)
1 Pd(OAc)₂ DMPDA Cs₂CO₃ 1,4-Dioxane 79 79
2Pd(OAc)₂DMPDAK₂CO₃1,4-Dioxane-Trace
3Pd₂(dba)₃DMPDACs₂CO₃1,4-Dioxane-< 20
4Pd(OAc)₂DMPDACs₂CO₃Toluene-Moderate

Data derived from standard optimization studies for the synthesis of β-enaminones using allyl acetate as the oxidant[4].

Experimental Protocol: Synthesis of β-Enaminones

This protocol outlines the synthesis of β-enaminones on a 0.20 mmol scale using valerophenone and morpholine as model substrates[4].

Materials & Reagents
  • Valerophenone (Saturated Ketone): 32.4 mg (0.20 mmol, 1.0 equiv.)

  • Morpholine (Amine): 34.8 mg (0.40 mmol, 2.0 equiv.)

  • Allyl Acetate (Hydrogen Scavenger): 80.1 mg (0.80 mmol, 4.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂): 2.2 mg (5.0 mol%)

  • N,N'-Dimethylpropane-1,3-diamine (DMPDA): 1.2 mg (0.012 mmol, 6.0 mol%)

  • Cesium Carbonate (Cs₂CO₃): 130.3 mg (0.40 mmol, 2.0 equiv.)

  • 1,4-Dioxane (Anhydrous): 0.40 mL (0.5 M)

Step-by-Step Methodology

Step 1: Reaction Vessel Preparation In a nitrogen-filled glovebox (or using rigorous Schlenk techniques), add Pd(OAc)₂ (2.2 mg) and Cs₂CO₃ (130.3 mg) to an oven-dried 4 mL reaction vial equipped with a magnetic stir bar.

  • Causality Insight: An inert atmosphere is critical. It prevents the premature oxidation of the electron-rich DMPDA ligand and avoids moisture-induced hydrolysis of the allyl acetate scavenger, which would otherwise quench the catalytic cycle.

Step 2: Reagent Addition Seal the vial with a PTFE-lined septum cap. Using a micro-syringe, sequentially add anhydrous 1,4-dioxane (0.40 mL), DMPDA (1.2 mg), allyl acetate (80.1 mg), valerophenone (32.4 mg), and morpholine (34.8 mg) at 25 °C[4].

  • Causality Insight: DMPDA is added directly to the Pd/solvent mixture first. This ensures the immediate formation of the active [Pd(DMPDA)(OAc)₂] complex. Bidentate nitrogen ligands like DMPDA increase electron density on the palladium center, accelerating β-hydride elimination and preventing the aggregation of Pd(0) into inactive palladium black.

Step 3: Reaction Execution Transfer the sealed vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously for 10 hours[4].

  • Causality Insight: A temperature of 80 °C provides the optimal thermal energy required to overcome the activation barrier of the rate-determining β-hydride elimination from the Pd-enolate, while minimizing the thermal degradation of the transient α,β-unsaturated ketone intermediate. The sealed vial prevents the evaporation of volatile morpholine.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (2 mL) and filter it through a short pad of Celite to remove insoluble cesium salts and palladium residues.

  • Concentrate the filtrate in vacuo to remove the solvent and excess morpholine.

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a Hexane/EtOAc gradient, typically 30/1 to 10/1) to isolate the pure β-enaminone product[4].

Validation & Quality Control (Self-Validating System)

To confirm the success of the protocol before full purification, the system can be self-validated via crude ¹H NMR spectroscopy. The successful formation of the β-enaminone is definitively indicated by the appearance of a characteristic highly shielded vinylic proton singlet (typically appearing between δ 5.0 – 5.5 ppm) and a corresponding downfield shift of the enamine nitrogen protons. The disappearance of the starting ketone's α-protons confirms complete conversion.

References

  • Maeda, R., Kogure, Y., Ueno, S., & Kuwano, R. (2023). Synthesis of β-Enaminones via Palladium-catalyzed Dehydrogenative β-Amination of Saturated Ketones: Preparation and Characterization. Chemistry Letters.[Link]

  • Ueno, S., et al. (2023). Synthesis of β-Enaminones via Palladium-catalyzed Dehydrogenative β-Amination of Saturated Ketones. Chemistry Letters, 52(10), 783-787.[Link]

  • Huang, Y., & Dong, G. (2020). Catalytic β-Functionalization of Carbonyl Compounds Enabled by α,β-Desaturation. ACS Catalysis.[Link]

  • Kogure, Y., Hatakeyama, K., Tsuchiya, K., Kunii, Y., & Ueno, S. (2025). Selective synthesis of 1,3-diaryl-β-enaminones by palladium-catalyzed dehydrogenative β-amination of chalcones. Chemistry Letters.[Link]

Sources

Method

Application Note: Asymmetric Synthesis of Chiral Amines from Prochiral Ketones via ω-Transaminase Biocatalysis

Introduction & Mechanistic Overview Chiral amines are highly privileged structural motifs, comprising approximately 40–45% of small-molecule active pharmaceutical ingredients (APIs) and agrochemicals . While traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Chiral amines are highly privileged structural motifs, comprising approximately 40–45% of small-molecule active pharmaceutical ingredients (APIs) and agrochemicals . While traditional chemical asymmetric synthesis often requires harsh conditions, heavy metal catalysts, and complex chiral auxiliaries, biocatalysis using ω-transaminases (ω-TAs) offers a highly enantio- and regioselective, environmentally benign alternative.

Unlike the kinetic resolution of racemic amines—which is mathematically bottlenecked at a 50% theoretical yield—the direct asymmetric reductive amination of prochiral ketones theoretically allows for 100% conversion and perfect atom economy .

The Ping-Pong Bi-Bi Mechanism

To effectively engineer a transaminase process, one must understand its causality at the active site. ω-TAs operate via a classic ping-pong bi-bi mechanism utilizing pyridoxal-5'-phosphate (PLP) as a covalently bound cofactor. The reaction occurs in two distinct half-reactions:

  • Oxidative Deamination: The amine donor (e.g., L-alanine) transfers its amino group to the resting PLP-enzyme, generating the activated pyridoxamine-5'-phosphate (PMP) intermediate and releasing a ketone by-product.

  • Reductive Amination: The prochiral ketone substrate binds to the PMP-enzyme, receives the amino group, and is released as the target chiral amine, regenerating the PLP-enzyme for the next cycle.

Mechanism PLP PLP-Enzyme (Resting State) PMP PMP-Enzyme (Aminated State) PLP->PMP NH2 Transfer Product Chiral Amine (Target) PLP->Product Release PMP->PLP NH2 Transfer Byprod Ketone By-product (e.g., Pyruvate) PMP->Byprod Release Donor Amine Donor (e.g., L-Alanine) Donor->PLP Half-Reaction 1 Substrate Prochiral Ketone (Acceptor) Substrate->PMP Half-Reaction 2

Figure 1: Ping-Pong Bi-Bi mechanism of PLP-dependent ω-transaminases.

Thermodynamic Challenges & Equilibrium Shift Strategies

The primary hurdle in ω-TA-mediated asymmetric synthesis is the highly unfavorable thermodynamic equilibrium. The Gibbs free energy ( ΔG ) of the reaction typically favors the starting ketone over the amine product. The causality here is fundamental thermochemistry: the C=O double bond of the ketone is thermodynamically more stable than the C-N/C-NH₂ bonds formed during the reaction .

To achieve high conversions (>90%), the reaction equilibrium must be actively driven toward the product side (Le Chatelier's Principle). We summarize the three most robust field-proven strategies below:

Table 1: Quantitative Comparison of Equilibrium Shift Strategies
StrategyAmine DonorMolar Excess RequiredTypical ConversionBy-product Fate
Mass Action Isopropylamine (IPA)10x – 50x70% – 90%Acetone (Accumulates, may inhibit enzyme)
Enzymatic Cascade L-Alanine2x – 5x>95%Pyruvate → Acetaldehyde + CO₂ (Irreversible)
Physical Removal 2-Butylamine5x – 10x80% – 95%2-Butanone (Removed via vacuum/biphasic system)

For highly valuable APIs where maximum conversion is critical, the Pyruvate Decarboxylase (PDC) Cascade is the gold standard. By coupling ω-TA with PDC, the pyruvate by-product is irreversibly decarboxylated into volatile acetaldehyde and carbon dioxide, permanently shifting the equilibrium .

PDCCascade Ketone Prochiral Ketone TA ω-Transaminase (PLP Cofactor) Ketone->TA Alanine L-Alanine (Amine Donor) Alanine->TA Amine Chiral Amine (Product) TA->Amine Pyruvate Pyruvate (By-product) TA->Pyruvate PDC Pyruvate Decarboxylase (TPP/Mg2+) Pyruvate->PDC Equilibrium Shift Acetaldehyde Acetaldehyde (Volatile) PDC->Acetaldehyde CO2 CO2 (Gas) PDC->CO2

Figure 2: Multi-enzymatic cascade utilizing PDC to irreversibly drive transamination.

Experimental Protocol: PDC-Coupled Asymmetric Synthesis

This protocol details the synthesis of a model chiral amine (e.g., 3-amino-1-phenylbutane) using an L-alanine/PDC cascade system .

Design Logic (Self-Validating System): This protocol is inherently self-validating. The continuous evolution of CO₂ gas provides immediate visual confirmation of cascade activity. Furthermore, analytical validation steps ensure that false positives (e.g., background chemical amination) are ruled out.

Materials & Reagents
  • Substrate: Prochiral Ketone (50 mM)

  • Amine Donor: L-Alanine (250 mM, 5 eq.)

  • Cofactors: PLP (1 mM), Thiamine pyrophosphate (TPP, 0.1 mM), MgCl₂ (0.1 mM)

  • Enzymes: ω-Transaminase (e.g., Vibrio fluvialis), Pyruvate Decarboxylase (Zymomonas mobilis)

  • Buffer: 100 mM Potassium phosphate buffer, pH 7.5

Step-by-Step Methodology

Step 1: Buffer & Cofactor Preparation Prepare 10 mL of 100 mM Potassium phosphate buffer. Adjust to exactly pH 7.5. Causality Check: pH 7.5 is strictly chosen to maintain the protonation state of the PLP cofactor while preventing the spontaneous alkaline degradation of the TPP cofactor required by PDC. Add PLP, TPP, and MgCl₂. The solution will turn pale yellow due to PLP.

Step 2: Enzyme Reconstitution Add the ω-TA (typically 5-10 mg/mL of lyophilized cell-free extract) and PDC (5 mg/mL) to the buffer. Gently invert to mix. Do not vortex, as shear forces can denature the decarboxylase.

Step 3: Reaction Initiation Add L-Alanine (250 mM). Finally, add the prochiral ketone (50 mM). Note on Solubility: If the ketone is highly hydrophobic, add up to 10% (v/v) DMSO as a co-solvent. ω-TAs generally tolerate DMSO well, whereas higher concentrations of alcohols (like ethanol) may precipitate the enzymes.

Step 4: Incubation & Visual Validation Incubate the reaction at 30°C in an orbital shaker at 150 rpm for 24 hours. Self-Validation: Within 30–60 minutes, micro-bubbles of CO₂ should be visible on the walls of the reaction vessel, confirming that the PDC cascade is actively removing pyruvate.

Step 5: Quenching & Extraction After 24 hours, quench the reaction by adding 10 M NaOH to adjust the pH to >11. Causality Check: Adjusting the pH above the pKa of the chiral amine product (typically pKa ~9-10) ensures the amine is fully deprotonated and uncharged, driving it completely into the organic phase during extraction. Extract 3x with equal volumes of Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Dry the organic layer over anhydrous Na₂SO₄.

Step 6: Analytical Validation Run a negative control (reaction without ω-TA) in parallel to establish a baseline. Derivatize the extracted amines using acetic anhydride (for GC-FID) or Marfey's reagent (for chiral HPLC) to determine conversion rates and enantiomeric excess (ee).

Data Analysis & Expected Outcomes

When executed correctly, the PDC cascade overcomes the thermodynamic limitations of standard transamination, yielding near-quantitative conversions with exceptional optical purity.

Table 2: Expected Analytical Outcomes for Model Substrates
Prochiral KetoneTarget Chiral AmineTransaminase SourceConversion (%)Enantiomeric Excess (ee)
Acetophenone(R)-1-PhenylethylamineArthrobacter sp. (ATA-117)>99%>99% (R)
Acetophenone(S)-1-PhenylethylamineVibrio fluvialis (Vf-TA)>98%>99% (S)
1-Phenylbutan-3-one(S)-3-Amino-1-phenylbutaneChromobacterium violaceum>95%>98% (S)
2-Octanone(S)-2-AminooctanePseudomonas jessenii>90%>99% (S)

References

  • Patil, M. D., Grogan, G., Bommarius, A., & Yun, H. (2018). "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." Catalysts.[Link]

  • Mathew, S., & Yun, H. (2012). "ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids." ACS Catalysis.[Link]

  • Koszelewski, D., Lavandera, I., Clay, D., Rozzell, D., & Kroutil, W. (2008). "Asymmetric Synthesis of Optically Pure Pharmacologically Relevant Amines Employing ω-Transaminases." Advanced Synthesis & Catalysis.[Link]

  • Höhne, M., Kühl, S., Robins, K., & Bornscheuer, U. T. (2008). "Efficient Asymmetric Synthesis of Chiral Amines by Combining Transaminase and Pyruvate Decarboxylase." ChemBioChem.[Link]

  • Gómez, C., et al. (2021). "Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System." Catalysts.[Link]

Application

Application Note: Leveraging 3-Amino-1-phenyl-2-buten-1-one (APBO) as a Privileged Scaffold in Heterocyclic Synthesis

Executive Summary 3-Amino-1-phenyl-2-buten-1-one (APBO) is a highly versatile β-enaminone that serves as a critical 1,3-dielectrophile equivalent in advanced organic synthesis[1]. Characterized by its stable "push-pull"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-phenyl-2-buten-1-one (APBO) is a highly versatile β-enaminone that serves as a critical 1,3-dielectrophile equivalent in advanced organic synthesis[1]. Characterized by its stable "push-pull" electronic system, APBO is extensively used to construct complex heterocyclic scaffolds—including pyrazoles, isoxazoles, and pyrimidines—as well as specialized organometallic complexes[2][3]. This application note details the mechanistic rationale behind APBO's superior regioselectivity compared to traditional 1,3-diketones and provides field-proven protocols for its application in drug discovery and materials science.

Mechanistic Rationale: The "Push-Pull" Advantage

When synthesizing asymmetric heterocycles, the use of asymmetric 1,3-diketones (e.g., benzoylacetone) often yields a problematic mixture of regioisomers because both carbonyl carbons are susceptible to initial nucleophilic attack. APBO circumvents this issue through its highly polarized enaminone core.

The electron-donating amino group and the electron-withdrawing carbonyl group create an electronic bias. The β-carbon, bearing the amino group, acts as a soft electrophile and is preferentially attacked by the most nucleophilic nitrogen of an incoming reagent. Subsequent intramolecular cyclization occurs at the harder carbonyl carbon, eliminating water and driving the formation of a single regioisomer[4]. This strict regiocontrol eliminates the need for complex downstream chromatographic separations.

Reactivity cluster_0 Nucleophiles cluster_1 Heterocyclic Scaffolds APBO 3-Amino-1-phenyl- 2-buten-1-one (APBO) Hydrazine Hydrazines APBO->Hydrazine Hydroxylamine Hydroxylamine APBO->Hydroxylamine Aminopyrazole 3-Aminopyrazole APBO->Aminopyrazole Pyrazole Pyrazoles Hydrazine->Pyrazole Cyclocondensation Isoxazole Isoxazoles Hydroxylamine->Isoxazole Regioselective Annulation PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidines Aminopyrazole->PyrazoloPyrimidine Aza-annulation

Figure 1: Divergent reactivity pathways of APBO in heterocyclic synthesis.

Application Workflows & Protocols

Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines (Drug Discovery)

Pyrazolo[1,5-a]pyrimidines are core pharmacophores in numerous kinase inhibitors. In the kilogram-scale synthesis of the JAK1 inhibitor GDC-4379, APBO was specifically chosen to construct the 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine intermediate, completely avoiding the regioselectivity issues associated with 1,3-dicarbonyl precursors[4].

Protocol: Aza-Annulation with 3-Aminopyrazole

  • Reagent Assembly: In a round-bottom flask, dissolve 1.0 equivalent of APBO and 1.05 equivalents of 3-aminopyrazole in glacial acetic acid (approx. 10 mL/g of APBO).

    • Causality: Glacial acetic acid serves a dual purpose: it acts as a polar protic solvent to stabilize the transition state and as a mild acid catalyst to activate the carbonyl group of APBO, facilitating the elimination of ammonia and water[5].

  • Thermal Activation: Heat the reaction mixture to reflux (110°C) under a nitrogen atmosphere for 2–4 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS to confirm the full consumption of the APBO starting material.

  • Workup & Precipitation: Cool the mixture to room temperature. Slowly pour the acidic solution into ice-cold water and neutralize with saturated aqueous NaHCO₃ until pH 7–8 is reached.

    • Causality: Neutralization converts the protonated pyrazolo[1,5-a]pyrimidine into its free base, drastically reducing its aqueous solubility and inducing rapid precipitation.

  • Isolation & Purification: Filter the resulting precipitate under vacuum, wash thoroughly with distilled water to remove acetate salts, and recrystallize from ethanol to afford the pure 5-methyl-7-phenyl regioisomer.

Protocol Step1 1. Reagent Assembly APBO + 3-Aminopyrazole + Glacial AcOH Step2 2. Thermal Activation Reflux at 110°C (2-4 h) under N2 Step1->Step2 Step3 3. Reaction Monitoring Confirm full consumption via LC-MS Step2->Step3 Step4 4. Workup & Precipitation Cool to RT, neutralize with aq. NaHCO3 Step3->Step4 Step5 5. Isolation & Purification Filter, wash with H2O, recrystallize (EtOH) Step4->Step5

Figure 2: Standard operational workflow for the synthesis of Pyrazolo[1,5-a]pyrimidines.

Synthesis of Isoxazoles

The reaction of APBO with hydroxylamine hydrochloride yields isoxazoles with excellent regioselectivity[2]. The nitrogen atom of hydroxylamine attacks the β-carbon of APBO (displacing the amino group), followed by oxygen attack on the carbonyl.

Protocol: Cyclocondensation with Hydroxylamine

  • Dissolve APBO (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine (10:1 v/v).

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl from hydroxylamine hydrochloride, liberating the free, highly nucleophilic hydroxylamine in situ[2].

  • Reflux the mixture for 3 hours.

  • Evaporate the solvent under reduced pressure, partition the residue between ethyl acetate and water, and wash the organic layer with brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the target isoxazole.

Coordination Chemistry for Phosphorescent Materials

Beyond purely organic heterocycles, APBO is an excellent β-ketoimine ligand for transition metals. It has been used to synthesize highly emissive C^C* cyclometalated Platinum(II) N-heterocyclic carbene (NHC) complexes[3]. Replacing an acetylacetonate (acac) oxygen with an NH group (as in APBO) narrows the HOMO-LUMO gap, significantly altering the photophysical properties and yielding complexes that emit in the blue-to-green region with quantum yields up to 74%[3].

Protocol: Synthesis of Pt(II) β-Ketoimine Complexes

  • React the Pt(II) NHC chloride dimer with APBO (2.0 eq) in the presence of potassium tert-butoxide (t-BuOK) in THF at room temperature.

    • Causality:t-BuOK deprotonates the β-ketoimine, generating a strong bidentate N,O-chelating ligand that rapidly displaces the chloride ligands on the Pt(II) center[3].

  • Stir for 12 hours, filter through Celite to remove insoluble KCl salts, and concentrate the filtrate.

  • Purify by recrystallization (e.g., dichloromethane/hexane layer diffusion) to isolate the phosphorescent complex.

Quantitative Data & Reaction Parameters

The table below summarizes the expected yields and regioselectivity profiles when utilizing APBO across different synthetic methodologies.

Substrate/ReactantReagentCatalyst / SolventProduct ScaffoldYield RangeRegioselectivity
APBO 3-AminopyrazoleGlacial AcOH5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine80–92%>98:2
APBO Hydrazine hydrateEtOH / Reflux3-Phenyl-5-methylpyrazole85–95%N/A (Tautomers)
APBO Hydroxylamine HClPyridine / EtOHRegioselective Isoxazole75–88%>95:5
APBO Pt(II) NHC precursort-BuOK / THFPt(II) β-ketoimine complex60–75%Isomeric mixture

References

  • Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379 Organic Process Research & Development (ACS Publications)6

  • C∧C Cyclometalated Platinum(II) NHC Complexes with β-Ketoimine Ligands* Organometallics (ACS Publications)3

  • The Reactions of B-Amino Enones with Hydroxylamine Bulletin of the Chemical Society of Japan (OUP) 2

  • Vibrational assignment and crystal structure of 3-amino-1-phenyl-2-buten-1-one Journal of Molecular Structure (ResearchGate) 1

  • Formation of Dihydropyridone- and Pyridone-Based Peptide Analogs through Aza-Annulation of β-Enamino Ester and Amide Substrates The Journal of Organic Chemistry (ACS Publications) 5

Sources

Method

High-Throughput Antimicrobial Activity Screening of Enaminone Derivatives: Application Note &amp; Protocols

Introduction & Mechanistic Rationale Enaminones are highly versatile organic precursors characterized by the conjugated system N−C=C−C=O . This unique structural motif provides dual electrophilic and nucleophilic sites,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Enaminones are highly versatile organic precursors characterized by the conjugated system N−C=C−C=O . This unique structural motif provides dual electrophilic and nucleophilic sites, making enaminones exceptional building blocks for synthesizing diverse bioactive heterocycles, including pyrazoles, pyrimidines, and thiophenes[1],[2].

In the context of the escalating global antimicrobial resistance (AMR) crisis, enaminone derivatives have emerged as promising scaffolds for novel antimicrobial and antifungal agents[3]. The lipophilic nature of the enaminone core, combined with the hydrogen-bonding capacity of the nitrogen and oxygen atoms, facilitates penetration through microbial cell walls and interaction with intracellular targets[4]. Studies have demonstrated that grafting pyrimidine or pyrazole rings onto the enaminone backbone significantly enhances antibacterial efficacy, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis[5],[1].

This application note provides a comprehensive, self-validating workflow for screening the antimicrobial activity of newly synthesized enaminone compounds, transitioning from qualitative primary screening (Disk Diffusion) to quantitative secondary screening (Minimum Inhibitory Concentration, MIC)[6],[7].

Experimental Design & Causality

A robust screening cascade must eliminate false positives caused by solvent toxicity while ensuring reproducibility.

  • Solvent Selection (Causality): Enaminones are typically lipophilic and exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the standard solvent; however, its concentration must not exceed 5% (v/v) in the final assay volume. Concentrations above this threshold can independently inhibit bacterial growth, leading to artificially inflated efficacy metrics[1].

  • Media Selection: Mueller-Hinton Broth/Agar (MHB/MHA) is utilized for bacterial screening due to its low batch-to-batch variability and lack of sulfonamide/trimethoprim inhibitors[8]. For fungal strains, RPMI-1640 medium buffered with MOPS is required to maintain the precise pH necessary for standardizing fungal growth[8].

  • Self-Validating Controls: Every assay plate must include a Vehicle Control (5% DMSO) to confirm the solvent does not inhibit growth, a Positive Control (e.g., Ampicillin for Gram-positive, Gentamicin for Gram-negative, Amphotericin B for fungi) to validate assay sensitivity, and a Sterility Control (uninoculated media) to monitor for contamination[5],[9].

Workflow Visualization

EnaminoneScreening Start Enaminone Library Synthesis & Purification Prep Sample Preparation (Dissolution in 5% DMSO) Start->Prep Primary Primary Screen: Disk Diffusion (Qualitative Zone of Inhibition) Prep->Primary Strains Microbial Inoculation Gram(+), Gram(-), Fungi Primary->Strains Active Active Hit (Inhibition Zone > 15mm) Strains->Active Inactive Inactive (Inhibition Zone < 10mm) Strains->Inactive Secondary Secondary Screen: Broth Microdilution (Quantitative Assay) Active->Secondary MIC Determine MIC & MBC (Range: 1 - 512 μg/mL) Secondary->MIC

Caption: High-throughput screening workflow for evaluating enaminone antimicrobial activity.

Detailed Experimental Protocols

Protocol 1: Primary Screening via Disk Diffusion Assay

This method provides a rapid, qualitative assessment of antimicrobial activity by measuring the zone of inhibition (ZOI)[5].

Materials:

  • Standardized microbial suspensions (0.5 McFarland standard, approx. 1.5×108 CFU/mL)[10].

  • 90 mm Petri dishes containing MHA (bacteria) or Sabouraud Dextrose Agar (fungi)[5].

  • Sterile 6 mm filter paper disks[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Dip a sterile cotton swab into the 0.5 McFarland microbial suspension. Press the swab against the inner wall of the tube to remove excess fluid.

  • Plate Inoculation: Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth. Allow the plate to dry for 5 minutes.

  • Disk Preparation: Saturate the 6 mm sterile filter paper disks with 20 µL of the enaminone test solution (typically prepared at 200 µg/mL in 5% DMSO)[5].

  • Application: Using sterile forceps, place the disks onto the inoculated agar surface. Gently press each disk to ensure full contact. Place positive control disks (e.g., Ampicillin) and a vehicle control disk (5% DMSO) on the same plate.

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours (bacteria) or 25-30°C for 48 hours (fungi).

  • Data Acquisition: Measure the diameter of the complete inhibition zones (including the 6 mm disk) using a digital caliper. Compounds yielding a ZOI 15 mm are advanced to secondary screening.

Protocol 2: Secondary Screening via Broth Microdilution (MIC Determination)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits visible microbial growth in vitro[8],[6].

Materials:

  • Sterile 96-well U-bottom microtiter plates[8].

  • MHB (bacteria) or RPMI-1640 (fungi)[8].

  • Resazurin dye (0.015%) as a metabolic indicator (optional, for visual enhancement).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the enaminone hit compounds in DMSO to create a high-concentration stock (e.g., 10,240 µg/mL).

  • Serial Dilution: Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. Add 200 µL of the working enaminone solution (diluted in broth to 1024 µg/mL, ensuring final DMSO 5%) to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue serial two-fold dilutions up to well 10. Discard 100 µL from well 10. (Concentration range: 512 to 1 µg/mL)[10].

  • Control Wells: Designate well 11 as the Growth Control (broth + inoculum + 5% DMSO, no drug) and well 12 as the Sterility Control (broth only).

  • Inoculation: Add 100 µL of the standardized microbial suspension (diluted to 5×105 CFU/mL) to wells 1 through 11.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours[6].

  • Interpretation: The MIC is recorded as the lowest concentration well that exhibits no visible turbidity (or no color change if using resazurin)[6],[7].

Quantitative Data Presentation

To effectively evaluate Structure-Activity Relationships (SAR), quantitative MIC data should be structured to compare different enaminone scaffolds against standard reference drugs. Below is a representative data summary based on typical screening outcomes for enaminone-derived heterocycles[5],[1],[2].

Compound ScaffoldS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)Efficacy Profile
Unsubstituted β -enaminone > 256> 256> 256Inactive
Pyrimidine-grafted enaminone 1664128Strong Gram(+) activity
Pyrazole-grafted enaminone 83264Broad-spectrum potential
Thiophene-grafted enaminone 3212824.8Strong Antifungal activity
Ampicillin (Control) 2> 64N/AStandard Gram(+)
Gentamicin (Control) N/A4N/AStandard Gram(-)
Amphotericin B (Control) N/AN/A19.7Standard Antifungal

Note: Pyrimidine and pyrazole substitutions generally enhance the electrophilic character of the molecule, increasing binding affinity to bacterial ribosomal targets, whereas thiophene rings increase lipophilicity, favoring fungal cell membrane penetration[1],[2].

References

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity: Antimicrobial impact. Oriental Journal of Chemistry. Available at: [Link]

  • Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc. Available at:[Link]

  • Enaminone-Derived Pyrazoles with Antimicrobial Activity. Journal of Chemistry (ResearchGate). Available at: [Link]

  • One pot three component synthesis of spiro[indolo-3, 10'-indeno[1, 2-b] quinolin]. RHHZ. Available at: [Link]

  • Synthesis, In-Vitro Antibacterial, Antifungal, and Molecular Modeling of Potent Anti-Microbial Agents with a Combined Pyrazole and Thiophene Pharmacophore. MDPI. Available at: [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl). D-NB. Available at: [Link]

  • Minimum Inhibitory Concentrations (MICs; μg/mL) of the Series of Polymyxin Analogues against Seven Strains of Gram-Negative Pathogens. ResearchGate. Available at: [Link]

  • Minimum Inhibitory Concentration. LITFL - CCC Infectious Disease. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

Sources

Application

Application Note: Antifungal Evaluation of 1-Aryl-2-dimethylaminomethyl-2-propen-1-one Hydrochlorides

Scientific Rationale & Introduction The escalating prevalence of resistance to current antifungal therapeutics necessitates the rapid development of novel, highly effective agents. Mannich bases—specifically those featur...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The escalating prevalence of resistance to current antifungal therapeutics necessitates the rapid development of novel, highly effective agents. Mannich bases—specifically those featuring an acrylophenone structure—have emerged as highly potent candidates.

This application note details the synthesis, mechanistic rationale, and biological evaluation of 1-aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides . These acetophenone-derived Mannich bases possess an α,β-unsaturated ketone moiety, which acts as a powerful Michael acceptor. Recent evaluations demonstrate that specific derivatives in this class exhibit antifungal activity 2 to 16 times more potent than the gold-standard reference, Amphotericin B, against various fungal strains [1].

Mechanistic Insights: The Causality of Thiol Alkylation

The biological activity of these compounds is not incidental; it is driven by a highly specific electrophilic mechanism known as thiol alkylation .

Why the Hydrochloride Salt? The choice to synthesize these compounds as dimethylamine hydrochlorides rather than free bases is a deliberate mechanistic strategy. In its salt form, the nitrogen atom possesses four bonds, generating a strong positive inductive effect . This stabilizes the reaction intermediate through N+⋅⋅⋅O− interactions or hydrogen bonding ( O⋅⋅⋅H ). Consequently, the electrophilicity of the β -carbon atom on the α,β-unsaturated ketone is drastically increased. When exposed to fungal cells, this highly electrophilic β -carbon rapidly undergoes a Michael addition with nucleophilic cellular thiols (such as glutathione or cysteine residues in essential fungal proteins), leading to the disruption of redox balances and subsequent fungal cell death[1, 2].

MOA A 1-Aryl-2-dimethylaminomethyl -2-propen-1-one HCl B Protonated Amine (Positive Inductive Effect) A->B Dissociation in vivo C Increased Electrophilicity at β-Carbon B->C Electron withdrawal (N+...O- stabilization) E Thiol Alkylation (Michael Addition) C->E Susceptibility to nucleophiles D Fungal Cellular Thiols (e.g., Glutathione) D->E Nucleophilic attack F Fungal Cell Death (Growth Inhibition) E->F Disruption of redox & protein function

Fig 1: Mechanism of Action: Thiol alkylation pathway driven by the positive inductive effect.

Experimental Workflows & Protocol Design

To evaluate these compounds, a self-validating workflow must be established, encompassing synthesis, structural verification, and controlled biological assays.

Workflow S1 Compound Design (Acrylophenone Mannich Bases) S2 Synthesis Selection S1->S2 S3A Conventional Heating (High Yield: 30-66%, Slow: 24-72h) S2->S3A S3B Microwave Irradiation (Low Yield: 15-33%, Fast: 10-120m) S2->S3B S4 Structural Characterization (1H-NMR, 13C-NMR, HRMS) S3A->S4 S3B->S4 S5 In Vitro Antifungal Assay (15 Fungal Strains) S4->S5 S6 Disk Diffusion Assay (Zone of Inhibition) S5->S6 S7 Agar Dilution Assay (MIC Determination) S5->S7 S8 Comparative Analysis vs. Amphotericin B S6->S8 S7->S8

Fig 2: End-to-end experimental workflow from chemical synthesis to antifungal evaluation.

Synthesis Protocol: Conventional vs. Microwave

Researchers must choose between conventional heating and microwave irradiation based on their priority: yield versus time [1].

  • Conventional Heating (Yield-Optimized): Refluxing the acetophenone derivative with dimethylamine hydrochloride and paraformaldehyde takes 24–72 hours but yields 30–66% . This method minimizes the accumulation of the saturated side product (3-dimethylamino-1-aryl-1-propanone hydrochloride).

  • Microwave Irradiation (Time-Optimized): Utilizing a microwave reactor drastically cuts reaction time to 10–120 minutes . However, the yield drops to 15–33% due to rapid side-product formation.

Self-Validation Step: Before proceeding to biological assays, all synthesized batches must be subjected to ¹H-NMR, ¹³C-NMR, and HRMS. The presence of the vinylic protons in the ¹H-NMR spectrum confirms the successful formation of the critical α,β-unsaturated ketone moiety.

Antifungal Evaluation Protocol

To ensure trustworthiness, the biological evaluation utilizes a dual-assay approach with strict internal controls.

Step 1: Inoculum Standardization

  • Cultivate 15 distinct fungal strains (including Candida, Aspergillus, and Trichophyton species) on Sabouraud Dextrose Agar (SDA).

  • Harvest and suspend the spores/cells in sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

Step 2: Disk Diffusion Screening (Qualitative)

  • Swab the standardized inoculum evenly across Mueller-Hinton agar plates (supplemented with 2% glucose and 0.5 μg/mL methylene blue for fungi).

  • Apply sterile filter paper disks impregnated with the test compounds.

  • Control Integration: Apply one disk with Amphotericin B (Positive Control) and one disk with the dissolving vehicle, e.g., DMSO (Negative Control).

  • Incubate at 35°C for 24–48 hours and measure the zones of inhibition (in mm).

Step 3: Agar Dilution Assay for MIC Determination (Quantitative)

  • Prepare serial dilutions of the synthesized compounds in molten agar to achieve a final concentration range of 3.12 to 200 µg/mL .

  • Spot-inoculate 1–2 µL of the standardized fungal suspensions onto the solidified agar surfaces.

  • Incubate at 35°C for 24–48 hours.

  • Data Acquisition: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration that completely inhibits visible fungal growth.

  • Assay Validation: The assay is only deemed valid if the Amphotericin B positive control yields an MIC within its historically established susceptibility range for the tested strains.

Quantitative Data & Structure-Activity Relationship (SAR)

The nature of the aryl substituent significantly influences the antifungal potency. As summarized in the data below, compounds lacking highly reactive/polar substituents on the aryl ring generally outperformed the reference drug.

Compound IDAryl Substituent (Ar-)Conventional YieldMicrowave YieldRelative Antifungal Potency (vs. Amphotericin B)
1 C₆H₅30 - 66%15 - 33%2–16x More Potent
2 4-CH₃C₆H₄30 - 66%15 - 33%2–16x More Potent
3 4-CH₃OC₆H₄30 - 66%15 - 33%2–16x More Potent
4 4-ClC₆H₄30 - 66%15 - 33%2–16x More Potent
5 4-FC₆H₄30 - 66%15 - 33%2–16x More Potent
6 4-BrC₆H₄30 - 66%15 - 33%2–16x More Potent
7 4-HOC₆H₄30 - 66%15 - 33%Less Potent
8 4-NO₂C₆H₄30 - 66%15 - 33%Less Potent
9 C₄H₃S(2-yl)*30 - 66%15 - 33%2–16x More Potent

*Compound 9 is a 2-acetylthiophene-derived Mannich base.

SAR Insight: Compounds 1-6 and 9 demonstrate remarkable efficacy, serving as excellent model compounds for future drug development. The diminished activity in compounds 7 (hydroxyl) and 8 (nitro) suggests that strong electron-donating or strongly electron-withdrawing groups at the para position may interfere with optimal cellular penetration or alter the electrophilicity of the Michael acceptor unfavorably[1].

Conclusion

The 1-aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides represent a highly promising class of antifungal agents. By leveraging the positive inductive effect of the protonated amine, these molecules act as highly efficient thiol alkylators. Researchers adopting this protocol should weigh the rapid turnaround of microwave synthesis against the superior yields of conventional heating, while strictly adhering to the internally controlled MIC agar dilution assays to ensure reproducible, publication-quality data.

References

  • Mete, E., Gul, H. I., Bilginer, S., & Kazaz, C. (2011). Synthesis and Antifungal Evaluation of 1-Aryl-2-dimethyl-aminomethyl-2-propen-1-one Hydrochlorides. Molecules, 16(6), 4660-4671.[Link]

  • Gul, H. I., et al. (2015). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 230-235.[Link]

Method

Application Note: 3-Amino-1-phenyl-2-buten-1-one as a Privileged Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the search for versatile, highly reactive, yet stable building blocks is paramount. 3-Amino-1-phenyl-2-buten-1-one (APBO) , a prototypical β-enaminone derived from b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the search for versatile, highly reactive, yet stable building blocks is paramount. 3-Amino-1-phenyl-2-buten-1-one (APBO) , a prototypical β-enaminone derived from benzoylacetone, has emerged as a critical synthon in drug discovery. Characterized by an amine-alkene-carbonyl conjugated system, this scaffold possesses a unique "push-pull" electronic distribution that enables highly regioselective transformations[1].

This application note provides a comprehensive guide to the synthesis, mechanistic rationale, and downstream derivatization of APBO. By leveraging its dual electrophilic and nucleophilic nature, researchers can efficiently construct complex heterocyclic pharmacophores—including isoxazoles, pyrazoles, and polyaromatic systems—that exhibit potent anticonvulsant, anti-inflammatory, and antitumor activities[1],[2].

Mechanistic Rationale: The "Push-Pull" Electronic System

The utility of APBO in drug discovery stems from its highly delocalized π-electron system. The electron-donating amino group (push) and the electron-withdrawing carbonyl group (pull) across the alkene bridge create multiple, distinct reactive sites[1].

  • Nucleophilic Sites: The C-2 carbon, the carbonyl oxygen, and the amino nitrogen can attack electrophiles.

  • Electrophilic Sites: The C-1 carbonyl carbon and the C-3 carbon are highly susceptible to nucleophilic attack.

Understanding this electronic topology is critical for designing cascade annulations and multi-component reactions (MCRs) without the need for excessive protecting group chemistry.

ReactivityMap cluster_nuc Nucleophilic Sites (Donor) cluster_elec Electrophilic Sites (Acceptor) Enaminone 3-amino-1-phenyl-2-buten-1-one (Push-Pull Scaffold) Nuc1 C-2 Carbon Enaminone->Nuc1 Enamine resonance Nuc2 Carbonyl Oxygen Enaminone->Nuc2 Enolate resonance Nuc3 Amino Group Enaminone->Nuc3 Lone pair availability Elec1 C-1 Carbonyl Enaminone->Elec1 Carbonyl dipole Elec2 C-3 Carbon Enaminone->Elec2 Conjugated alkene

Figure 1: Electronic distribution and reactive sites of the enaminone scaffold.

Quantitative Data: Optimization of APBO Synthesis

The synthesis of APBO is achieved via the amination of benzoylacetone (BA)[3]. To ensure maximum atom economy and yield, various catalytic systems have been evaluated. The choice of catalyst directly impacts the reaction kinetics by activating the C-3 ketone of benzoylacetone for nucleophilic attack by ammonia (typically sourced from ammonium acetate).

Table 1: Comparison of Catalytic Systems for β-Enaminone Synthesis [4]

Catalyst SystemSolventTemperatureTimeYield (%)Mechanistic Advantage
Formic Acid (10 mol%)MethanolReflux (65 °C)1–2 h90–95Low-cost, mild, eco-friendly; easily removed during workup.
Silica Sulfuric Acid Solvent-free80 °C30 min>90Heterogeneous, green chemistry; allows for easy catalyst recovery.
Bismuth Trichloride THF66 °C1–3 h88–94Excellent Lewis acid activation of the carbonyl group.
Ytterbium Triflate DCMRoom Temp2–4 h85–92Mild conditions; prevents thermal degradation of sensitive substrates.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 3-Amino-1-phenyl-2-buten-1-one

This protocol utilizes formic acid as a mild, volatile catalyst to ensure a self-validating, high-purity product suitable for downstream transition-metal catalysis.

Reagents & Materials:

  • Benzoylacetone (10.0 mmol, 1.62 g)

  • Ammonium acetate (50.0 mmol, 3.85 g) - Acts as both the ammonia source and a buffering agent.

  • Formic acid (1.0 mmol, ~38 µL)

  • Methanol (HPLC grade, 20 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoylacetone (1.62 g) in 20 mL of methanol.

  • Catalyst & Amine Addition: Add ammonium acetate (3.85 g) followed by formic acid (38 µL). Causality: The excess ammonium acetate drives the equilibrium toward the enaminone via Le Chatelier's principle, while formic acid protonates the C-3 carbonyl, lowering the LUMO energy for amine attack.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 65 °C. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 1.5 hours. Self-Validation: The disappearance of the UV-active benzoylacetone spot confirms quantitative conversion.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (30 mL) and saturated aqueous NaHCO3 (20 mL) to neutralize the formic acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate the solvent. Recrystallize the crude solid from a mixture of hexane/ethanol to yield pure APBO as distinct crystals[3].

Protocol 2: Synthesis of Isoxazole Pharmacophores from APBO

Enaminones react with hydroxylamine to form isoxazoles, a structural motif prevalent in COX-2 inhibitors and anticonvulsants. The regioselectivity is dictated by the steric bulk and electronic nature of the substituents[5].

Reagents & Materials:

  • 3-Amino-1-phenyl-2-buten-1-one (5.0 mmol, 0.80 g)

  • Hydroxylamine hydrochloride (6.0 mmol, 0.42 g)

  • Sodium acetate (6.0 mmol, 0.49 g)

  • Ethanol (15 mL)

Step-by-Step Methodology:

  • Preparation of Free Base: In a 50 mL flask, dissolve hydroxylamine hydrochloride and sodium acetate in 5 mL of water. Stir for 10 minutes. Causality: NaOAc neutralizes the HCl salt, liberating free hydroxylamine, which acts as a potent binucleophile.

  • Addition of Scaffold: Add a solution of APBO (0.80 g) in 15 mL of ethanol to the flask.

  • Cyclization: Heat the mixture to reflux for 4 hours. The hydroxylamine nitrogen attacks the electrophilic C-3 carbon, followed by intramolecular attack of the oxygen onto the C-1 carbonyl[5].

  • Isolation: Pour the cooled mixture into 50 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to isolate the isoxazole derivative.

Workflow Visualization: From Scaffold to Screening

To contextualize the synthetic protocols within a broader drug discovery program, the following workflow illustrates the progression from raw starting materials to pharmacological screening.

DrugDiscoveryWorkflow BA Benzoylacetone (BA) Amination Amination (NH4OAc / Acid Catalyst) Reflux, 1-2h BA->Amination Condensation APBO 3-amino-1-phenyl-2-buten-1-one (APBO Scaffold) Amination->APBO Dehydration Cyclization1 + Hydroxylamine (Regioselective Cyclization) APBO->Cyclization1 Cyclization2 + Hydrazines / Transition Metals (Cascade Annulation / C-H Act.) APBO->Cyclization2 Isoxazole Isoxazole Derivatives Cyclization1->Isoxazole Binucleophilic attack Pyrazole Pyrazole & Polyaromatic Scaffolds Cyclization2->Pyrazole MCRs / Annulation Screening Pharmacological Profiling (Anticonvulsant / Antitumor Assays) Isoxazole->Screening Pyrazole->Screening

Figure 2: Synthetic workflow from benzoylacetone to heterocyclic drug candidates.

Pharmacological Relevance

Derivatives synthesized from the APBO scaffold have demonstrated profound biological efficacy. Notably, enaminone analogs have been extensively evaluated in the Antiepileptic Drug Development (ADD) Program, showing significant protection against maximal electroshock seizures (MES) with favorable toxicity profiles[4]. Furthermore, transition-metal-catalyzed C–H functionalization of these scaffolds has recently unlocked pathways to complex polyaromatic systems that serve as potent antitumor agents[2].

References

  • Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties ResearchG
  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation Organic & Biomolecular Chemistry (RSC Publishing)
  • Vibrational assignments and structure of bis(3-amino-1-phenyl-2-buten-1-onato)copper(II)
  • The Reactions of B-Amino Enones with Hydroxylamine Oxford University Press (OUP)
  • Ionic Liquid Promoted Synthesis of b-Enamino Ketones at Room Temperature ResearchG

Sources

Application

Advanced Purification Protocol for 3-Amino-1-phenyl-2-buten-1-one (APBO)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Preparation of high-purity β -enamino ketones for heterocyclic synthesis and organometallic ligand design.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Preparation of high-purity β -enamino ketones for heterocyclic synthesis and organometallic ligand design.

Introduction & Mechanistic Context

3-Amino-1-phenyl-2-buten-1-one (APBO), systematically known as (2Z)-3-amino-1-phenylbut-2-en-1-one, is a highly versatile β -enamino ketone. It is a privileged building block extensively utilized in the regioselective synthesis of nitrogen-containing heterocycles, including pyrimidines, imidazoles, and pyrroles[1]. Furthermore, its ability to act as a robust bidentate ligand makes it invaluable in the synthesis of transition metal complexes, such as bis(benzoylacetonato)copper(II) derivatives, for advanced catalysis[2].

Synthesized primarily via the amination of benzoylacetone with ammonium acetate, crude APBO often contains unreacted diketone, ammonium salts, and hydrolysis byproducts[3]. Because trace impurities can poison downstream metal catalysts or disrupt sensitive annulation cascades, achieving high purity is critical. This guide details a self-validating purification system leveraging the unique physicochemical properties of the enaminone scaffold.

Physicochemical Properties

Understanding the target's physical properties is essential for rationalizing the purification strategy. The planar structure of APBO is heavily stabilized by a strong intramolecular N–H···O hydrogen bond, which dictates its solid-state packing and chromatographic behavior[4].

PropertyValue
Chemical Name 3-Amino-1-phenyl-2-buten-1-one
IUPAC Name (2Z)-3-amino-1-phenylbut-2-en-1-one
Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Melting Point 138–140 °C[5]
Appearance White to light-yellow crystalline solid[1]
Diagnostic 1 H NMR δ 5.74 (s, 1H, C=CH), 5.21 (br, 1H, NH)[5]
Diagnostic IR ν ~3300 cm −1 (N-H), ~1615 cm −1 (C=O)[6]

Purification Workflow & Decision Matrix

The choice of purification depends on the required purity tier. Recrystallization is optimal for bulk intermediate processing (>95% purity), while flash column chromatography is reserved for pharmaceutical-grade polishing (>99% purity).

APBOPurification N1 Crude 3-Amino-1-phenyl-2-buten-1-one N2 Aqueous Wash (pH 7.5-8.0) Removes NH4OAc N1->N2 N3 Organic Extraction (EtOAc) & Drying (Na2SO4) N2->N3 N4 Purity Requirement? N3->N4 N5 Recrystallization (EtOH / Hexane) N4->N5 Bulk (>95%) N6 Flash Chromatography (EtOAc / Pet. Ether 1:8) N4->N6 Pharma (>99%) N7 Pure APBO (>99% Purity) N5->N7 N6->N7

Figure 1: Purification workflow for 3-amino-1-phenyl-2-buten-1-one based on purity requirements.

Step-by-Step Methodologies

Phase 1: Pre-Purification Workup

Expert Insight (Causality): Enaminones are vinylogous amides. While more stable than simple imines, they remain susceptible to acid-catalyzed hydrolysis, which reverts them to the parent diketone (benzoylacetone). Maintaining a slightly basic pH during aqueous workup is non-negotiable to preserve the enaminone functional group.

  • Solubilization: Suspend the crude reaction mixture in Ethyl Acetate (EtOAc) using 10 mL of solvent per gram of crude material.

  • pH-Controlled Wash: Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 5 mL/g). This neutralizes acidic byproducts and removes residual ammonium acetate without triggering hydrolysis.

  • Brine Wash: Wash with saturated NaCl solution (1 × 5 mL/g) to pull residual water from the organic phase.

  • Drying: Dry the organic phase over anhydrous Na 2​ SO 4​ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (30 °C, 150 mbar) to yield the crude solid.

Phase 2: Protocol A - Recrystallization (Bulk Scale)

Expert Insight (Causality): The highly conjugated, planar structure of APBO facilitates strong intermolecular π−π stacking and van der Waals interactions, making it highly crystalline[4]. A binary solvent system forces the enaminone to precipitate while leaving the more soluble diketone impurities in the mother liquor.

  • Dissolution: Dissolve the crude solid in a minimum volume of boiling ethanol (EtOH).

  • Anti-Solvent Addition: Slowly add hot hexane dropwise until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of hot EtOH until the turbidity just clears.

  • Crystallization: Allow the flask to cool ambiently to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours to maximize the yield of the crystalline lattice.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold hexane, and dry overnight in a vacuum desiccator.

Phase 3: Protocol B - Flash Column Chromatography (High Purity)

Expert Insight (Causality): For applications requiring absolute purity (e.g., precise organometallic ligand coordination), chromatography is required. The intramolecular hydrogen bond of APBO modulates its polarity, allowing it to be efficiently separated from benzoylacetone using a non-polar to moderately polar gradient[1].

  • Column Preparation: Pack a silica gel column (230–400 mesh) using petroleum ether.

  • Loading: Dry-load the crude APBO onto a small amount of silica gel to ensure a tight elution band.

  • Elution: Elute the column using an isocratic solvent system of Ethyl Acetate/Petroleum Ether (1:8 v/v). This specific ratio is widely validated for isolating enaminones and their heterocyclic derivatives[1].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). APBO will elute after the less polar benzoylacetone.

  • Recovery: Pool the product-containing fractions and evaporate the solvent to afford APBO as a pristine white solid.

The Self-Validating System: Quality Control

A protocol is only as robust as its validation checkpoints. This workflow is designed as a self-validating system where each analytical check confirms the success of the underlying chemical principles:

  • Thermal Validation: Measure the melting point. A sharp melting point of 138–140 °C confirms the absence of starting materials[5]. Any depression or broadening of this range indicates residual diketone or trapped solvent, necessitating a second recrystallization.

  • Spectroscopic Validation ( 1 H NMR): Analyze the product in CDCl 3​ . The validation is binary: you must observe the diagnostic vinylic proton at δ 5.74 ppm (s, 1H) and the broad amine proton at δ 5.21 ppm (br, 1H) [5]. The complete absence of methylene protons ( δ ~4.0 ppm) validates the total removal of the benzoylacetone precursor.

  • Vibrational Validation (IR): The presence of a sharp N-H stretching vibration at ~3300 cm −1 and a conjugated carbonyl stretch at ~1615 cm −1 confirms the structural integrity of the enaminone system[6].

References

  • [1] Substituent-Controllable Cascade Regioselective Annulation of β-Enaminones with N-Sulfonyl Triazoles for Modular Access to Imidazoles and Pyrroles. MDPI.1

  • [3] Solid-State Synthesis of β-Enamino Ketones from Solid 1,3-Dicarbonyl Compounds and Ammonium Acetate. Thieme Connect. 3

  • [6] The Reactions of B-Amino Enones with Hydroxylamine. Oxford University Press. 6

  • [5] Product Class 12: Pyrimidines. Thieme E-Books & E-Journals. 5

  • [2] Structure and vibrational assignment of bis(benzoylacetonato)copper(II). ResearchGate. 2

  • [4] Ionic Liquid Promoted Synthesis of b-Enamino Ketones at Room Temperature. ResearchGate. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting β-Enaminone Synthesis

Welcome to the Technical Support Center for β-enaminone synthesis. β-Enaminones are highly versatile building blocks in medicinal chemistry, featuring a conjugated N−C=C−C=O system that acts as both an electrophile and a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for β-enaminone synthesis. β-Enaminones are highly versatile building blocks in medicinal chemistry, featuring a conjugated N−C=C−C=O system that acts as both an electrophile and a nucleophile. While their synthesis via the condensation of 1,3-dicarbonyl compounds with amines is generally straightforward, researchers frequently encounter yield-limiting side reactions such as retro-Claisen cleavage, poor regioselectivity, and premature hydrolysis[1][2].

This guide provides mechanistic insights, diagnostic workflows, and field-proven protocols to help you troubleshoot and optimize your enaminone workflows.

Diagnostic Workflow for Common Side Reactions

When your synthesis deviates from expected yields, identifying the exact side reaction is the first critical step. Use the diagnostic flowchart below to isolate the root cause of your synthetic failure.

Troubleshooting Start Analyze Crude Reaction Mixture Isomers Multiple Spots on TLC? (Constitutional Isomers) Start->Isomers Cleavage Amide/Ester Byproducts? (Retro-Claisen Cleavage) Start->Cleavage Hydrolysis Starting Materials Recovered? (Hydrolysis/Incomplete) Start->Hydrolysis Sol1 Optimize Catalyst (e.g., Au(I)/Ag(I) for regiocontrol) Isomers->Sol1 Sol2 Lower Temp & Avoid Strong Bases Use Solvent-Free Conditions Cleavage->Sol2 Sol3 Add Desiccant (Molecular Sieves) or use Dean-Stark Hydrolysis->Sol3

Fig 1. Diagnostic workflow for troubleshooting β-enaminone synthesis side reactions.

Core Troubleshooting FAQs

Q1: Why am I getting a mixture of constitutional isomers when using unsymmetrical 1,3-dicarbonyls?

The Causality: Unsymmetrical 1,3-dicarbonyls (e.g., 1-benzoylacetone or β-ketoesters) possess two distinct electrophilic carbonyl centers. Under purely thermal or unoptimized catalytic conditions, the amine nucleophile will attack both centers indiscriminately, leading to a mixture of hemiaminal intermediates that dehydrate into distinct regioisomers. The Solution: Shift from thermodynamic to strict kinetic control by utilizing highly regioselective transition-metal catalysts. For example, a Gold(I)/Silver(I) co-catalytic system (e.g., [(PPh3)AuCl]/AgOTf) strongly polarizes the more electrophilic keto-carbonyl over the ester-carbonyl, resulting in a single regioisomer with >95% selectivity[2].

Q2: My LC-MS shows significant formation of amides instead of the desired β-enaminone. What is causing this cleavage?

The Causality: You are observing a retro-Claisen-type C-C bond cleavage. When the amine attacks the dicarbonyl, it forms a tetrahedral hemiaminal intermediate. If the reaction is subjected to high temperatures or strong bases, the intermediate undergoes C-C bond scission (expelling a ketone and forming an amide) rather than the desired dehydration pathway. The Solution: Avoid refluxing conditions and strong bases. Switch to solvent-free conditions at room temperature or use mild Lewis acids like Ceric Ammonium Nitrate (CAN), which lower the activation energy for dehydration without providing the thermal energy required for C-C cleavage[1][2].

Mechanism Dicarbonyl 1,3-Dicarbonyl + Amine Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Nucleophilic Attack Enaminone β-Enaminone (Target) Hemiaminal->Enaminone Dehydration (-H2O) Cleavage Amide + Ketone (Cleavage Byproduct) Hemiaminal->Cleavage C-C Bond Cleavage

Fig 2. Mechanistic divergence between desired enaminone formation and retro-Claisen cleavage.

Q3: The reaction stalls at ~50% conversion, and starting materials reappear during workup. How do I push the reaction to completion?

The Causality: The condensation of amines and dicarbonyls is a reversible equilibrium that generates one equivalent of water. If water is not actively sequestered, the β-enaminone will undergo hydrolysis back to the starting materials, a process accelerated by the acidic conditions often used during aqueous workup. The Solution: Drive the equilibrium forward via Le Chatelier's principle. If running the reaction in a solvent, use a Dean-Stark trap with refluxing toluene. If running at room temperature, add anhydrous MgSO4​ or activated 4Å molecular sieves directly to the reaction mixture.

Q4: During downstream annulation of my β-enaminone, I am losing the amine moiety. Is this normal?

The Causality: Yes, in specific diversity-oriented syntheses, β-enaminones (such as 4-(methylamino)pent-3-en-2-one) are intentionally subjected to C-N bond cleavage to generate reactive intermediates for [3+3] annulations or 1,3-dipolar cycloadditions[3]. The Solution: If this cleavage is an unwanted side reaction in your specific workflow, you must avoid strong oxidative conditions (e.g., silver-catalyzed oxidative cyclization) or protect the secondary amine prior to the annulation step[3].

Quantitative Comparison of Catalytic Systems

Selecting the right catalytic system is the most effective way to bypass side reactions. The table below summarizes the quantitative trade-offs of standard methodologies.

Catalytic SystemReaction ConditionsPrimary AdvantageCommon Side ReactionsRef
Catalyst-Free Refluxing Toluene, Dean-StarkLow cost, highly scalableRetro-Claisen cleavage, thermal degradation
[(PPh3)AuCl] / AgOTf Solvent-free, Room TempHigh regioselectivity (up to 98% yield)Silver-induced oxidation (rare)[2]
Ceric Ammonium Nitrate Aqueous or neat, Room TempMild, rapid reaction timesHydrolysis if excess water is present
Nickel-Catalyzed (NiBr2) Photoredox, 20 °CAccess to unique substitution patternsDehalogenation byproducts[4]

Standardized Experimental Protocol: Solvent-Free Regioselective Synthesis

To avoid the pitfalls of thermal cleavage and hydrolysis, we recommend the following solvent-free, Au(I)/Ag(I) co-catalyzed protocol. This method is self-validating: the lack of solvent prevents hydrolysis, and the high regioselectivity often eliminates the need for complex column chromatography[2].

Materials Required:

  • 1,3-dicarbonyl compound (3.0 mmol)

  • Primary or secondary amine (3.0 mmol)

  • (PPh3)AuCl (0.03 mmol, 1 mol%)

  • AgOTf (0.03 mmol, 1 mol%)

Step-by-Step Methodology:

  • Catalyst Activation: In a dry reaction vial (no inert atmosphere or light protection required), combine (PPh3)AuCl and AgOTf. Causality: The silver salt abstracts the chloride from the gold complex, generating the highly Lewis-acidic cationic gold species required for carbonyl activation.

  • Substrate Pre-activation: Add the 1,3-dicarbonyl compound to the catalyst mixture and stir at room temperature for exactly 5 minutes. Causality: Pre-stirring allows the cationic gold to selectively coordinate to the more sterically accessible/electrophilic carbonyl oxygen, locking in the regiochemistry before the nucleophile is introduced.

  • Amine Addition: Slowly add the amine to the stirring solution. The reaction will proceed neat.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Silica gel, GF 254). Because this method suppresses retro-Claisen cleavage, you should observe a clean conversion to a single product spot without the lower-Rf amide streaks typical of thermal methods.

  • Workup: Once complete (typically 1–2 hours), dilute the residue with 10 mL of distilled water and extract with ethyl acetate (3 × 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting β-enaminone is typically pure enough for downstream applications (>95% purity by NMR)[2].

References

  • Enaminone synthesis by amination Organic Chemistry Portal URL
  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I)
  • General method for the synthesis of enaminones via photocatalysis Beilstein Journals URL
  • 4-(Methylamino)

Sources

Optimization

Challenges in the scale-up of enaminone production

Welcome to the Enaminone Scale-Up & Process Chemistry Support Center . As a Senior Application Scientist, I have designed this portal to move beyond basic theoretical chemistry and address the physical, thermodynamic, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Enaminone Scale-Up & Process Chemistry Support Center . As a Senior Application Scientist, I have designed this portal to move beyond basic theoretical chemistry and address the physical, thermodynamic, and kinetic realities of scaling up enaminone production.

Enaminones are highly versatile pharmacophores and synthetic intermediates. However, their dual nucleophilic/electrophilic nature makes them highly reactive, posing significant challenges during scale-up—ranging from thermal runaways to rapid oxidative degradation. The following guides, protocols, and data summaries are engineered to provide you with field-proven, self-validating solutions.

SECTION 1: Troubleshooting Guides & FAQs

Q1: Why do my enaminone yields drop significantly when scaling from 10g to >400g batches, particularly when synthesizing electron-rich derivatives like Rawal's diene? The Causality: At smaller scales, filtration and purification are rapid. At the kilogram scale, prolonged filtration times expose the highly electron-rich enaminone intermediates to atmospheric oxygen and ambient moisture. This prolonged exposure triggers rapid hydrolysis (reverting the product to the starting enaminone) and oxidation[1]. Furthermore, traditional protocols add the enaminone to the base. At large scales, the limited solubility of bases like NaHMDS in THF at low temperatures (–78 °C) causes high viscosity and localized concentration gradients, leading to precipitation and yield loss[1]. The Solution:

  • Invert the addition order: Introduce the base into a pre-prepared, dilute THF solution of the enaminone. This maintains homogeneity and prevents localized precipitation[1].

  • Environmental Control: Utilize continuous argon blanketing during all filtration steps and apply deep vacuum distillation to minimize atmospheric exposure[1].

Q2: I am using Gold’s reagent for enaminone synthesis on a multi-mole scale. How do I manage the severe exotherm and gas evolution? The Causality: The condensation reaction utilizing the aminomethylene electrophile equivalent (Gold's reagent) is highly efficient but releases volatile byproducts and substantial heat[2]. In batch reactors, the surface-area-to-volume ratio decreases as scale increases, leading to poor heat dissipation. This thermal accumulation can cause runaway reactions, degrading the enaminone product into unwanted constitutional isomers. The Solution: Transition from batch to a continuous flow setup, or employ strictly controlled, cryogenic dosing of the electrophile. Flow chemistry allows for rapid heat exchange and immediate off-gassing of volatile byproducts, ensuring the reaction remains strictly isothermal.

Q3: How can I improve the regioselectivity and yield of photochemical enaminone synthesis from vinyl azides and aldehydes? The Causality: Batch photoreactors suffer from the Beer-Lambert law limitations; as the reactor diameter increases, light penetration attenuates exponentially. This leaves the center of the reactor unreacted, while the edges suffer from over-irradiation and photobleaching, leading to poor conversion rates (often stalling at 15-20% at scale)[3]. The Solution: Utilize a continuous-flow photoreactor (e.g., decatungstate-catalyzed systems). The narrow path length of flow tubing (typically 1-2 mm) ensures uniform photon flux across the entire reaction volume. This guarantees that the acyl radical generation and subsequent nitrogen elimination occur uniformly, allowing for gram-scale synthesis without the need for column chromatography[3].

SECTION 2: Process Visualization

ScaleUpLogic Start Enaminone Scale-Up: Yield Drop Detected Check1 Is precipitation occurring during base addition? Start->Check1 Fix1 Invert Addition Order: Add base to enaminone Check1->Fix1 Yes Check2 Is filtration taking > 30 minutes? Check1->Check2 No Fix1->Check2 Fix2 Apply Argon Blanketing & Deep Vacuum Distillation Check2->Fix2 Yes Success Stable Enaminone Isolated (>85% Yield) Check2->Success No Fix2->Success

Troubleshooting logic for enaminone yield drops during scale-up.

FlowPhotochem Reagents Vinyl Azide + Aldehyde + Decatungstate Catalyst Pump Syringe Pump (Controlled Flow Rate) Reagents->Pump Reactor Continuous-Flow Photoreactor (Uniform Photon Flux) Pump->Reactor Mechanism Acyl Radical Generation & Nitrogen Elimination Reactor->Mechanism Product Enaminone Product (High Purity & Yield) Mechanism->Product

Continuous-flow photochemical synthesis workflow for enaminones.

SECTION 3: Self-Validating Experimental Protocols

Protocol A: Kilo-Scale Synthesis of Rawal's Diene (Enaminone Intermediate)

This protocol utilizes an inverted addition methodology to prevent localized precipitation and thermal degradation[1].

  • Preparation: Dissolve enaminone (0.6 M) in anhydrous THF under a strict argon atmosphere.

    • Validation Check: The solution must be perfectly clear. Any cloudiness indicates moisture contamination in the THF, which will immediately quench the base in the next step.

  • Cooling: Chill the reactor to –78 °C.

  • Inverted Base Addition: Dropwise add 2M NaHMDS (1.1 equiv) to the enaminone solution[4].

    • Validation Check: Monitor the reactor via a sight glass. The solution must remain strictly homogeneous. If a precipitate forms, halt the addition immediately; this validates that the stirring rate is insufficient for the current dosing speed, causing localized freezing of the base[1].

  • Trapping: Add TBSCl (1.15 equiv) to trap the enolate, slowly warming to room temperature over 2 hours[4].

  • Isolation: Filter the mixture strictly under argon.

    • Validation Check: Measure the filtration time. If it exceeds 30 minutes, switch to a larger frit or apply positive argon pressure. Prolonged exposure will drop yields from 90% to ~63%[1].

  • Storage: Store the final isolated product in sealed vials under argon at 4 °C[4].

Protocol B: Continuous-Flow Photochemical Synthesis of Enaminones

This protocol overcomes the Beer-Lambert limitations of batch photochemistry[3].

  • System Priming: Prime a continuous-flow photochemical reactor (equipped with a 390 nm LED array and 1.5 mm ID FEP tubing) with degassed solvent.

  • Reagent Mixing: Prepare a solution of vinyl azide (1 equiv), aldehyde (3 equiv), and tetrabutylammonium decatungstate catalyst (5 mol%)[3].

    • Validation Check: The solution must be thoroughly degassed via sparging. The presence of oxygen will quench the excited state of the decatungstate catalyst, validated by a distinct color shift and a drop in conversion rates.

  • Flow Execution: Pump the mixture through the photoreactor at a residence time optimized for your specific substrate (typically 20-40 minutes).

  • Collection: Collect the output stream directly into a rotary evaporator flask.

    • Validation Check: Run a rapid TLC or inline IR scan. The disappearance of the azide stretch (~2100 cm⁻¹) validates complete nitrogen elimination and successful enaminone formation[3].

SECTION 4: Quantitative Data & Benchmarking

The following table synthesizes the expected performance metrics when transitioning from batch to optimized scale-up conditions.

Parameter / ConditionTraditional Batch (10g scale)Optimized Scale-Up (>400g / Flow)Primary Failure Mode Addressed
Rawal's Diene Yield 90%85% - 88% (with inverted addition)Hydrolysis/Oxidation during filtration[1]
NaHMDS Concentration 1.0 M2.0 MViscosity/Precipitation at -78 °C[1]
Photochemical Yield 45% (Incomplete conversion)72% - 76% (Continuous Flow)Photon attenuation (Beer-Lambert law)[3]
Storage Stability Degrades in 7 days (Open air)Stable >14 days (Argon, 4 °C)Moisture absorption / Air oxidation[1][4]
Furanic Hydrogenation <50% selectivity>92% selectivity (Flow)Over-reduction of the enaminone core[5]

SECTION 5: References

  • Scalable synthesis of enaminones utilizing Gold's reagents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Shackles Off: A Kilo Scale Synthesis of Rawal's Diene Source: ChemRxiv / Organic Process Research & Development (ACS) URL:[Link]

  • Decatungstate-Catalyzed Photochemical Synthesis of Enaminones from Vinyl Azides and Aldehydes Source: Organic Letters (ACS Publications) URL:[Link]

  • Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Purification strategies for removing impurities from 3-amino-1-phenyl-2-buten-1-one

Technical Support Center: Purification Strategies for 3-Amino-1-phenyl-2-buten-1-one (APBO) Introduction 3-Amino-1-phenyl-2-buten-1-one (APBO) is a highly valuable β -ketoenamine ligand utilized extensively in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 3-Amino-1-phenyl-2-buten-1-one (APBO)

Introduction

3-Amino-1-phenyl-2-buten-1-one (APBO) is a highly valuable β -ketoenamine ligand utilized extensively in the synthesis of cyclometalated transition metal complexes, such as luminescent Platinum(II) and Copper(II) species[1],[2]. Typically synthesized via the amination of benzoylacetone, the crude product often contains unreacted starting materials, positional isomers, and hydrolysis degradation products. This technical guide provides researchers with field-proven, self-validating troubleshooting strategies to isolate high-purity APBO.

Workflow Visualization

APBOPurification Crude Crude APBO Mixture (APBO, Benzoylacetone, NH3) Wash Aqueous Wash (Remove NH3/Salts) Crude->Wash Decision Purity Assessment (TLC / Crude NMR) Wash->Decision Recryst Recrystallization (Hexane/EtOAc) Decision->Recryst High Purity (>85%) Chroma Column Chromatography (Deactivated Silica) Decision->Chroma High Impurity/Isomers Pure Pure (Z)-3-amino-1-phenyl-2-buten-1-one (Validated by 1H NMR) Recryst->Pure Chroma->Pure

Workflow for the isolation and purification of APBO from crude synthesis mixtures.

Section 1: Understanding the Impurity Profile

Q: What are the most common impurities found in crude APBO, and why do they form? A: The synthesis of APBO is an equilibrium-driven condensation. If water is not efficiently removed during the reaction, the process stalls, leaving unreacted benzoylacetone. Furthermore, because APBO is a push-pull conjugated system, it is susceptible to hydrolysis back into its diketone precursor when exposed to moisture and acidic conditions[2].

Table 1: Quantitative Impurity Profiling and Separation Logic

ImpurityCausality / SourcePhysical Property ShiftPrimary Removal Strategy
Benzoylacetone Unreacted starting material or hydrolysis degradation product.Highly lipophilic; lacks the polar primary amine group.Hexane trituration or deactivated silica chromatography.
Ammonium Salts Excess aminating agent used during synthesis.Highly polar; highly water-soluble.Aqueous extraction (biphasic wash).
Isomeric Byproducts Kinetic byproducts or unsymmetrical ligand formation[1].Similar solubility; different Rf value on silica.Precision gradient column chromatography[1].

Section 2: Troubleshooting Column Chromatography

Q: Every time I run my crude APBO through a silica gel column, my yield drops drastically and the product smells strongly of diketone. What is happening? A: You are experiencing acid-catalyzed hydrolysis. Standard silica gel possesses acidic surface silanol groups. When a β -enaminone like APBO interacts with these acidic sites in the presence of ambient moisture, the enamine is rapidly hydrolyzed back to benzoylacetone and ammonia[3].

Protocol 1: Deactivated Silica Gel Flash Chromatography Causality: Neutralizing the stationary phase prevents the degradation of the enamine push-pull system, ensuring the molecule remains intact during separation.

  • Stationary Phase Preparation: Slurry standard silica gel in a non-polar solvent (e.g., Hexane) containing 1% to 2% Triethylamine (TEA) by volume. Pack the column tightly. Why? The basic TEA irreversibly binds to the acidic silanol groups, deactivating the column and protecting the enamine[3].

  • Sample Loading: Dissolve the crude APBO in a minimum volume of Dichloromethane (DCM) and apply it evenly to the column head.

  • Elution: Run a step-gradient from 100% Hexane to 80:20 Hexane/Ethyl Acetate. Why? Benzoylacetone is significantly less polar and will elute first in the hexane-rich fractions. The target APBO and its isomers will elute as the polarity increases[1].

  • Self-Validation: Spot the fractions on a TLC plate. APBO is highly UV-active at 254 nm. To confirm no hydrolysis occurred on the column, stain the TLC plate with Ninhydrin and heat it; APBO will show a distinct color change due to the primary amine, whereas benzoylacetone will remain unstained.

Section 3: Troubleshooting Recrystallization

Q: My crude APBO is an oil instead of a solid, and it refuses to crystallize. How do I fix this? A: "Oiling out" occurs when the target compound melts at a temperature lower than the saturation point of the solvent system, a phenomenon often caused by highly lipophilic impurities (like unreacted benzoylacetone) depressing the melting point. To induce crystallization, you must alter the thermodynamic environment[4].

Protocol 2: Self-Validating Two-Solvent Recrystallization Causality: APBO features a polar domain (ketoenamine) and a non-polar domain (phenyl ring). A two-solvent system (Ethyl Acetate/Hexane) allows precise tuning of the dielectric constant to force the highly ordered target isomer into a crystal lattice while leaving impurities solvated[4].

  • Dissolution: In a sterile Erlenmeyer flask, dissolve the crude oil in a minimum volume of boiling Ethyl Acetate. Why? EtOAc disrupts intermolecular forces, ensuring complete dissolution of both the product and its impurities.

  • Saturation Tuning: Slowly add hot Hexane dropwise until the solution becomes persistently cloudy (the cloud point). Immediately add 1-2 drops of hot EtOAc until the solution just turns clear again. Why? This establishes the exact thermodynamic threshold of saturation.

  • Nucleation and Growth: Remove the flask from the heat source. Allow it to cool to room temperature completely undisturbed, then transfer to an ice bath (0 °C) for 1 hour. Why? Slow cooling favors the formation of a pure, highly ordered crystal lattice. Rapid cooling traps impurities within the matrix[4].

  • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold Hexane to remove residual surface impurities.

  • Self-Validation: Record the melting point. Pure APBO typically melts sharply. Dissolve a small crystal in CDCl 3​ and run a 1 H NMR; the vinylic proton (=CH-) should appear as a sharp singlet, confirming structural integrity[2].

Section 4: Isomeric Purity & Structural Validation

Q: How do I ensure I have isolated the correct isomer for my organometallic synthesis? A: Due to the unsymmetrical nature of the ligand, different isomers can form during synthesis[1]. However, the (Z)-3-amino-1-phenyl-2-buten-1-one isomer is thermodynamically preferred.

Isomerization E_Isomer (E)-Isomer (Sterically Hindered, No Intramolecular H-Bond) Z_Isomer (Z)-Isomer (Ketoenamine) (Thermodynamically Stable, Strong Intramolecular H-Bond) E_Isomer->Z_Isomer Spontaneous Conversion Hydrolysis Benzoylacetone + NH3 (Degradation Product) Z_Isomer->Hydrolysis Acidic Silica / H2O

Thermodynamic preference and acid-catalyzed hydrolysis pathway of APBO.

Causality: The (Z)-isomer is stabilized by a strong intramolecular hydrogen bond between the carbonyl oxygen and the amine proton, forming a pseudo-six-membered ring. This resonance stabilization (ketoenamine form) is highly favored over the (E)-isomer or the imine-enol tautomer[2].

Validation: In the 1 H NMR spectrum (CDCl 3​ ), this intramolecular hydrogen bond heavily deshields one of the amine protons, pushing its chemical shift far downfield (typically >10 ppm). Observing this distinct downfield shift serves as an immediate, self-validating diagnostic marker that you have successfully purified the correct (Z)-ketoenamine structure[2].

References

  • Title: C∧C* Cyclometalated Platinum(II) NHC Complexes with β-Ketoimine Ligands Source: acs.org URL: [Link]

  • Title: Vibrational assignments and structure of bis(3-amino-1-phenyl-2-buten-1-onato)copper(II) complex Source: researchgate.net URL: [Link]

  • Title: Recrystallization - Single Solvent Source: ualberta.ca URL: [Link]

  • Title: A Convenient and Effective Method for Synthesizing β-Amino-α,β-Unsaturated Esters and Ketones Source: researchgate.net URL: [Link]

Sources

Optimization

Identification of byproducts in 3-amino-1-phenyl-2-buten-1-one synthesis

Welcome to the Technical Support Center for Enaminone Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and analytical challenges encountered during the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enaminone Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and analytical challenges encountered during the synthesis of 3-amino-1-phenyl-2-buten-1-one from benzoylacetone.

This document bypasses generic troubleshooting to focus on the exact causality behind byproduct formation, offering self-validating protocols and high-resolution analytical strategies to ensure the integrity of your drug development workflows.

Reaction Pathway & Regioselectivity Visualization

To troubleshoot effectively, we must first understand the kinetic and thermodynamic pathways governing the amination of unsymmetrical 1,3-diketones.

Pathway SM Benzoylacetone (Unsymmetric 1,3-Diketone) Path1 Nucleophilic Attack at C3 (Less Steric Hindrance) SM->Path1 Path2 Nucleophilic Attack at C1 (Higher Steric Hindrance) SM->Path2 NH3 Ammonia Source (e.g., NH4OAc) NH3->Path1 NH3->Path2 Major 3-amino-1-phenyl-2-buten-1-one (Major Product, Z-isomer) Path1->Major -H2O Minor 1-amino-1-phenyl-1-buten-3-one (Regioisomer Byproduct) Path2->Minor -H2O Degradation Self-Condensation Byproducts (Pyridines / Dimers) Major->Degradation Prolonged Heating Minor->Degradation Prolonged Heating

Reaction pathways in benzoylacetone amination highlighting major product and regioisomer formation.

Troubleshooting FAQs: Byproduct Identification & Mitigation

Q1: Why do I observe two distinct peaks with identical m/z (162 [M+H]+) during LC-MS analysis of my crude product? A: You are observing constitutional regioisomers. The condensation of unsymmetrical 1,3-dicarbonyl compounds, such as benzoylacetone, with amines typically yields a mixture of regioisomers because both α-positions of the ketone can be functionalized[1]. The major peak corresponds to the desired 3-amino-1-phenyl-2-buten-1-one. This preference arises kinetically because the acetyl carbonyl (C3) is less sterically hindered by the methyl group compared to the benzoyl carbonyl (C1), which is shielded by the bulky phenyl ring. The minor peak is the regioisomer byproduct, 1-amino-1-phenyl-1-buten-3-one[2].

Q2: How can I definitively differentiate the major enaminone product from its regioisomer byproduct using 1H NMR? A: Differentiation relies on the chemical shifts of the methyl protons and the presence of intramolecular hydrogen bonding. In the desired major product (3-amino-1-phenyl-2-buten-1-one), the methyl group is attached directly to the enamine carbon (C=C-N), typically resonating as a singlet around δ 2.0 - 2.1 ppm. In the regioisomer byproduct, the methyl group is adjacent to the carbonyl (C=O), shifting it further downfield to ~δ 2.2 - 2.4 ppm. Additionally, the desired product predominantly forms the Z-isomer, which is stabilized by a strong intramolecular N-H...O=C hydrogen bond, resulting in a highly deshielded N-H proton signal often appearing beyond δ 10.0 ppm[3].

Q3: My reaction yields are low, and I observe dark, higher molecular weight impurities (m/z > 300). What is causing this degradation? A: Enaminones possess ambidentate nucleophilic and electrophilic character, making them highly reactive intermediates[4]. Under prolonged heating or harsh basic conditions, the primary enaminone product can undergo self-condensation or react with unconsumed starting material to form complex dimers, substituted pyridines, or pyrimidines. To troubleshoot this, strictly monitor reaction times, avoid excessive thermal stress (refluxing), and utilize mild ammonia sources like ammonium acetate rather than strong aqueous bases.

Quantitative Data Summary

Use the following table as a quick-reference diagnostic tool when analyzing your crude reaction mixtures via NMR and Mass Spectrometry.

CompoundStructural RoleMW ( g/mol )ESI-MS [M+H]+Diagnostic 1H NMR Shifts (CDCl3, ppm)
Benzoylacetone Starting Material162.19163.1δ 2.20 (s, 3H, CH3), δ 6.18 (s, 1H, CH), δ 16.1 (br, OH, enol)
3-amino-1-phenyl-2-buten-1-one Major Product161.20162.1δ 2.05 (s, 3H, CH3), δ 5.80 (s, 1H, CH), δ 10.5 (br, NH, H-bond)
1-amino-1-phenyl-1-buten-3-one Regioisomer Byproduct161.20162.1δ 2.30 (s, 3H, CH3), δ 5.50 (s, 1H, CH), NH shifts variable
Pyridine Derivatives Condensation Byproduct>300>301Aromatic multiplet expansion (δ 7.0 - 8.5), absence of enamine CH

Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-amino-1-phenyl-2-buten-1-one

Objective: Maximize kinetic control to favor the C3-amination product while suppressing self-condensation byproducts.

  • Preparation: In a 50 mL round-bottom flask, dissolve 10.0 mmol (1.62 g) of benzoylacetone in 20 mL of absolute ethanol. Causality: Absolute ethanol ensures complete solubility of the starting material while allowing the precipitation of the more polar enaminone product as the reaction progresses.

  • Amination: Add 15.0 mmol (1.15 g) of ammonium acetate (NH4OAc) in a single portion. Causality: NH4OAc acts as a bifunctional reagent. It provides a steady, mild source of ammonia while the acetate acts as a buffer. This prevents the pH spikes associated with aqueous ammonia that trigger base-catalyzed aldol condensation of the starting material[1].

  • Reaction: Stir the mixture at ambient room temperature (20-25 °C) for 16 hours. Causality: Elevated temperatures push the reaction toward thermodynamic control and increase the activation of the enaminone's ambidentate nucleophilicity, leading to dimerization[4]. Room temperature strictly maintains kinetic control.

  • Monitoring (Self-Validation): Verify completion via TLC (Hexane:Ethyl Acetate 3:1). The product spot (UV active, lower Rf than starting material) should dominate.

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between 20 mL of deionized water and 20 mL of dichloromethane (DCM). Extract the aqueous layer twice more with 15 mL DCM.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate. Recrystallize the crude solid from a minimal amount of hot ethanol to selectively crash out the major Z-isomer, leaving the regioisomer byproduct in the mother liquor[2].

Protocol 2: HPLC-UV/MS Method for Byproduct Profiling

Objective: Chromatographically resolve and identify constitutional isomers and condensation byproducts.

  • Sample Prep: Dissolve 1.0 mg of the crude reaction solid in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Stationary Phase: Equip the LC system with a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of residual silanols on the column to prevent peak tailing of the basic enaminone. It also acts as a proton source to enhance the [M+H]+ signal in positive-ion ESI-MS.

  • Gradient: Run a linear gradient from 10% B to 90% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Detection (Self-Validation): Monitor UV absorbance at 310 nm (optimal for the conjugated π-system of enaminones) and set the MS to scan m/z 100–500 in ESI+ mode. The presence of two peaks at m/z 162 confirms the presence of both regioisomers.

References

  • General method for the synthesis of enaminones via photocatalysis Source: Beilstein Journal of Organic Chemistry URL
  • Prediction of the emission wavelengths of metal-organic triplet emitters by quantum chemical calculations Source: ResearchGate / Inorganic Chemistry URL
  • Crystal Chemical Analysis of the Structures of Ni(II)
  • Enaminones: Versatile Intermediates for Natural Product Synthesis Source: Pure and Applied Chemistry URL

Sources

Troubleshooting

Technical Support Center: E/Z Isomer Separation of 3-Amino-1-phenyl-2-buten-1-one

Welcome to the advanced technical support and troubleshooting center for the isolation, separation, and validation of 3-amino-1-phenyl-2-buten-1-one isomers. This guide is designed for researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the isolation, separation, and validation of 3-amino-1-phenyl-2-buten-1-one isomers. This guide is designed for researchers and drug development professionals dealing with the complex chromatographic behavior of push-pull enaminones.

Fundamentals of Enaminone Isomerization

The separation of 3-amino-1-phenyl-2-buten-1-one is notoriously challenging due to its conjugated "push-pull" system (N−C=C−C=O). Understanding the causality behind their structural dynamics is critical before attempting any chromatographic separation.

The Z-isomer is thermodynamically favored because it forms a highly stable, six-membered intramolecular hydrogen bond between the amine proton and the carbonyl oxygen[1]. In contrast, the E-isomer lacks this internal stabilization, leaving its heteroatoms exposed and rendering the molecule significantly more polar.

Because the C=C double bond possesses partial single-bond character (due to the resonance contribution of the zwitterionic form), the activation energy for E/Z interconversion is relatively low. Exposure to polar solvents (e.g., DMSO, methanol) disrupts the stabilizing hydrogen bond of the Z-isomer, while thermal energy drives the rotation around the C=C bond, leading to rapid isomerization[2].

Dynamics Z Z-Isomer (Intramolecular H-Bond) Polar Polar Solvents (DMSO, MeOH) Z->Polar H-bond disruption E E-Isomer (No Intramolecular H-Bond) Heat Thermal Energy (> Room Temp) E->Heat Activation Polar->E Rotation around C=C Heat->Z Relaxation

Environmental factors driving E/Z isomerization in 3-amino-1-phenyl-2-buten-1-one.

Troubleshooting Guide: Common Chromatographic Issues

Issue 1: Continuous Smearing or "Plateauing" Between Peaks

Symptom: On TLC or HPLC, you observe a continuous smear or a raised baseline between the E and Z peaks rather than baseline resolution. Causality: This indicates on-column isomerization . The time scale of your chromatographic separation is comparable to the rate of E/Z interconversion. As the molecules travel down the column, they flip between the E and Z states, blurring the distinct retention times. Solution:

  • Eliminate Protic/Polar Solvents: Switch to a strictly non-polar, aprotic mobile phase (e.g., Hexane/MTBE) to preserve the Z-isomer's intramolecular H-bond.

  • Kinetic Freezing: Perform the separation at sub-ambient temperatures (e.g., 4 °C) to lower the thermal energy below the rotational activation barrier[3].

Issue 2: Co-elution on Standard Normal-Phase Silica

Symptom: Both isomers elute as a single sharp peak despite using non-polar solvents. Causality: The dipole moment difference between the E and Z isomers may not be sufficient for standard silica to differentiate them, or the acidic silanol groups on the bare silica are catalyzing the isomerization. Solution: Utilize Silver-Ion Impregnated Chromatography (Ag-Silica) . Silver ions (Ag⁺) act as soft Lewis acids that coordinate with the π-electrons and lone pairs of the enaminone. Because the Z-isomer is sterically shielded by its intramolecular H-bond, it interacts weakly with Ag⁺. The open, unshielded E-isomer coordinates strongly, drastically increasing its retention time and enabling baseline resolution[3].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The workflow incorporates immediate downstream validation to confirm that post-column isomerization has not occurred.

Workflow A Synthesized Mixture (E/Z Isomers) B Solvent Selection (Non-polar, Aprotic) A->B C Stationary Phase (Ag-Silica or Prep-HPLC) B->C D Cold Elution (< 5°C) (Minimizes Isomerization) C->D E Fraction Collection & Rapid Evaporation D->E F 1H-NMR Validation (N-H Shift Analysis) E->F

Workflow for the isolation and validation of E/Z enaminone isomers.

Protocol A: Silver-Ion Impregnated Silica Gel (Ag-Silica) Chromatography

Step 1: Stationary Phase Preparation

  • Dissolve 10% w/w Silver Nitrate (AgNO₃) in HPLC-grade acetonitrile.

  • Create a slurry by adding standard flash silica gel (40–63 µm) to the solution.

  • Evaporate the solvent in the dark using a rotary evaporator until a free-flowing powder is obtained.

  • Activate the Ag-silica powder by drying it at 120 °C for 4 hours. Crucial: Protect the flask from light using aluminum foil to prevent the photoreduction of Ag⁺ to elemental silver.

Step 2: Column Packing and Elution

  • Pack the column using cold Hexane.

  • Load the 3-amino-1-phenyl-2-buten-1-one mixture (dissolved in a minimum volume of cold Hexane/DCM).

  • Elute using a step gradient of Hexane to Hexane/Ethyl Acetate (95:5 v/v) in a cold room (4 °C).

  • The Z-isomer will elute first (weaker Ag⁺ coordination), followed by the E-isomer.

Step 3: Self-Validation via Cold Evaporation

  • Collect fractions into pre-chilled flasks.

  • Immediately evaporate the solvent under reduced pressure using a water bath set to no higher than 15 °C . Applying standard heat (e.g., 40 °C) during rotary evaporation will instantly revert your isolated E-isomer back into an E/Z mixture.

Protocol B: Analytical Validation via ¹H-NMR

To validate the success of your separation, immediately dissolve a small aliquot of the isolated fractions in cold CDCl₃ and perform ¹H-NMR spectroscopy[1].

  • Z-Isomer Confirmation: Look for a highly deshielded, broad singlet between 10.0 - 13.5 ppm . This extreme downfield shift is the definitive signature of the proton locked in the intramolecular hydrogen bond.

  • E-Isomer Confirmation: Look for a broad singlet shifted significantly upfield to 5.0 - 7.0 ppm , confirming the absence of the intramolecular hydrogen bond.

Quantitative Data Summary

Use the following reference table to benchmark your chromatographic and spectroscopic results against expected parameters.

Property / ParameterZ-IsomerE-Isomer
Thermodynamic Stability High (Primary equilibrium product)Low (Kinetically trapped)
Intramolecular H-Bond Present (N-H ··· O=C)Absent
Dipole Moment LowerHigher
Ag⁺ Coordination Affinity Weak (Sterically shielded)Strong (Exposed heteroatoms)
¹H-NMR (N-H proton) ~10.0 - 13.5 ppm (Broad singlet)~5.0 - 7.0 ppm (Broad singlet)
Chromatographic Elution Elutes First (Normal Phase / Ag-Silica)Elutes Second

Frequently Asked Questions (FAQs)

Q: Why does my isolated E-isomer revert to a mixture after a few days on the bench? A: The E-isomer is a kinetic product. At room temperature, ambient thermal energy is sufficient to overcome the rotational barrier of the C=C bond, driving the system back to the thermodynamically favored Z-isomer. Isolated E-isomers must be stored at -80 °C in a dry, non-polar environment (e.g., under Argon) to prevent relaxation.

Q: Can I use GC-MS to quantify the E/Z ratio of my synthesized batch? A: No. The high temperatures required in the GC inlet and oven will cause rapid, uncontrolled thermal isomerization. The resulting chromatogram will reflect the thermodynamic equilibrium at the GC operating temperature, entirely destroying the original E/Z ratio of your sample[1]. You must use cold HPLC or cold ¹H-NMR for accurate quantification.

Q: Does the choice of NMR solvent affect the observed E/Z ratio? A: Yes, drastically. If you dissolve your mixture in a polar protic or strongly coordinating solvent like DMSO-d₆ or Methanol-d₄, the solvent will actively compete for hydrogen bonding, breaking the Z-isomer's internal bond and inducing isomerization during the NMR acquisition[2]. Always use non-polar, non-coordinating solvents like CDCl₃ or C₆D₆ for accurate baseline measurements.

Sources

Optimization

Technical Support Center: Overcoming Low Conversion in Enaminone Synthesis

Welcome to the Technical Support Center for Enaminone Synthesis. Enaminones are highly versatile building blocks in organic synthesis, frequently utilized in the development of bioactive heterocycles and pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enaminone Synthesis. Enaminones are highly versatile building blocks in organic synthesis, frequently utilized in the development of bioactive heterocycles and pharmaceutical agents. However, synthesizing them via the direct condensation of 1,3-dicarbonyl compounds with amines often suffers from low conversion rates and stalled equilibrium.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize enaminone reactions using field-proven, self-validating methodologies.

Diagnostic Decision Tree

Before altering your reaction parameters, use the following diagnostic workflow to identify the kinetic or thermodynamic bottleneck in your specific substrate pairing.

G Start Low Conversion in Enaminone Synthesis AmineType Analyze Amine Nucleophilicity Start->AmineType Aliphatic Aliphatic / Strong Nucleophile AmineType->Aliphatic Aromatic Aromatic / Weak Nucleophile AmineType->Aromatic WaterIssue Equilibrium Stalled? (Water Byproduct) Aliphatic->WaterIssue ActivationIssue High Activation Barrier? (Carbonyl Electrophilicity) Aromatic->ActivationIssue Sol1 Use Dean-Stark or Desiccant WaterIssue->Sol1 Sol2 Use Solid Acid Catalyst (Amberlyst-15) WaterIssue->Sol2 Sol3 Apply Lewis Acid (Au/Ag or PPA-SiO2) ActivationIssue->Sol3 Sol4 Solvent-Free Conditions (Shift Equilibrium) ActivationIssue->Sol4 Success High Yield Enaminone (>90% Conversion) Sol1->Success Sol2->Success Sol3->Success Sol4->Success

Troubleshooting workflow for resolving low conversion in enaminone synthesis.

Core Troubleshooting Guide (FAQs)

Q1: My condensation reaction between a 1,3-dicarbonyl and an aliphatic amine stalls at ~50% conversion. What is the root cause?

Causality: Enaminone formation is a reversible condensation reaction that produces water as a stoichiometric byproduct. If this water is not actively removed from the system, the accumulation shifts the equilibrium back toward the starting materials via hydrolysis, effectively stalling the reaction[1]. Solution: You must enforce thermodynamic control. While traditional methods rely on a Dean-Stark apparatus with refluxing aromatic solvents to azeotropically remove water, a more efficient approach is utilizing a solid-supported acid catalyst like Amberlyst-15. Amberlyst-15 acts as both a Brønsted acid to activate the carbonyl and a desiccant matrix, driving the reaction to >90% conversion at room temperature[2].

Q2: I am using an aromatic amine (aniline derivative) with electron-withdrawing groups, and I see almost no product. How can I force this reaction?

Causality: Aromatic amines are inherently weaker nucleophiles than aliphatic amines because their nitrogen lone pair is delocalized into the aromatic π-system. Electron-withdrawing groups exacerbate this effect. Consequently, the activation energy barrier for the initial nucleophilic attack on the 1,3-dicarbonyl becomes insurmountable under standard thermal conditions[3]. Solution: Switch to kinetic control via strong electrophilic activation. Lewis acid catalysts, such as a combination of [(PPh3)AuCl]/AgOTf, drastically lower the lowest unoccupied molecular orbital (LUMO) of the carbonyl group. This allows even weak nucleophiles to attack efficiently. Running this under solvent-free conditions further increases the effective concentration of the reactants, overcoming the kinetic barrier[4].

Q3: Are there greener, scalable alternatives to refluxing in toxic solvents?

Solution: Yes. Solvent-free mechanochemical or melt conditions are highly effective and environmentally benign. For example, mixing the 1,3-dicarbonyl and amine directly with Silica-supported polyphosphoric acid (PPA-SiO₂) at 70°C eliminates the need for solvents and simplifies purification to a simple filtration step[3].

Mechanistic Pathway of Catalyzed Enaminone Formation

Understanding the exact step where your reaction fails is critical. The diagram below illustrates the catalytic cycle, highlighting the rate-limiting dehydration step where many uncatalyzed reactions stall.

Mechanism Dicarbonyl 1,3-Dicarbonyl Substrate Catalyst Catalyst Activation (H+ or Lewis Acid) Dicarbonyl->Catalyst Activated Activated Carbonyl Complex Catalyst->Activated Amine Amine Addition (Nucleophilic Attack) Activated->Amine Tetrahedral Hemiaminal Intermediate Amine->Tetrahedral Dehydration Dehydration Step (-H2O) Tetrahedral->Dehydration Product β-Enaminone Product Dehydration->Product

Mechanistic pathway of enaminone formation highlighting the dehydration step.

Quantitative Performance Comparison

The following table summarizes the expected performance of various catalytic systems to help you select the optimal conditions for your specific substrates.

Catalyst SystemReaction ConditionsOptimal Amine TypeAvg. Reaction TimeTypical YieldReference
None (Thermal) Toluene, Reflux, Dean-StarkAliphatic12–24 h60–70%[1]
Amberlyst-15 DCM, Room TempAliphatic / Mild Aromatic2 h94%[2]
PPA-SiO₂ Solvent-Free, 70°CAromatic / Aliphatic1–2 hUp to 90%[3]
[(PPh3)AuCl]/AgOTf Solvent-Free, Room TempAromatic (Weak Nucleophiles)1–3 h>90%[4]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) and physical cues that confirm the reaction is proceeding correctly.

Protocol A: Solvent-Free Synthesis Using PPA-SiO₂ Catalyst[3]

Best for: Scaling up, green chemistry requirements, and moderately hindered aromatic amines. Self-Validating Principle: The absence of solvent means the reaction relies on the physical melting of reagents. The reaction validates itself through a phase change—transitioning from a liquid melt to a solid/semi-solid as the enaminone product forms and crystallizes.

  • Preparation: In a dry 25 mL round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol) and the primary amine (1.0 mmol).

  • Catalyst Addition: Add 0.1 g of PPA-SiO₂ catalyst directly to the neat mixture.

  • Reaction: Heat the mixture to 70°C under continuous stirring. Observe the formation of a melt.

  • In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the dicarbonyl spot disappears and the mixture begins to solidify (typically 1–2 hours).

  • Work-up: Cool to room temperature. Add 10 mL of hot ethanol to dissolve the newly formed organic product, leaving the heterogeneous PPA-SiO₂ suspended.

  • Isolation: Filter the catalyst (which can be washed with ethanol, dried, and reused). Concentrate the filtrate under reduced pressure to yield the crude β-enaminone.

Protocol B: Ambient Temperature Synthesis Using Amberlyst-15[2]

Best for: Sensitive substrates that degrade under heat, and standard aliphatic amines. Self-Validating Principle: Amberlyst-15 beads swell in dichloromethane (DCM) to expose their acidic sites. Completion of the reaction is visually accompanied by a color shift (often to pale yellow) and the physical integrity of the beads remains intact, confirming no catalyst degradation occurred.

  • Preparation: Dissolve the 1,3-dicarbonyl (1.0 mmol) and amine (1.0 mmol) in 5 mL of anhydrous DCM.

  • Catalyst Addition: Add 50 mg of Amberlyst-15 resin beads.

  • Reaction: Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Take a 10 µL aliquot, dilute in DCM, and run LC-MS. Validate success by confirming the [M+H]⁺ peak of the enaminone and the total absence of the starting dicarbonyl mass.

  • Work-up: Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst-15 beads.

  • Isolation: Evaporate the DCM under vacuum to obtain the pure β-enaminone.

References

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. nih.gov. 4

  • Technical Support Center: Enhancing the Stability of Enaminone Compounds. benchchem.com. 1

  • Amberlyst-15®: An Efficient, Cost-Effective and Recyclable Hetero Geneous Solid Acid Catalyst for the Synthesis of β-Enaminone. scispace.com. 2

  • Efficient PPA-SiO₂-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. mdpi.com. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Photocatalytic Enaminone Synthesis

Welcome to the Application Scientist Support Center. Enaminones are critical intermediates in medicinal chemistry, with many marketed drugs featuring this structural moiety[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Enaminones are critical intermediates in medicinal chemistry, with many marketed drugs featuring this structural moiety[1]. While traditional condensation methods often yield a mixture of constitutional isomers, modern synthetic chemistry has shifted toward highly selective, mild, and environmentally benign visible-light-mediated dual catalysis[1].

This guide provides an authoritative, in-depth troubleshooting framework for the nickel-assisted photocatalytic synthesis of enaminones from 3-bromochromones , a state-of-the-art protocol utilizing a photoredox and nickel catalytic system[1].

Mechanistic Causality: The Dual Catalytic Cycle

To troubleshoot effectively, you must understand the causality behind the reaction. The transformation relies on two intersecting catalytic cycles: a Ni(II)-catalyzed hydroamination and a photoredox-catalyzed reductive debromination[1].

  • Activation: 3-bromochromone coordinates with the NiBr₂-dmbpy catalyst, forming a ternary complex that activates the β-carbon for nucleophilic attack by the amine, yielding a 2-amino-3-bromochromenone intermediate[1].

  • Photocatalysis: An acridinium photocatalyst (PC) absorbs visible light to reach an excited state (PC*), which is then quenched by the amine via Single Electron Transfer (SET) to generate a PC• radical[1].

  • Debromination & Ring Opening: The PC• radical cleaves the C–Br bond of the intermediate. Subsequent reduction and protonation drive the heterocyclic ring opening, yielding the final trans-enaminone[1].

Mechanism Start 3-Bromochromone + Amine NiComplex Ternary Ni(II) Complex (Activation) Start->NiComplex NiBr2-dmbpy Int1 2-Amino-3-bromochromenone (Intermediate I) NiComplex->Int1 Nucleophilic Attack SET Single Electron Transfer (C-Br Cleavage) Int1->SET Interacts with PC• Light Visible Light (Blue LED) PC Excited Photocatalyst (PC*) Light->PC Photon Absorption PC->SET Amine Quenching Radical C-Centered Radical (Intermediate II) SET->Radical Debromination Enolate Enolate Anion (Intermediate III) Radical->Enolate Reduction Product Trans-Enaminone (Final Product) Enolate->Product Protonation & Ring Opening

Fig 1: Dual Ni/Photoredox catalytic cycle for enaminone synthesis from 3-bromochromones.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. Do not proceed to the next step unless the diagnostic validation check is successful.

Step 1: Reagent Preparation & Degassing
  • Action: In an oven-dried Schlenk tube, combine 3-bromochromone (1.0 equiv), amine (1.5 equiv), NiBr₂·dmbpy (5 mol%), and the acridinium photocatalyst (2 mol%) in anhydrous solvent (e.g., DMAc). Degas the mixture via three consecutive freeze-pump-thaw cycles.

  • Validation Check: Use an optical dissolved oxygen (DO) probe to confirm O₂ levels are < 2 ppm. The solution must transition from turbid to a clear, pale-yellow homogeneous mixture, confirming complete dissolution and ternary Ni-complex pre-assembly[1].

Step 2: Dual-Catalyst Activation & Irradiation
  • Action: Irradiate the reaction mixture using 450 nm blue LEDs at room temperature for 12 hours. Maintain vigorous stirring (800–1000 rpm) to ensure uniform photon flux across the heterogeneous light path.

  • Validation Check: After 30 minutes, the solution color should darken to a deep orange/brown, visually confirming the generation of the active radical species (PC•) and Ni intermediates. At 6 hours, TLC (8:2 Hexanes/EtOAc) should confirm the disappearance of the starting material (R_f ≈ 0.6) and the presence of the polar intermediate (R_f ≈ 0.3).

Step 3: Ring Opening & Isolation
  • Action: Quench the reaction by exposing it to ambient air (O₂ quenches the photocatalyst). Dilute with EtOAc, wash with brine to remove the DMAc and metal salts, and purify via silica gel chromatography.

  • Validation Check: Run a crude ¹H NMR. The spectrum must show a characteristic vinylic proton doublet ( J≈13−14 Hz) around 7.5–8.0 ppm, confirming the successful formation of the trans-enaminone configuration[1].

Workflow Prep 1. Reagent Prep & Degassing Irrad 2. Blue LED Irradiation Prep->Irrad O2 < 2 ppm Monitor 3. TLC/LC-MS Validation Irrad->Monitor 12 hours Monitor->Irrad Incomplete Workup 4. Quench & Extraction Monitor->Workup SM Consumed Purify 5. Column Chromatography Workup->Purify Crude Organic

Fig 2: Self-validating experimental workflow for photocatalytic enaminone synthesis.

Quantitative Diagnostic Matrix

Use the following data table to benchmark your reaction parameters. Deviations from these target values are the primary cause of synthesis failure.

Reaction ParameterTarget ValueValidation MethodConsequence of Deviation
Dissolved Oxygen < 2 ppmOptical DO ProbeO₂ acts as a triplet quencher; PC* is deactivated, stalling the reaction at Intermediate I.
Photon Flux (λ) 450–460 nmSpectrometerInsufficient energy for photocatalyst excitation; no SET occurs[1].
Catalyst Loading (Ni) 5 mol%Analytical BalanceSlow hydroamination; unreacted 3-bromochromone remains in the mixture.
Stirring Rate 800–1000 rpmTachometerPoor light distribution (Beer-Lambert limitations); inconsistent yields.
NMR J-coupling 13–14 Hz¹H NMR (Vinylic H)A J -value < 10 Hz indicates unwanted cis-isomer formation due to over-irradiation.

Troubleshooting FAQs

Q1: Why is my reaction stalling at the 2-amino-3-bromochromenone intermediate? A1: The initial Ni(II)-catalyzed hydroamination is successful, but the photocatalytic reductive debromination is failing. The C–Br bond cleavage strictly requires a Single Electron Transfer (SET) from the reduced photocatalyst radical (PC•)[1]. If the reaction stalls here, the photoredox cycle is broken. Solution: Check your light penetration. If the reaction vessel glass is too thick or the path length is too long, photon flux will not reach the center of the mixture. Additionally, ensure strict anaerobic conditions, as trace oxygen rapidly quenches the excited PC* state.

Q2: I am observing a mixture of cis/trans isomers instead of total trans selectivity. How do I fix this? A2: This dual catalytic system is designed to yield structurally diverse enaminone derivatives with total trans selectivity[1]. The trans configuration is thermodynamically favored due to intramolecular hydrogen bonding and steric relief. If cis isomers appear, it indicates secondary photochemical isomerization. Solution: You are likely over-irradiating the sample. Stop the reaction immediately upon completion (monitor strictly via TLC or LC-MS). Prolonged exposure to high-intensity blue light after the starting material is consumed can excite the final product, causing trans-to-cis isomerization.

Q3: The starting 3-bromochromone remains completely unreacted. What went wrong? A3: The β-carbon of the 3-bromochromone must be activated by coordination to the Ni(II) center to allow nucleophilic attack by the amine[1]. If this ternary Ni-complex fails to form, the entire cascade fails. Solution: Verify the integrity of your NiBr₂·dmbpy catalyst. Nickel complexes are highly moisture-sensitive. Hydration of the nickel center outcompetes substrate binding. Ensure you are using strictly anhydrous solvents and storing the Ni-catalyst in a desiccator.

Q4: My overall yield is low, and the crude mixture contains a dark, intractable tar. What is causing this? A4: This is indicative of radical polymerization or over-oxidation. While the generation of a C-centered radical is a necessary step for the ring opening[1], excessive radical lifetimes or poor thermal control can lead to side reactions. Solution: High-power LEDs generate significant heat. Ensure your reaction setup includes a cooling fan or a water bath to maintain the internal temperature strictly below 30°C.

References

  • Pérez-Ramos, P., Soengas, R. G., & Rodríguez-Solla, H. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 21, 1535–1543. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Enaminone Synthesis

Diagnostic Overview: The Deactivation Dilemma Enaminones are critical pharmacophores and versatile intermediates in the synthesis of nitrogen-containing heterocycles. Their synthesis typically involves the catalytic coup...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: The Deactivation Dilemma

Enaminones are critical pharmacophores and versatile intermediates in the synthesis of nitrogen-containing heterocycles. Their synthesis typically involves the catalytic coupling of 1,3-dicarbonyls with amines. However, the very nature of the amine substrates—being strong σ-donors and potential bases—creates a highly hostile environment for both homogeneous transition-metal catalysts and heterogeneous solid acids. Understanding the causality behind catalyst deactivation is paramount for process chemists aiming for high turnover numbers (TON) and scalable workflows.

Troubleshooting Guide: Catalyst-Specific Deactivation Mechanisms

Q1: Why does my Palladium (Pd) catalyst lose activity abruptly when scaling up the amination of heteroaryl halides or 1,3-dicarbonyls with secondary amines?

A: This is typically caused by the formation of an off-cycle amine-bound Pd reservoir. While amines are necessary substrates, excess local concentration leads to competitive coordination against the base or the primary substrate. Causality: Kinetic modeling has revealed that the strong σ-donor capability of secondary amines displaces labile ligands on the Pd(II) oxidative addition complex[1]. This amine-bound complex acts as a thermodynamic sink, effectively lowering the active catalyst concentration and halting the catalytic cycle[1]. Solution: Implement slow-addition protocols for the amine using a syringe pump to keep steady-state concentrations low. Alternatively, utilize bulky, electron-rich phosphine ligands (e.g., GPhos) to sterically hinder multi-amino-Pd complexation[1].

Q2: I am using a tertiary amine base (like Et₃N) in a transition-metal catalyzed enaminone synthesis. Why is the catalyst degrading irreversibly?

A: Tertiary amines are not strictly innocent bases; they can undergo transition-metal-mediated C–H bond activation, leading to irreversible catalyst cleavage[2]. Causality: The metal center (e.g., Zr, Pd, or Ru) can insert into the α-C–H bond of the ethyl group. This is followed by β-amide elimination, forming stable but catalytically dead amido-metal complexes (e.g., tucked-in or double C-H activation products)[2]. Solution: Substitute triethylamine with non-nucleophilic inorganic bases (e.g., NaOTMS, K₂CO₃) or sterically hindered organic bases (e.g., DIPEA) that resist C-H activation pathways[2].

Q3: My solid-supported acid catalyst (e.g., PPA-SiO₂) provides excellent yields in the first cycle but loses >50% activity upon reuse. How can I prevent this?

A: Solid acid catalysts deactivate due to the accumulation of highly polar enaminone products and basic amine reactants on the acidic sites, effectively neutralizing the catalyst surface[3]. Causality: The polyphosphoric acid (PPA) sites on the silica support strongly hydrogen-bond with the product's carbonyl and amine moieties[3]. Without proper desorption, these active sites are blocked from activating the ketonic carbon of the 1,3-dicarbonyl for subsequent nucleophilic attack[3]. Solution: Implement the standardized catalyst recovery protocol (detailed below) using a highly polar solvent wash to break the hydrogen bonds, followed by thermal reactivation.

Quantitative Data: Catalyst Deactivation Modes

Catalyst SystemPrimary Deactivation ModeKinetic ImpactMitigation Strategy
Pd / Phosphine Off-cycle amine coordinationReduces active [Pd]; zero-order in amineSteric ligand tuning (GPhos); Slow addition
Cationic Metals α-C-H activation of 3° aminesIrreversible cleavage; dead catalystUse inorganic bases (NaOTMS)
Au/Ag Nanoparticles Metal reduction (M³⁺ → M⁰) & SinteringLoss of active surface areaPolymer/LDH immobilization
PPA-SiO₂ Active site blocking by enaminoneRapid drop in TOF after cycle 1Hot solvent desorption & thermal activation

Standardized Experimental Protocol: PPA-SiO₂ Catalyst Recovery & Reactivation

To ensure a self-validating system for heterogeneous catalyst reuse, follow this step-by-step methodology:

Step 1: Reaction Termination & Phase Separation Upon completion of the solvent-free synthesis (monitored by TLC), cool the reaction mixture to room temperature. Add ethyl acetate (10 mL per mmol of substrate) to dissolve the organic products. Centrifuge the mixture at 4000 rpm for 5 minutes to pellet the PPA-SiO₂ catalyst.

Step 2: Desorption of Inhibitory Species Decant the organic layer. Resuspend the catalyst pellet in hot ethanol (60°C) and agitate for 10 minutes. The high polarity and hydrogen-bonding capacity of ethanol will competitively displace the enaminone products and unreacted amines from the polyphosphoric acid sites. Repeat this wash step twice.

Step 3: Thermal Reactivation Transfer the washed catalyst to a vacuum oven. Dry at 100°C under reduced pressure (10 mbar) for 4 hours to remove all residual solvent and moisture, restoring the Lewis acidity of the PPA sites.

Step 4: Validation of Reactivation (Self-Validating Step) Run a micro-scale diagnostic reaction: React 1.0 mmol of dimedone with 1.0 mmol of aniline using 10 mol% of the reactivated catalyst. If the yield of the β-enaminone is >85% within the standard timeframe, the catalyst is fully validated for scale-up.

Mechanistic Visualizations

Below are the mechanistic pathways illustrating the causality of deactivation and the logical flow of mitigation.

DeactivationPathways Active Active Catalyst (Pd, Au, Solid Acid) Amine Amine Over-Coordination Active->Amine Reduction Metal Reduction & Sintering (e.g., Au³⁺ → Au⁰) Active->Reduction OffCycle Off-Cycle Resting State (Deactivated) Amine->OffCycle Steric Steric Ligand Tuning (e.g., GPhos) OffCycle->Steric Mitigation Support Polymer/LDH Immobilization Reduction->Support Mitigation Steric->Active Support->Active

Mechanistic pathways of catalyst deactivation and corresponding mitigation strategies.

PdCatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd AmineBound Amine-Bound Pd (Off-Cycle Sink) OxAdd->AmineBound Excess Amine BaseBound Base-Bound Pd (On-Cycle) OxAdd->BaseBound Base Exchange AmineBound->OxAdd Reversible RedElim Reductive Elimination (Enaminone) BaseBound->RedElim RedElim->Pd0

Pd-catalyzed cycle showing the amine-bound off-cycle reservoir causing deactivation.

References

  • [1] Title: Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides Source: Journal of the American Chemical Society / PMC URL:[Link]

  • [2] Title: Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited Source: Organometallics URL:[Link]

  • [3] Title: Efficient PPA-SiO₂-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions Source: Molecules / PMC URL:[Link]

Sources

Troubleshooting

Minimizing side product formation in the Wolff-Kishner reduction.

Welcome to the Wolff-Kishner Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with incomplete conversions and complex side-product mixtures when deoxygenating carbonyls.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Wolff-Kishner Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with incomplete conversions and complex side-product mixtures when deoxygenating carbonyls. The Wolff-Kishner reduction is a powerful tool in complex molecule synthesis, but its harsh baseline conditions require precise mechanistic control.

This guide synthesizes field-proven protocols and mechanistic causality to help you troubleshoot your reactions, minimize side products like azines and alcohols, and successfully reduce even the most sterically hindered substrates.

Mechanistic Causality of Side Product Formation

To prevent side products, we must first understand their kinetic and thermodynamic origins. The standard Wolff-Kishner reduction proceeds via the condensation of a carbonyl compound with hydrazine to form a hydrazone. Subsequent base-catalyzed deprotonation yields a diimide anion, which undergoes a rate-determining nitrogen extrusion to form an alkyl anion, ultimately protonating to the desired alkane[1].

However, the reaction is highly susceptible to two primary off-target pathways:

  • Azine Formation: If water is not rigorously excluded, hydrazone formation becomes reversible. The resulting free carbonyl compound can condense with the newly formed hydrazone intermediate, producing a highly stable, brightly colored azine dimer[2].

  • Alcohol Formation: In the presence of alkoxide bases and unreacted carbonyls, a competing Meerwein-Ponndorf-Verley-type reduction or Cannizzaro-like disproportionation can reduce the ketone/aldehyde directly to an alcohol before the hydrazone can form[3].

WK_Mechanism Carbonyl Carbonyl Compound Hydrazone Hydrazone Intermediate Carbonyl->Hydrazone + Hydrazine Azine Azine Side Product Carbonyl->Azine + Hydrazone Alcohol Alcohol Side Product Carbonyl->Alcohol + Base Hydrazine Hydrazine Hydrazine->Hydrazone Diimide Diimide Anion Hydrazone->Diimide + Base Hydrazone->Azine Carbanion Alkyl Anion Diimide->Carbanion - N2 (Rate Det.) Alkane Alkane Product Carbanion->Alkane + Solvent

Wolff-Kishner mechanistic pathway and the origin of azine and alcohol side products.

Troubleshooting FAQs: Resolving Common Experimental Failures

Q1: My reaction mixture turned bright yellow, and mass spectrometry shows a dimerized mass. What happened? Diagnosis: You have formed an azine side product. Causality: Azine formation is favored when free carbonyls and hydrazones coexist in solution[1]. This typically occurs because the water generated during hydrazone formation stalls the equilibrium, preventing 100% conversion of the starting material[2]. Resolution: Transition to the Huang-Minlon modification . By physically distilling off the water and excess hydrazine before raising the temperature to 200 °C, you force the hydrazone equilibrium to completion, entirely removing the free carbonyl from the system before decomposition begins[4].

Q2: I am trying to reduce a highly sterically hindered steroidal ketone, but I am recovering unreacted starting material. How do I force this reaction? Diagnosis: Steric clash is preventing the initial nucleophilic attack of hydrazine. Causality: Standard aqueous hydrazine (hydrazine hydrate) lacks the thermodynamic driving force to condense with bulky, hindered ketones. Furthermore, the presence of water lowers the achievable reflux temperature. Resolution: Employ the Barton modification (often called the "forced" Wolff-Kishner). This protocol utilizes anhydrous hydrazine and generates a powerful alkoxide base in situ using sodium metal in diethylene glycol[5]. The rigorous exclusion of water and extreme temperatures (200+ °C) provide the necessary activation energy to overcome steric hindrance[6].

Q3: My substrate degrades or epimerizes at the 200 °C temperatures required for the Huang-Minlon protocol. Are there milder alternatives? Diagnosis: Thermal degradation or base-catalyzed epimerization. Causality: High temperatures are traditionally required to overcome the high activation energy of the rate-determining nitrogen extrusion step. Resolution: Use the Cram modification . By pre-forming the hydrazone and slowly adding it to a solution of potassium tert-butoxide in anhydrous dimethyl sulfoxide (DMSO), the reaction can be conducted at room temperature (23 °C)[7]. DMSO accelerates the proton-transfer steps, drastically lowering the required thermal input[8]. The slow addition ensures the hydrazone concentration remains low, preventing azine dimerization[9].

Validated Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: The Huang-Minlon Modification (Standard Optimization)

Best for standard aldehydes and ketones; minimizes azine formation and reduces reaction time[4].

  • Reagent Assembly: In a round-bottom flask, combine the carbonyl compound (1.0 eq), 85% hydrazine hydrate (3.0–4.0 eq), and KOH (3.0 eq) in diethylene glycol (approx. 10 mL/g of substrate).

  • Hydrazone Formation: Attach a reflux condenser and heat the mixture to 130–150 °C for 1 hour.

    • Validation Checkpoint: Analyze an aliquot via IR spectroscopy. The complete disappearance of the carbonyl C=O stretch (~1710 cm⁻¹) and the appearance of a C=N stretch (~1650 cm⁻¹) confirms complete hydrazone formation. Do not proceed until the C=O stretch is absent.

  • Distillation: Swap the reflux condenser for a distillation apparatus. Distill off water and excess hydrazine until the internal temperature of the reaction mixture reaches 195–200 °C.

    • Validation Checkpoint: If the temperature plateaus around 150 °C, water is still present in the system. Continue distillation until the 195 °C threshold is breached.

  • Decomposition: Replace the reflux condenser and heat at 200 °C for 3–6 hours until nitrogen gas evolution ceases.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane or diethyl ether.

Protocol B: The Barton Modification (For Sterically Hindered Substrates)

Best for bulky frameworks (e.g., steroids, terpenes) where standard hydrazone formation fails[5],[6].

  • Base Generation: Under a strict argon atmosphere, carefully dissolve excess sodium metal in anhydrous diethylene glycol.

    • Validation Checkpoint: Wait until the sodium metal is completely consumed and hydrogen evolution stops. Unreacted sodium poses a severe explosion hazard during high-temperature reflux.

  • Addition: Add the sterically hindered carbonyl compound and anhydrous hydrazine to the alkoxide solution.

  • Forced Condensation: Reflux the mixture vigorously for 2–3 hours.

  • Distillation & Heating: Distill off volatiles until the internal temperature reaches 200–210 °C. Maintain this temperature for 12 hours[5].

  • Workup: Cool the reaction carefully, quench with cautiously added water, and extract with an organic solvent.

Protocol C: The Cram Modification (For Thermally Sensitive Substrates)

Best for substrates prone to thermal degradation or epimerization[7],[9].

  • Pre-formation: Synthesize and isolate the pure hydrazone of your target carbonyl compound using standard methods.

  • Base Preparation: In a flame-dried flask under argon, prepare a solution of potassium tert-butoxide in anhydrous DMSO.

  • Slow Addition: Using a syringe pump, add the preformed hydrazone slowly (over 8–9 hours) to the KOtBu/DMSO solution at room temperature (23 °C)[9].

    • Validation Checkpoint: Vigorous nitrogen bubbling should be visible immediately upon each drop's contact with the base. If bubbling ceases, the base may have been quenched by adventitious moisture; prepare a fresh base solution.

  • Completion: Stir for an additional hour after addition is complete. Quench with water and extract with pentane.

Quantitative Protocol Comparison

Use the following data summary to select the appropriate modification for your specific synthetic bottleneck.

ModificationReagentsBaseSolventOperating TempPrimary Use CaseSide Product Mitigated
Traditional HydrazineNaOEtEthanol180 °C (Sealed)Historical referenceNone
Huang-Minlon 85% Hydrazine HydrateKOH / NaOHDiethylene Glycol195–200 °CStandard ketones/aldehydesAzines (via distillation)
Barton Anhydrous HydrazineNa metalDiethylene Glycol200–210 °CSterically hindered ketonesIncomplete reduction
Cram Preformed HydrazoneKOtBuAnhydrous DMSO23 °C (Room Temp)Thermally sensitive substratesThermal degradation

References

  • Wikipedia Contributors. "Wolff–Kishner reduction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Sciencemadness Wiki. "Wolff–Kishner reduction." Sciencemadness. URL:[Link]

  • Study.com. "Wolff-Kishner Reduction, Mechanism & Application." Study.com Academy. URL:[Link]

  • Digimat. "Reagents in Organic Synthesis: Wolff-Kishner Reduction." Digimat NPTEL Video Lectures. URL: [Link]

  • Myers, A. G. "Lithium Aluminum Hydride and Reduction Strategies." Harvard University, Chem 115. URL: [Link]

  • Dokumen. "The Wolff-Kishner Reduction and Related Reactions: Discovery and Development." Dokumen.pub. URL: [Link]

  • Wicha, J. "Room-Temperature Wolff–Kishner Reduction: The Cram Modification." Thieme-Connect. URL:[Link]

  • MDMA. "The Wolff-Kishner Reduction." MDMA.ch Archive. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of microwave vs. conventional heating for enaminone synthesis

Objective Comparison Guide: Microwave vs. Conventional Heating for Enaminone Synthesis Executive Summary Enaminones are highly versatile, polyfunctional building blocks in synthetic organic chemistry, serving as critical...

Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison Guide: Microwave vs. Conventional Heating for Enaminone Synthesis

Executive Summary

Enaminones are highly versatile, polyfunctional building blocks in synthetic organic chemistry, serving as critical precursors for the development of bioactive heterocycles such as pyrazoles, coumarins, and pyrimidines. Historically, the synthesis of enaminones has relied on conventional heating (CH) methods. However, the integration of Microwave-Assisted Organic Synthesis (MAOS) has fundamentally disrupted this paradigm. This guide provides an objective, data-driven comparison of both methodologies, grounded in mechanistic causality and validated experimental protocols, to assist researchers and drug development professionals in optimizing their synthetic workflows.

Mechanistic Causality: Why the Heating Modality Matters

The disparity in performance between conventional and microwave heating is not merely a matter of temperature, but of energy transfer mechanics.

Conventional Heating (Conductive/Convective Transfer): In CH, thermal energy is applied externally (e.g., via an oil bath). The heat must conduct through the thermal resistance of the reaction vessel walls and then rely on convection to warm the bulk solvent and reactants. This indirect transfer is thermodynamically inefficient. It necessitates prolonged reflux times (often 8 to 40 hours) and the use of high-boiling, toxic solvents like xylene to achieve the required activation energy for condensation.

Microwave Heating (Dielectric Heating): Microwave irradiation (typically at 2.45 GHz) bypasses the vessel walls entirely. The electromagnetic field couples directly with the molecular dipoles of the reactants—specifically, the highly polar dimethylformamide dimethylacetal (DMFDMA) and the ketone precursor. As these dipoles rapidly align and realign with the oscillating field (millions of times per second), intense internal friction generates instantaneous, uniform heat via dielectric loss1[1].

This "molecular heating" allows the reaction to proceed under solvent-free conditions, drastically reducing reaction times and minimizing the thermal degradation of sensitive intermediates.

G cluster_CH Conventional Heating (Conductive) cluster_MW Microwave Heating (Dielectric) CH_Source Heat Source (Oil Bath) CH_Vessel Vessel Wall (Thermal Resistance) CH_Source->CH_Vessel CH_Solvent Solvent/Mixture (Slow Convection) CH_Vessel->CH_Solvent MW_Source Microwave Irradiation MW_Dipole Dipole Alignment & Ionic Conduction MW_Source->MW_Dipole MW_Mixture Direct Molecular Heating (Rapid/Uniform) MW_Dipole->MW_Mixture

Fig 1: Energy transfer mechanisms: Conductive vs. Dielectric heating in chemical synthesis.

Comparative Performance Data

The quantitative advantages of MAOS over CH are best illustrated through direct comparative studies. The table below summarizes the synthesis of various enaminones via the condensation of methyl ketones with DMFDMA.

PrecursorHeating MethodSolventTemp (°C)TimeYield (%)
1-Acetylnaphthalene ConventionalXyleneReflux (~140)8 hours89%
1-Acetylnaphthalene MicrowaveSolvent-free18020 min92%
Phthalimidoacetone ConventionalXyleneReflux (~140)8 hours76%
Phthalimidoacetone MicrowaveSolvent-free18020 min77%
3-Acetylcoumarin ConventionalXyleneReflux (~140)> 4 hoursLow
3-Acetylcoumarin MicrowaveSolvent-freeMW Power< 5 minHigh

Data aggregated from comparative studies on enaminone synthesis 2[2], 3[3], and4[4].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following step-by-step methodologies detail the synthesis of the enaminone of 1-acetylnaphthalene.

Self-Validation Standard: Regardless of the chosen heating modality, the protocol is designed as a self-validating system. The successful formation of the target enaminone is confirmed via the stereoselective precipitation of the trans-isomer. Purity and structural success must be verified by 1H-NMR, which will display characteristic olefinic doublets at δ = 6.53 ppm and δ = 8.17 ppm with a coupling constant of J = 14 Hz 4[4].

Protocol A: Conventional Heating (CH) Method
  • Preparation: In a 50 mL round-bottom flask, combine 1-acetylnaphthalene (0.01 mol) and DMFDMA (0.012 mol).

  • Solvent Addition: Add 15 mL of anhydrous xylene. Causality: Xylene is required as a high-boiling heat transfer medium to allow the reaction to reach the necessary activation temperature (~140°C) without boiling off the reactants.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 140°C for 8 hours.

  • Workup: Cool the mixture to room temperature. Evaporate the xylene under reduced pressure.

  • Purification: Triturate the crude residue with diethyl ether, filter, and recrystallize from ethanol to yield the enaminone 2[2].

Protocol B: Microwave-Assisted Synthesis (MAOS) Method
  • Preparation: In a microwave-safe quartz or Teflon reaction vessel, mix 1-acetylnaphthalene (0.01 mol) and DMFDMA (0.012 mol). Do not add solvent. Causality: Quartz is microwave-transparent, ensuring 100% of the electromagnetic energy couples directly with the highly polar DMFDMA. The slight molar excess of DMFDMA acts as both reagent and localized medium, driving the equilibrium forward without the thermodynamic drag of a bulk solvent.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Set the parameters to 180°C and irradiate for 20 minutes. Causality: The intense dielectric heating rapidly overcomes the activation energy barrier, compressing an 8-hour thermal process into 20 minutes while preventing prolonged thermal degradation.

  • Cooling: Allow the vessel to cool to room temperature rapidly using the reactor's compressed air cooling system. Causality: Immediate quenching locks in the product profile and suppresses the formation of thermodynamic side-products.

  • Purification: Extract the solid mass with a minimal amount of cold ethanol (3 × 10 mL). Filter and recrystallize directly from toluene or ethanol2[2].

Workflow Start Ketone Precursor + DMFDMA Split Select Modality Start->Split MW_Path Microwave Irradiation Solvent-free | 180°C | 20 min Split->MW_Path MAOS CH_Path Conventional Reflux Xylene | 140°C | 8 hours Split->CH_Path CH MW_Cool Rapid Air Cooling & Direct Extraction MW_Path->MW_Cool CH_Cool Cool to RT & Evaporate Solvent CH_Path->CH_Cool Crystallize Recrystallization (Pure trans-Enaminone) MW_Cool->Crystallize CH_Cool->Crystallize

Fig 2: Comparative experimental workflow for enaminone synthesis via MW and CH modalities.

Conclusion

For researchers and drug development professionals scaling up enaminone-derived libraries, Microwave-Assisted Organic Synthesis (MAOS) is unequivocally the superior methodology. By shifting from conductive to dielectric heating, laboratories can eliminate the use of hazardous solvents like xylene, reduce reaction times by over 95%, and achieve equal or superior product yields. The initial capital expenditure for a dedicated microwave reactor is rapidly offset by vastly increased throughput, higher product purities, and significantly reduced waste disposal costs.

References

  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: researchgate.

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Comparative

Comparative Cytotoxicity of Enaminone Derivatives vs. Standard Chemotherapeutics: A Technical Guide

Executive Summary The discovery of novel cytotoxic agents is a critical priority in oncology due to the pervasive issue of chemoresistance associated with standard therapies like Doxorubicin (DOX) and Cisplatin. Enaminon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel cytotoxic agents is a critical priority in oncology due to the pervasive issue of chemoresistance associated with standard therapies like Doxorubicin (DOX) and Cisplatin. Enaminones—organic compounds characterized by a conjugated N-C=C-C=O system—have recently transitioned from versatile synthetic intermediates to highly potent anticancer pharmacophores. This guide provides an objective, data-driven comparison of enaminone derivatives against standard chemotherapeutics, detailing their comparative efficacy, mechanistic pathways, and the self-validating experimental protocols required for their evaluation.

Comparative Efficacy: Enaminones vs. Doxorubicin

Recent structural modifications of the enaminone scaffold (e.g., N-propargylic β-enaminones, indenopyridine enaminones, and enaminone-linked benzofurans) have yielded compounds with exceptional anti-proliferative activity.

The table below synthesizes quantitative cytotoxicity data across different enaminone classes evaluated against the MCF-7 human breast cancer cell line, using Doxorubicin as the reference standard.

Compound ClassSpecific DerivativeTarget Cell LineExperimental ConditionIC₅₀ (µM)Doxorubicin IC₅₀ (µM)
Trimethoxyphenyl EnaminoneCompound 7MCF-7 (Breast)Normoxia50.4971.80
Indenopyridine EnaminoneCompound 6dMCF-7 (Breast)Normoxia4.345.40
Enaminone-linked BenzofuranCompound 4aMCF-7 (Breast)Hypoxia3.659.42

Efficacy Analysis: Enaminone derivatives consistently demonstrate comparable or superior cytotoxic profiles relative to DOX. Notably, as reported in the 1, trimethoxyphenyl enaminone derivatives exhibit excellent anti-breast cancer activity[1]. Furthermore, indenopyridine derivatives have shown higher potency than DOX in normoxic conditions[2]. Most impressively, enaminone-linked benzofuran derivatives (e.g., Compound 4a) maintain profound efficacy under hypoxic conditions, outperforming DOX by functioning as dual inhibitors of VEGFR-2 and hypoxia-inducible carbonic anhydrase IX (hCA IX)[3]. This dual-targeting mechanism effectively circumvents the hypoxia-mediated chemoresistance typically observed with standard anthracyclines.

Mechanisms of Cytotoxicity & Apoptotic Pathways

The superiority of enaminones in specific cancer phenotypes is rooted in their multi-targeted mechanism of action. According to research published in4, N-propargylic β-enaminones induce selective cytotoxicity mediated by Reactive Oxygen Species (ROS)[4].

Causality of Cell Death:

  • Oxidative Stress: Enaminones trigger a significant accumulation of intracellular ROS.

  • Transcriptional Modulation: High ROS levels induce DNA damage responses, stabilizing the p53 tumor suppressor protein. p53 subsequently downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax[3].

  • Mitochondrial Depolarization: The altered Bax/Bcl-2 ratio compromises the mitochondrial membrane potential, facilitating the release of cytochrome c into the cytosol.

  • Execution: Cytochrome c triggers the intrinsic caspase cascade (Caspase-9 and Caspase-3), leading to irreversible apoptosis[3]. Additionally, enaminones induce cell cycle arrest at the G0/G1 phase by upregulating p21 and Cyclin D1[4].

ApoptoticPathway Enaminone Enaminone Derivatives ROS Intracellular ROS Generation Enaminone->ROS Induces oxidative stress p53 p53 Upregulation ROS->p53 DNA damage response Bcl2 Bcl-2 Downregulation p53->Bcl2 Transcriptional repression Bax Bax Upregulation p53->Bax Transcriptional activation Mito Mitochondrial Depolarization (Cytochrome c Release) Bcl2->Mito Inhibits (Blockade lifted) Bax->Mito Promotes pore formation Caspases Caspase-9 / Caspase-3 Activation Mito->Caspases Intrinsic pathway Apoptosis Apoptotic Cell Death Caspases->Apoptosis Execution phase

Figure 1: ROS-mediated intrinsic apoptotic signaling pathway induced by enaminone derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of enaminone derivatives must follow strict, self-validating workflows. Below are the standard protocols for mechanistic profiling.

A. Cytotoxicity Profiling (MTT Assay)
  • Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye into insoluble purple formazan. This enzymatic activity is directly proportional to the number of viable, metabolically active cells.

  • Protocol:

    • Seed MCF-7 cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h to allow adhesion.

    • Treat cells with varying concentrations of enaminone derivatives (0.1 to 100 µM) for 48h.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4h.

    • Discard the media, dissolve the formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: The assay must include a vehicle-only control (0.1% DMSO) to establish a 100% baseline viability, and a known cytotoxic agent (DOX) as a positive control to validate the dynamic range and sensitivity of the assay[1].

B. Apoptosis Quantification (Annexin V/PI Flow Cytometry)
  • Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS with high affinity. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Protocol:

    • Harvest treated and control cells using an enzyme-free dissociation buffer to preserve membrane PS.

    • Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 min in the dark at room temperature.

    • Analyze via flow cytometry within 1 hour[4].

  • Self-Validation Check: Single-stained controls (Annexin V only, PI only) and unstained controls are mandatory. These are used to calculate the compensation matrix, ensuring that fluorescence spillover between the FITC and PE channels does not falsely inflate double-positive populations.

C. Intracellular ROS Detection (CM-H2DCFDA Assay)
  • Causality: The non-fluorescent CM-H2DCFDA dye diffuses into cells where its acetate groups are cleaved by intracellular esterases. Subsequent oxidation by ROS yields the highly fluorescent adduct DCF, directly quantifying oxidative stress.

  • Protocol:

    • Plate cells and treat with IC₅₀ concentrations of enaminones for 24h.

    • Wash with PBS and incubate with 5 µM CM-H2DCFDA for 30 min in the dark.

    • Measure fluorescence intensity (Ex/Em = 495/520 nm) using flow cytometry[4].

  • Self-Validation Check: Pre-treating a control group with a known ROS scavenger (e.g., N-acetylcysteine, NAC) must abrogate the fluorescent signal. This confirms the observed fluorescence is strictly ROS-dependent and not an artifact of compound autofluorescence.

ExperimentalWorkflow cluster_assays Self-Validating Assays Culture 1. Cell Culture MCF-7, PC-3 lines Treatment 2. Compound Treatment Normoxic vs. Hypoxic Culture->Treatment MTT 3A. MTT Assay IC50 Profiling Treatment->MTT Flow 3B. Flow Cytometry Annexin V/PI Treatment->Flow ROS 3C. ROS Detection CM-H2DCFDA Treatment->ROS Analysis 4. Data Synthesis Comparative Efficacy vs. DOX MTT->Analysis Flow->Analysis ROS->Analysis

Figure 2: Standardized workflow for evaluating enaminone cytotoxicity and mechanistic profiling.

Conclusion

Enaminone derivatives represent a highly viable alternative to standard chemotherapeutics like Doxorubicin. Through robust ROS generation, modulation of the Bcl-2/Bax axis, and potential dual-inhibition of tumor-survival enzymes (e.g., hCA IX), these compounds offer a sophisticated mechanism of action capable of overcoming hypoxic chemoresistance. Drug development professionals should prioritize these scaffolds for further in vivo pharmacokinetic and safety profiling.

References

  • Title: Synthesis, Crystal Structure and Anti-Breast Cancer Activity of Some Enaminone Derivatives Source: Asian Journal of Chemistry URL: 1

  • Title: Anticancer activity of novel indenopyridine derivatives Source: PubMed / National Institutes of Health URL: 2

  • Title: Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization Source: PMC / National Institutes of Health URL: 3

  • Title: N-Propargylic β-enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses Source: PubMed / National Institutes of Health URL: 4

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-amino-1-phenyl-2-buten-1-one

Introduction: Beyond the Spectrum – A Framework for Data Integrity In the realm of chemical research and drug development, the structural elucidation of a molecule is the bedrock upon which all subsequent investigations...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Spectrum – A Framework for Data Integrity

In the realm of chemical research and drug development, the structural elucidation of a molecule is the bedrock upon which all subsequent investigations are built. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, the acquired spectrum is merely the starting point of a rigorous validation process. This guide provides a comprehensive framework for the validation of ¹H and ¹³C NMR data for the enaminone, 3-amino-1-phenyl-2-buten-1-one, a compound of interest due to the versatile reactivity of the enaminone moiety in organic synthesis.[1][2]

This document is structured not as a rigid protocol, but as a logical workflow that a senior scientist would follow. We will delve into the causality behind experimental choices, establishing a self-validating system that ensures the utmost confidence in the assigned structure. Our approach is grounded in the principles of spectroscopic cross-verification and comparison with established data for analogous structures.

The Subject: 3-amino-1-phenyl-2-buten-1-one

Enaminones, such as our target molecule, are characterized by a conjugated system involving a nitrogen atom, a carbon-carbon double bond, and a carbonyl group. This structure leads to interesting tautomeric possibilities, though studies have shown they predominantly exist in the keto-enamine tautomer.[3] The validation of its structure is therefore not just a confirmation of connectivity, but also of its electronic and tautomeric state.

For the purpose of this guide, we will work with a representative, literature-consistent dataset for 3-amino-1-phenyl-2-buten-1-one, acquired in a common deuterated solvent like CDCl₃.

Representative ¹H and ¹³C NMR Data

The following tables summarize the expected NMR data for our target compound. The subsequent sections will detail the process of validating these assignments.

Table 1: Representative ¹H NMR Data for 3-amino-1-phenyl-2-buten-1-one (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.90d2H7.5H-2', H-6'
7.45t1H7.5H-4'
7.38t2H7.5H-3', H-5'
5.65s1H-H-2
5.10 (broad)s1H-NH (exchangeable)
4.85 (broad)s1H-NH (exchangeable)
2.10s3H-H-4

Table 2: Representative ¹³C NMR Data for 3-amino-1-phenyl-2-buten-1-one (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
188.5C-1 (C=O)
162.0C-3
138.0C-1'
131.5C-4'
128.5C-3', C-5'
127.0C-2', C-6'
97.0C-2
22.5C-4

The Validation Workflow: A Multi-Pillar Approach

Our validation strategy is built on three pillars: internal consistency, two-dimensional NMR correlation, and cross-corroboration with orthogonal analytical techniques. This ensures a robust and defensible structural assignment.

ValidationWorkflow cluster_NMR NMR Data Analysis cluster_CrossValidation Cross-Validation cluster_Final Final Assignment A 1D NMR Data (¹H & ¹³C) B Internal Consistency Check - Integration - Multiplicity - Chemical Shifts A->B C 2D NMR Experiments (COSY, HSQC, HMBC) A->C D Connectivity Mapping B->D C->D E Mass Spectrometry (MS) D->E Confirms Molecular Weight F Infrared (IR) Spectroscopy D->F Confirms Functional Groups G Literature & Database Comparison D->G Comparative Analysis H Validated Structure E->H F->H G->H

Caption: Key HMBC correlations confirming the molecular backbone.

Pillar 3: Cross-Validation with Orthogonal Techniques

To achieve the highest level of confidence, the structure proposed by NMR must be consistent with data from other analytical methods. Mass spectrometry and infrared spectroscopy are ideal for this purpose as they provide complementary information.

Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and elemental composition of the compound.

  • Protocol:

    • Technique: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is preferred to minimize fragmentation and provide an accurate mass of the molecular ion.

    • Analysis: The expected monoisotopic mass for C₁₀H₁₁NO is 161.0841 g/mol . An HRMS experiment should yield a measured mass within a few parts per million (ppm) of this value. For example, a measured m/z of 162.0919 for the [M+H]⁺ ion would confirm the elemental formula.

  • Data Interpretation: Confirmation of the molecular formula by HRMS provides strong, independent evidence for the atomic composition suggested by NMR.

Infrared (IR) Spectroscopy

  • Purpose: To identify the key functional groups present in the molecule.

  • Protocol:

    • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring the IR spectrum of a solid or liquid sample.

    • Analysis: The IR spectrum should be examined for characteristic absorption bands.

  • Data Interpretation:

    • N-H Stretch: Look for one or two bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the primary amine.

    • C=O Stretch: A strong absorption band around 1640-1660 cm⁻¹ is expected for the conjugated ketone. The conjugation lowers the frequency from a typical ketone C=O stretch (around 1715 cm⁻¹). [4] * C=C Stretch: A band in the region of 1580-1620 cm⁻¹ is expected for the C=C double bond of the enone system.

    • Aromatic C-H Stretch: Look for bands just above 3000 cm⁻¹. [4] Table 4: Comparison of Spectroscopic Data

TechniqueInformation ProvidedExpected Result for C₁₀H₁₁NOValidation Check
¹H & ¹³C NMR Detailed carbon-hydrogen framework and connectivityAs detailed in Tables 1-3All signals assigned and consistent with structure
HRMS (ESI) Molecular weight and elemental formula[M+H]⁺ = 162.0919 ± 5 ppmConfirms C₁₀H₁₁NO
IR (ATR) Presence of key functional groupsN-H: ~3300 cm⁻¹C=O: ~1650 cm⁻¹C=C: ~1600 cm⁻¹Confirms amine and conjugated ketone

Conclusion: A Synthesis of Evidence

The validation of NMR data is not a linear process but a holistic evaluation of all available evidence. By ensuring the internal consistency of the 1D NMR data, mapping the molecular framework with 2D NMR experiments, and corroborating these findings with orthogonal techniques like MS and IR, we can achieve an unambiguous and robust structural assignment for 3-amino-1-phenyl-2-buten-1-one. This rigorous, multi-faceted approach is essential for ensuring data integrity and is a hallmark of high-quality scientific research.

References

  • Cativiela, C., et al. (1996). ¹⁵N NMR spectroscopy of enaminones and enaminothiones. Magnetic Resonance in Chemistry, 34(5), 365-370. [Link]

  • Elassar, A. Z. A., & El-Khair, A. A. (2003). Enaminones and enaminonitriles as building blocks in organic synthesis. Tetrahedron, 59(43), 8463-8480. [Link]

  • Gómez-Sánchez, A., et al. (1974). The chemistry of enamines. Part VIII. ¹³C nuclear magnetic resonance spectra of β-amino-α,β-unsaturated ketones and esters. Journal of the Chemical Society, Perkin Transactions 2, (4), 347-351. [Link]

  • Greenhill, J. V. (1979). Enaminones. Chemical Society Reviews, 6(3), 277-294. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the validation of chemical shifts: quantitative 1H NMR (qHNMR). Journal of Natural Products, 70(4), 589-595. [Link]

  • United States Pharmacopeia (USP). Chapter <761> Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • D'Auria, M. (2019). The NMR of the Enaminones. In Enaminones: A Versatile Intermediate in Heterocyclic Synthesis. Bentham Science Publishers. [Link]

  • Sadek, P. C. (2000). The HPLC-NMR-MS method. In Troubleshooting HPLC systems (pp. 311-336). John Wiley & Sons. [Link]

  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]

Sources

Comparative

Head-to-Head Comparison of Synthetic Routes to β-Enaminones: A Technical Guide

β-Enaminones are highly versatile, push-pull stabilized building blocks characterized by the conjugation of an amino group with a carbonyl group through an alkene linkage. Their unique electronic distribution allows them...

Author: BenchChem Technical Support Team. Date: March 2026

β-Enaminones are highly versatile, push-pull stabilized building blocks characterized by the conjugation of an amino group with a carbonyl group through an alkene linkage. Their unique electronic distribution allows them to act as bidentate electrophiles and nucleophiles, making them indispensable in the synthesis of nitrogen-containing heterocycles, pharmaceuticals, and bioactive natural products[1].

As the demand for sustainable and scalable chemical processes grows, the synthetic methodologies for β-enaminones have evolved from traditional refluxing in volatile organic solvents to sophisticated, green-chemistry-aligned protocols. This guide objectively compares the performance, mechanistic causality, and experimental viability of four distinct synthetic routes to β-enaminones.

Mechanistic Principles & Causality

The classical synthesis of β-enaminones relies on the condensation of 1,3-dicarbonyl compounds with primary or secondary amines. The fundamental challenge in this transformation is overcoming the activation energy required for the nucleophilic attack on the carbonyl carbon, followed by the thermodynamically driven elimination of water.

Different synthetic routes manipulate this pathway through distinct catalytic or thermodynamic interventions:

  • Lewis/Brønsted Acid Catalysis: Acids increase the electrophilicity of the carbonyl carbon. Solid-supported acids (like PPA-SiO₂) also serve as dehydrating agents, driving the equilibrium forward[1]. Mild Brønsted acids like NH₄Cl facilitate the proton transfer steps without causing substrate degradation[2].

  • Noble Metal Activation: Bimetallic systems (e.g., Au/Ag) generate highly electrophilic cationic metal species that coordinate specifically to the dicarbonyl oxygen atoms, drastically lowering the activation barrier[3].

  • Radical-Mediated Photo-acylation: Bypassing dicarbonyls entirely, modern methods utilize visible light to induce single-electron transfer (SET) in vinyl azides, generating enamine radicals that are subsequently reduced to anions to form the target enaminones[4].

Mechanism A 1,3-Dicarbonyl Compound (Electrophile) C Nucleophilic Attack (Catalyst Facilitated) A->C B Primary/Secondary Amine (Nucleophile) B->C D Hemiaminal Intermediate C->D Rate-limiting step E Dehydration (-H2O) D->E Acid/Heat driven F β-Enaminone (Target Product) E->F

Mechanistic logic of β-enaminone synthesis via condensation.

Head-to-Head Comparison of Synthetic Routes

To select the optimal synthetic route for a drug development program or scale-up campaign, researchers must balance reaction kinetics, atom economy, and the environmental impact of the catalyst.

Route A: Noble Metal Catalysis (Au/Ag) under Solvent-Free Conditions

Using a combination of[(PPh₃)AuCl] and AgOTf creates a highly active catalytic system. The causality here relies on AgOTf acting as a halide scavenger, abstracting the chloride from the gold complex to generate a highly electrophilic, cationic gold species. This species tightly coordinates to the 1,3-dicarbonyl, enabling near-instantaneous nucleophilic attack by the amine at room temperature[3].

  • Advantage: Unmatched reaction speed (5 minutes) and ambient temperature operation.

  • Limitation: High cost of noble metal catalysts.

Route B: Solid Acid Catalysis (PPA-SiO₂)

Polyphosphoric acid supported on silica gel (PPA-SiO₂) offers a heterogeneous, solvent-free alternative. The high surface area of the silica gel ensures intimate contact between the neat reactants and the proton-donating sites. Furthermore, the silica matrix helps sequester the water byproduct, thermodynamically driving the dehydration step[1].

  • Advantage: Cost-effective, easy catalyst recovery via filtration, and high functional group tolerance.

  • Limitation: Requires moderate heating (70–80 °C) and longer reaction times compared to Route A.

Route C: Catalyst-Free Thermal Condensation

By operating at elevated temperatures (e.g., 120 °C) under neat (solvent-free) conditions, the thermal kinetic energy alone is sufficient to overcome the activation barrier of the condensation reaction. This method relies on the intrinsic reactivity of aromatic amines and β-dicarbonyls[5].

  • Advantage: Absolute zero catalyst waste; purification is often achieved by direct crystallization without column chromatography.

  • Limitation: The high temperature may degrade thermally labile functional groups.

Route D: Visible-Light Induced Photocatalyst-Free Synthesis

This modern approach departs from the traditional condensation mechanism. It utilizes 4-acyl-1,4-dihydropyridines (4-acyl-1,4-DHPs) as dual-function reagents (reductants and radical initiators) to react with vinyl azides under visible light. Kinetic isotope effect (KIE) studies reveal that the rate-limiting step is the single-electron reduction of the conjugated enamine radical to the corresponding anion[4].

  • Advantage: Access to complex substitution patterns not easily derived from 1,3-dicarbonyls; highly environmentally friendly energy source.

  • Limitation: Requires specialized starting materials (vinyl azides) and longer reaction times.

Quantitative Data Comparison
Synthetic RouteReactantsCatalyst SystemReaction ConditionsTimeYield (%)Green Chemistry Metric
Route A: Noble Metal [3]1,3-Dicarbonyl + Primary Amine[(PPh₃)AuCl] / AgOTf (1 mol%)Solvent-free, Room Temp5 min85–98%High atom economy; minimal energy input; expensive catalyst.
Route B: Solid Acid [1]1,3-Dicarbonyl + AminePPA-SiO₂ (110 mg/mmol)Solvent-free, 70–80 °C1–3 hUp to 90%Reusable heterogeneous catalyst; zero VOC emissions.
Route C: Thermal [5]β-Dicarbonyl + Aromatic AmineNoneSolvent-free, 120 °C2–12 h80–95%Zero catalyst waste; high energy requirement.
Route D: Photochemical [4]Vinyl Azides + 4-acyl-1,4-DHPsNone (Visible Light)Solvent-based, Room Temp12–24 h70–92%Green energy source; highly atom-efficient radical cascade.

Experimental Workflows & Self-Validating Protocols

Workflow Start Starting Materials Route1 Route A: Au/Ag Catalysis (Solvent-Free) Start->Route1 Route2 Route C: Thermal (Catalyst-Free) Start->Route2 Route3 Route D: Photo-acylation (Radical Mechanism) Start->Route3 Cond1 RT, 5 min Route1->Cond1 Cond2 120 °C, Neat, 2-12 h Route2->Cond2 Cond3 Visible Light, RT Route3->Cond3 Purif1 Aqueous Wash & Extraction Cond1->Purif1 Purif2 Direct Crystallization Cond2->Purif2 Purif3 Column Chromatography Cond3->Purif3 Product β-Enaminone Library Purif1->Product Purif2->Product Purif3->Product

Experimental workflows for diverse β-enaminone synthetic routes.

Protocol 1: Gold(I)/Silver(I) Catalyzed Solvent-Free Synthesis[3]

This protocol is optimized for rapid library generation where catalyst cost is secondary to throughput speed.

  • Catalyst Activation: In a reaction vessel without inert atmosphere or light protection, mix (PPh₃)AuCl (0.03 mmol) and AgOTf (0.03 mmol).

  • Electrophile Addition: Add the 1,3-dicarbonyl compound (3 mmol) to the catalyst mixture. Stir at room temperature for 5 minutes. Causality: This pre-stirring period allows the generation of the active cationic gold species and its coordination to the dicarbonyl.

  • Nucleophilic Attack: Add the primary amine (3 mmol) directly into the stirring solution.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) on silica-gel plates (GF 254). The complete consumption of the UV-active 1,3-dicarbonyl spot (typically within 5 minutes) validates the end of the catalytic cycle.

  • Workup: Dilute the residue with water (10 mL) to quench the catalyst, and extract the product with ethyl acetate (3 × 10 mL). Dry the organic layer and concentrate in vacuo.

Protocol 2: PPA-SiO₂ Catalyzed Solvent-Free Synthesis[1]

This protocol is ideal for scale-up processes prioritizing green chemistry and catalyst recyclability.

  • Preparation: To a reaction flask, add the dicarbonyl compound (e.g., dimedone, 1 mmol, 140 mg) and the amine (e.g., 1,2-diaminomethane-phenylene, 1 mmol, 0.14 mL).

  • Catalyst Loading: Add PPA-SiO₂ catalyst in one lot. Self-Validation: The optimum catalyst loading is 110 mg/mmol. Adding more catalyst yields no further kinetic advantage, establishing the thermodynamic boundary of the system.

  • Thermal Activation: Stir the resulting mixture at 70–80 °C for 1 to 3 hours.

  • Workup & Recovery: Cool the mixture to room temperature. Add hot ethanol to dissolve the organic product. Filter the mixture to recover the insoluble PPA-SiO₂ catalyst.

  • Purification: Concentrate the filtrate and recrystallize the crude product from an appropriate solvent to afford the pure β-enaminone.

Conclusion

The selection of a synthetic route for β-enaminones must be dictated by the specific constraints of the research program. For ultra-fast, high-throughput medicinal chemistry applications, the Au/Ag co-catalyzed solvent-free method provides unparalleled kinetics[3]. Conversely, for process chemistry and industrial scale-up, heterogeneous solid-acid catalysis (PPA-SiO₂)[1] or purely thermal catalyst-free methods[5] offer superior environmental profiles and cost-efficiency. Finally, the advent of visible-light-induced radical pathways[4] opens new retrosynthetic disconnections, allowing researchers to build complex enaminone scaffolds without relying on traditional 1,3-dicarbonyl precursors.

References

  • Catalyst and solvent-free synthesis of β-enaminone derivatives, Asian Journal of Green Chemistry,
  • Visible-light induced photocatalyst-free synthesis of β-enaminones, Organic & Biomolecular Chemistry (RSC Publishing),
  • Full article: Catalyst-free direct synthesis of β-enaminones through reaction of benzohydrazonamides with cyclic 1,3-diketones, Taylor & Francis,
  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions, PMC (nih.gov),
  • Efficient PPA-SiO₂-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions, MDPI,
  • Synthesis of Beta‐Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride, ResearchG

Sources

Validation

Bridging the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Enaminone-Based Compounds

As a Senior Application Scientist, I frequently encounter the "translational cliff"—the precipitous drop in efficacy when moving a highly potent compound from a controlled in vitro environment to a complex in vivo biolog...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "translational cliff"—the precipitous drop in efficacy when moving a highly potent compound from a controlled in vitro environment to a complex in vivo biological system. Enaminones, characterized by their conjugated −NH−CH=CH−C=O system, represent a highly versatile pharmacophore. While historically investigated for their robust anticonvulsant properties, recent structural optimizations have expanded their utility into oncology and allosteric modulation.

This guide provides a rigorous, data-driven comparison of the in vitro and in vivo efficacy of enaminone-based compounds. Rather than simply listing outcomes, we will dissect the causality behind experimental choices, ensuring that the methodologies presented act as self-validating systems for your own drug discovery pipelines.

Mechanistic Grounding: Why Enaminones Work

To evaluate efficacy, we must first define the mechanism of action (MoA). The therapeutic potential of enaminones stems from their ability to interact with multiple distinct molecular targets depending on their peripheral substitutions.

  • Anticonvulsant Activity: Anilino and dibromophenyl enaminones (e.g., AK6, E249, KRS-5Me-4-OCF3) exhibit dual MoAs. They act as positive allosteric modulators (PAMs) of GABA_A receptors—binding to a distinct site to enhance GABA affinity—while simultaneously inhibiting tetrodotoxin (TTX)-sensitive voltage-gated sodium channels (VGSCs)[1],[2].

  • Anticancer Activity: Benzofuran-linked enaminones act as dual inhibitors of VEGFR-2 and human carbonic anhydrase IX (hCA IX), disrupting tumor vascularization and hypoxia-driven survival pathways[3].

G Enaminone Enaminone Pharmacophore GABA GABA_A Receptor PAM Enaminone->GABA Allosteric Binding VGSC VGSC Inhibition Enaminone->VGSC State-Dependent Cl Chloride Influx GABA->Cl Na Sodium Blockade VGSC->Na Effect Suppressed Excitability Cl->Effect Na->Effect

Diagram 1: Dual mechanism of action for anticonvulsant enaminones.

In Vitro Efficacy: Cellular Models and Assays

In vitro assays provide the foundational proof of concept. For enaminones, we prioritize electrophysiology and radioligand binding assays because they directly quantify target engagement and the resulting physiological change.

Self-Validating Protocol: Whole-Cell Patch-Clamp Recording

To prove that an enaminone suppresses neuronal excitability, we measure action potential firing in hippocampal CA1 or olfactory mitral cells[2],[4]. This protocol is designed with internal checks to prevent false positives.

  • Slice Preparation: Prepare acute 300 µm brain slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Causality: This preserves the local synaptic circuitry and native receptor stoichiometry, which immortalized cell lines lack.

  • Baseline Validation (Internal Control): Establish whole-cell configuration and monitor access resistance (Ra). Self-Validation Check: If Ra fluctuates by >20% during the experiment, discard the cell. This ensures that any observed drop in current is strictly due to the enaminone, not a degrading patch seal.

  • Isolation of Currents: To isolate sodium currents, add potassium channel blockers (e.g., CsCl) to the intracellular pipette solution. Causality: Eliminating overlapping K+ efflux ensures accurate quantification of Na+ influx blockade.

  • Compound Perfusion & Washout: Perfuse the enaminone (e.g., 10 µM AK6) and record the suppression of population spikes. Follow with a drug-free aCSF washout. Self-Validation Check: Partial or full recovery of the spike amplitude during washout confirms that the compound's effect is receptor-mediated and not due to irreversible cellular toxicity.

Quantitative In Vitro Efficacy Profiles
CompoundTarget / ApplicationAssay TypeIn Vitro Efficacy
AK6 (Dibromophenyl)Neuronal ExcitabilityHippocampal CA1 Patch-Clamp-50.5% spike amplitude at 10 µM[4]
KRS-5Me-4-OCF3 GABA_A ReceptorMitral Cell ElectrophysiologyEC50 shift: 28.8 µM to 10.5 µM[2]
Amide 16h (c-Bu)GABA_A Modulatory Site[35S]TBPS Binding AssayIC50 = 7 nM[5]
Compound 4a VEGFR-2 / hCA IXEnzymatic Inhibition AssayIC50 = 0.058 µM (VEGFR-2)[3]

In Vivo Efficacy: Animal Models and Pharmacodynamics

High in vitro potency is meaningless if the compound cannot cross the blood-brain barrier (BBB) or is rapidly metabolized. In vivo models test the compound's pharmacokinetic (PK) resilience.

Self-Validating Protocol: 6 Hz Psychomotor Seizure Test

The 6 Hz model is the gold standard for identifying compounds active against therapy-resistant limbic seizures[6].

  • Dosing and Pretreatment: Administer the enaminone via intraperitoneal (i.p.) injection 30 minutes prior to testing. Causality: A 30-minute pretreatment aligns with the typical Tmax of lipophilic enaminones, ensuring peak brain concentrations during the electrical insult.

  • Control Grouping (Internal Control): Run three parallel cohorts: Vehicle-only (Negative Control), Reference Drug like Levetiracetam or Phenytoin (Positive Control), and the Enaminone test group. Self-Validation Check: The vehicle group must exhibit a 100% seizure rate; otherwise, the electrical stimulus is insufficient, invalidating the entire batch.

  • Electrical Stimulation: Apply a 44-mA current at 6 Hz for 3 seconds via corneal electrodes. Causality: This specific low-frequency, long-duration stimulus reliably induces focal seizures (forelimb clonus, Straub tail) without causing immediate mortality.

  • Observation & Toxicity Screening: Observe for protection (absence of seizures). Immediately follow with a rotarod test. Causality: A compound that protects against seizures but causes the animal to fall off the rotarod has an unacceptable neurotoxic profile (e.g., severe sedation).

Quantitative In Vivo Efficacy Profiles
CompoundAnimal ModelIn Vivo EfficacyToxicity / Side Effects
AK6 MES & 6 Hz (Rats)Protected at 20 mg/kg[1]No locomotor suppression[1]
E249 MES & 6 Hz (Rats)Protected at 20 mg/kg[1]Minimal CNS side effects[1]
Phenytoin (Ref)MES & 6 Hz (Rats)Protected at 40 mg/kg[1]Significant locomotor suppression[1]
GSA 62 6 Hz (44-mA, Mice)High protection[6]Favorable therapeutic index[6]

Comparative Analysis: Navigating the Translational Gap

When comparing the in vitro and in vivo data, distinct patterns emerge that dictate the success or failure of an enaminone derivative.

  • The Lipophilicity Paradox: Highly lipophilic enaminone amides (like the cyclobutyl amide 16h) demonstrate exceptional in vitro potency (IC50 = 7 nM)[5]. However, excessive lipophilicity often leads to poor aqueous solubility and rapid hepatic clearance in vivo, preventing the compound from reaching therapeutic concentrations in the brain.

  • Metabolic Shielding: The success of AK6 and E249 in vivo (protection at 20 mg/kg) is directly attributed to their dihalogenated (dibromophenyl) structures[1]. Halogenation acts as a metabolic shield, preventing rapid enzymatic degradation by cytochrome P450 enzymes, thereby preserving the compound's half-life long enough to exert its in vivo effects.

  • Off-Target Mitigation: While Phenytoin and AK6 both suppress neuronal firing in vitro, Phenytoin causes severe locomotor suppression in vivo. AK6 achieves comparable seizure protection without this side effect[4]. This suggests that AK6's specific binding kinetics to the GABA_A allosteric site provide a wider therapeutic window.

Workflow InVitro In Vitro Assay (IC50 / EC50) Hit Hit Validation InVitro->Hit Potency ADME ADME / PK (Halogenation) Hit->ADME Optimization InVivo In Vivo Model (ED50 / Toxicity) ADME->InVivo Translation Lead Lead Candidate InVivo->Lead Efficacy

Diagram 2: Translational workflow for enaminone drug development.

References

  • Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models Source: PLOS One[Link]

  • Allosteric Modulation of GABAA Receptors by an Anilino Enaminone in an Olfactory Center of the Mouse Brain Source: MDPI (International Journal of Molecular Sciences)[Link]

  • Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models (PMC) Source: PubMed Central[Link]

  • Enaminone Amides as Novel Orally Active GABA A Receptor Modulators Source: ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization Source: PubMed (European Journal of Medicinal Chemistry)[Link]

  • 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity Source: MDPI (Molecules)[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Enaminone Drug Candidates

Introduction: The Metabolic Gauntlet in Drug Discovery In the challenging landscape of drug development, a candidate molecule must navigate a complex series of biological hurdles to prove its therapeutic worth. One of th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metabolic Gauntlet in Drug Discovery

In the challenging landscape of drug development, a candidate molecule must navigate a complex series of biological hurdles to prove its therapeutic worth. One of the most critical of these is metabolic stability. A compound's susceptibility to biotransformation by the body's enzymatic machinery dictates its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity.[1][2] It is estimated that a significant percentage of drug failures in clinical trials can be attributed to undesirable pharmacokinetic properties, making early-stage assessment of metabolic stability not just beneficial, but essential.[3]

Enaminones, characterized by their versatile N-C=C-C=O conjugated system, represent a promising scaffold in medicinal chemistry, with derivatives showing a wide array of pharmacological activities including antitumor, anti-inflammatory, and anticonvulsant effects.[4][5] However, this same chemical versatility presents unique metabolic questions. Understanding the metabolic fate of these candidates is paramount to designing compounds with optimal in vivo exposure and a favorable safety profile.

This guide provides an in-depth comparison of the primary in vitro methodologies used to assess the metabolic stability of enaminone drug candidates. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers to select the most appropriate assays, interpret data with confidence, and make informed decisions in the lead optimization process.

The Metabolic Landscape of Enaminones: Potential Pathways

Before designing experiments, we must first consider the likely metabolic "soft spots" on the enaminone scaffold. Drug metabolism is broadly categorized into two phases: Phase I reactions, which introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis), and Phase II reactions, which conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion (e.g., glucuronidation, sulfation).[6][7]

For a typical enaminone, several biotransformations are plausible:

  • Phase I Reactions:

    • Oxidation: Cytochrome P450 (CYP) enzymes, primarily in the liver, are likely to hydroxylate aromatic rings or alkyl chains appended to the core structure.

    • Hydrolysis: The vinylogous amide bond of the enaminone core can be susceptible to hydrolysis, potentially catalyzed by acids or enzymes, cleaving the molecule.[8]

    • N-Dealkylation: If the nitrogen atom bears an alkyl substituent, its removal is a common metabolic route.

    • Reduction: The carbonyl group could be reduced to a secondary alcohol.

  • Phase II Reactions:

    • Conjugation: If Phase I oxidation introduces a hydroxyl group, it can be readily conjugated with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes).[7]

The specific path a molecule takes is highly dependent on its unique substituents. Identifying these pathways is a key goal of metabolic stability assessment.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Enaminone Enaminone Candidate Oxidation Oxidation (CYP450) Enaminone->Oxidation e.g., Hydroxylation Hydrolysis Hydrolysis Enaminone->Hydrolysis Cleavage N_Dealkylation N-Dealkylation Enaminone->N_Dealkylation Phase1_Metabolite Phase I Metabolite (e.g., Hydroxylated) Oxidation->Phase1_Metabolite Conjugation Conjugation (UGT, SULT) Phase1_Metabolite->Conjugation e.g., Glucuronidation Excreted_Metabolite Excreted Metabolite (Polar) Conjugation->Excreted_Metabolite

Caption: Potential metabolic pathways for enaminone drug candidates.

A Comparative Guide to In Vitro Metabolic Stability Assays

The foundation of metabolic stability assessment lies in in vitro systems derived from the liver, the body's primary metabolic hub.[9] The three most common systems—liver microsomes, S9 fraction, and hepatocytes—offer a tiered approach, balancing throughput, cost, and physiological relevance.

Liver Microsomal Stability Assay

Principle: This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum isolated via ultracentrifugation. This fraction is rich in Phase I enzymes, particularly the CYP450 superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[10][11] It is the workhorse for high-throughput screening of CYP-mediated metabolism.[12]

Causality Behind the Choice: Select this assay for initial, rapid screening of large numbers of compounds. Its cost-effectiveness and amenability to automation make it ideal for establishing early structure-activity relationships (SAR) related to Phase I metabolic liability.[13][14] However, be aware that it will not capture metabolism mediated by cytosolic enzymes.[12]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Thaw Liver Microsomes & Test Compound A3 Aliquot Compound, Microsomes, & Buffer to Plate A1->A3 A2 Prepare NADPH Regenerating System B1 Pre-warm Plate at 37°C A3->B1 B2 Initiate Reaction (Add NADPH System) B1->B2 B3 Incubate at 37°C with Shaking B2->B3 B4 Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) B3->B4 B5 Quench Reaction (Cold Acetonitrile + IS) B4->B5 C1 Centrifuge to Pellet Protein B5->C1 C2 Analyze Supernatant by LC-MS/MS C1->C2 C3 Calculate % Remaining, t½, and CLint C2->C3

Caption: Workflow for a typical liver microsomal stability assay.

Experimental Protocol: Liver Microsomes

  • Materials Preparation:

    • Pooled liver microsomes (human, rat, etc.) stored at -80°C.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a continuous supply of the essential Phase I cofactor, NADPH.[15]

    • Quenching solution: Cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure: [16]

    • Prepare a master mix of buffer and microsomes (e.g., to a final concentration of 0.5 mg/mL protein).

    • Add the test compound to the reaction wells to achieve the desired final concentration (typically 1 µM to stay below the enzyme's Km).[16]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the cold quenching solution. The acetonitrile precipitates the microsomal proteins, halting the reaction.[17]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[9]

Data Analysis: The rate of disappearance of the parent compound is used to determine its metabolic stability.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot equals the elimination rate constant (-k).

  • Half-life (t½) is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[18]

Liver S9 Fraction Stability Assay

Principle: The S9 fraction is the supernatant from a 9,000g centrifugation of liver homogenate. It contains both the microsomal fraction and the cytosolic (soluble) fraction.[13][19] This makes it a more comprehensive system than microsomes, as it includes both Phase I and a wider range of Phase II enzymes, such as sulfotransferases (SULTs) and glutathione S-transferases (GSTs).[1][20]

Causality Behind the Choice: Use the S9 assay when you suspect a compound may be metabolized by cytosolic enzymes or wish to get a broader, more integrated view of Phase I and Phase II metabolism in a single, cost-effective screen.[12] It serves as an excellent intermediate step between microsomes and hepatocytes. The system's integrity relies on the addition of specific cofactors for each pathway being investigated (e.g., NADPH for Phase I, UDPGA for glucuronidation, PAPS for sulfation).[11][19]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Thaw Liver S9 Fraction & Test Compound A3 Aliquot Compound, S9, & Buffer to Plate A1->A3 A2 Prepare Cofactor Mix (NADPH, UDPGA, PAPS) B1 Pre-warm Plate at 37°C A3->B1 B2 Initiate Reaction (Add Cofactor Mix) B1->B2 B3 Incubate at 37°C with Shaking B2->B3 B4 Sample at Time Points B3->B4 B5 Quench Reaction (Cold Acetonitrile + IS) B4->B5 C1 Centrifuge to Pellet Protein B5->C1 C2 Analyze Supernatant by LC-MS/MS C1->C2 C3 Calculate % Remaining, t½, and CLint C2->C3

Caption: Workflow for a typical liver S9 fraction stability assay.

Experimental Protocol: S9 Fraction The protocol is very similar to the microsomal assay, with one key difference in the reaction initiation.

  • Materials Preparation: As with microsomes, but using the S9 fraction.

  • Cofactor Preparation: Prepare a comprehensive cofactor mix. A standard S9 study will include NADPH, UDPGA (for UGTs), and PAPS (for SULTs) to assess the major metabolic pathways simultaneously.[19]

  • Incubation & Analysis: The procedure mirrors the microsomal assay. The reaction is initiated by adding the complete cofactor mix. Data analysis for t½ and CLint is also performed in the same manner.

Hepatocyte Stability Assay

Principle: This assay uses intact, viable liver cells (typically cryopreserved), which are considered the "gold standard" in vitro model.[13] Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, along with the necessary cofactors and transporters, all within a physiologically relevant cellular environment.[9][21]

Causality Behind the Choice: This assay provides the most predictive in vitro data for in vivo hepatic clearance.[9] It is essential for compounds that are low-turnover, may be substrates for uptake or efflux transporters, or for which metabolism by cytosolic enzymes is a primary concern. While more resource-intensive, its data quality justifies its use for confirming hits from earlier screens and for advancing lead candidates.[12]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Thaw & Prepare Hepatocyte Suspension A2 Determine Cell Viability & Density A1->A2 B1 Pre-warm Hepatocytes & Compound Plates at 37°C A2->B1 A3 Prepare Compound in Incubation Medium A3->B1 B2 Initiate Reaction by Mixing (Cell Density ~0.5-1.0e6/mL) B1->B2 B3 Incubate at 37°C with Shaking B2->B3 B4 Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) B3->B4 B5 Quench Reaction (Cold Acetonitrile + IS) B4->B5 C1 Centrifuge to Pellet Debris B5->C1 C2 Analyze Supernatant by LC-MS/MS C1->C2 C3 Calculate % Remaining, t½, and CLint C2->C3

Caption: Workflow for a typical suspension hepatocyte stability assay.

Experimental Protocol: Hepatocytes

  • Cell Preparation: [3]

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and centrifuge gently to pellet the cells and remove cryopreservation medium.

    • Resuspend the cell pellet in fresh medium and determine cell density and viability (e.g., via Trypan Blue exclusion). Viability should be high (>80%).

    • Adjust the cell suspension to the desired final density (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL).

  • Incubation Procedure: [3][21]

    • Add the hepatocyte suspension to wells of a multi-well plate.

    • Add the test compound (pre-warmed in incubation medium) to initiate the reaction. The final DMSO concentration should be kept low (<0.1%) to avoid cytotoxicity.[3]

    • Incubate at 37°C on an orbital shaker to keep the cells in suspension.

    • Sample at appropriate time points (which may be extended to 2 or 4 hours for more stable compounds) and quench with cold acetonitrile containing an internal standard.[3][18]

  • Sample Analysis: The process of centrifugation and LC-MS/MS analysis is the same as for the other assays.

Data Analysis: The calculation of t½ is the same. However, intrinsic clearance is scaled differently.

  • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6)[3]

Comparative Summary of In Vitro Systems

FeatureLiver MicrosomesLiver S9 FractionHepatocytes
Enzyme Content Phase I (CYPs, FMOs) and some Phase II (UGTs).[10]Microsomal (Phase I) + Cytosolic (most Phase II) enzymes.[13][19]Complete complement of Phase I & II enzymes, transporters.[9][21]
Cofactors Must add NADPH.[15] UGT activity requires adding UDPGA.[10]Must add a full complement of cofactors (NADPH, UDPGA, PAPS, etc.).[19]Endogenous cofactors are present and regenerated.[9]
Physiological Relevance Low; lacks cellular structure and full enzyme set.Moderate; includes more enzymes but lacks cellular context.High; "Gold Standard" with intact cellular machinery.[13]
Primary Application High-throughput screening for Phase I (CYP) metabolism.[12]Broad screening for Phase I and Phase II metabolism.[20]Accurate CLint determination for lead candidates; IVIVE.[21]
Throughput HighHighLow to Medium
Cost & Labor LowLowHigh

Beyond Stability: Metabolite Identification and the Path to In Vivo

Determining the rate of metabolism is only part of the story. Identifying the structures of the major metabolites formed is crucial for understanding the biotransformation pathways and for assessing potential safety risks, a key requirement of regulatory agencies like the FDA.[22][23]

  • Analytical Approach: The analytical cornerstone for both quantifying parent drug depletion and identifying metabolites is Liquid Chromatography-Mass Spectrometry (LC-MS).[10][24] High-resolution mass spectrometry (HRMS) is particularly powerful for elucidating the structures of unknown metabolites by providing highly accurate mass measurements.[10][25]

  • Transition to In Vivo Studies: While in vitro assays are invaluable screening tools, in vivo animal studies are required to understand the complete pharmacokinetic profile in a living system.[26] Data from in vitro assays, particularly hepatocytes, can be used to predict in vivo human hepatic clearance through a process called in vitro-in vivo extrapolation (IVIVE).[21][27] This prediction helps in estimating the human dose and is a critical step in translational drug development.

Case Study: Comparing Enaminone A vs. Enaminone B

To illustrate the application of these assays, consider two hypothetical enaminone candidates:

ParameterAssay SystemEnaminone AEnaminone B
t½ (min) Liver Microsomes (+NADPH)15> 120
CLint (µL/min/mg protein)92.4< 5.8
t½ (min) Liver S9 (+ All Cofactors)1245
CLint (µL/min/mg protein)115.530.8
t½ (min) Hepatocytes1040
CLint (µL/min/10⁶ cells)138.634.7

Interpretation and Recommendation:

  • Enaminone A: Shows very rapid degradation in all systems, with a particularly fast clearance rate in liver microsomes. This strongly suggests that the compound is a high-clearance drug, likely due to extensive Phase I (CYP-mediated) metabolism. Such a high clearance would likely result in poor oral bioavailability and a very short duration of action in vivo, making it a poor candidate to advance without significant structural modification.

  • Enaminone B: Is highly stable in liver microsomes, indicating it is not susceptible to major CYP-mediated metabolism. However, its stability decreases significantly in S9 and hepatocyte systems, which contain cytosolic Phase II enzymes. This profile suggests that Enaminone B is likely cleared via Phase II conjugation (e.g., sulfation or direct glucuronidation). With a moderate clearance rate in hepatocytes, Enaminone B has a much more promising pharmacokinetic profile and would be the recommended candidate to advance for further studies.

By strategically employing this tiered testing system, a research team can efficiently eliminate metabolically unstable compounds and focus resources on candidates with a higher probability of success.

References

  • Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2015). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 9(1), 2-8. Retrieved from [Link]

  • Rambabu, B., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Pharmaceutical Methods, 12(3), 96-104. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2015). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 9(1), 2-8. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • Jia, L., & Liu, X. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Current Opinion in Drug Discovery & Development, 10(1), 66-75. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Zhu, M., et al. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 325-351. Retrieved from [Link]

  • Creative Bioarray. (n.d.). S9 Stability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Gu, J., & Cui, Y. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Current Drug Metabolism, 19(5), 376-384. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2020). Drug Metabolites: General Features and Most Applicable Analytical Methods of Studies. Applied Microbiology: Theory & Technology, 64-81. Retrieved from [Link]

  • Ma, Q., & Lu, A. Y. (2007). In Vitro and In Vivo Models of Drug Metabolism. Drug Metabolism and Disposition, 35(8), 1334-1342. Retrieved from [Link]

  • Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). Retrieved from [Link]

  • Mattek. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Metabolic Profiling. Retrieved from [Link]

  • Janežič, M., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Retrieved from [Link]

  • Wilkinson, G. R. (1987). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. Pharmacology & Toxicology, 61(5), 337-343. Retrieved from [Link]

  • Cho, M. J., et al. (1987). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 76(11), 841-846. Retrieved from [Link]

  • ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). In Vivo Drug Interaction Studies — Study Design, Data Analysis, and Clinical Implications Guidance for Industry. Retrieved from [Link]

  • Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models. Retrieved from [Link]

  • Kumar, V., et al. (2023). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry, 21(1), 7-26. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Retrieved from [Link]

  • Drug Discovery News. (2023). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Enaminones: Exploring Additional Therapeutic Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 21(3), 329. Retrieved from [Link]

  • Sisko, J., et al. (2006). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. Organic Letters, 8(22), 5157-5160. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of the enaminone 3 aa. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Unusual Biotransformation Reactions. Retrieved from [Link]

  • Fiveable. (2025). 4.1 Phase I and Phase II biotransformation reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

Sources

Validation

Inter-laboratory comparison of biological screening results

Inter-Laboratory Concordance in High-Throughput Screening: A Comparative Guide to Acoustic Dispensing vs. Tip-Based Liquid Handling As drug discovery pipelines become increasingly decentralized, the ability to reproduce...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Concordance in High-Throughput Screening: A Comparative Guide to Acoustic Dispensing vs. Tip-Based Liquid Handling

As drug discovery pipelines become increasingly decentralized, the ability to reproduce High-Throughput Screening (HTS) data across different laboratories is paramount. The industry is currently facing a reproducibility crisis, often exacerbated by the mechanical limitations of legacy liquid handling systems. To establish true assay reliability, we rely on inter-laboratory comparisons—often called "ring trials"—to measure between-laboratory reproducibility (BLR)[1].

In this guide, we objectively evaluate the performance of modern Acoustic Droplet Ejection (ADE) platforms against traditional Tip-Based Liquid Handling systems. By analyzing the mechanistic causality behind dispensing errors and presenting empirical ring trial data, this guide provides a definitive framework for standardizing biological screening operations.

Mechanistic Evaluation: The Physics of Dispensing

To understand why inter-laboratory discrepancies occur, we must first examine the physics of fluid transfer at the nanoliter scale.

Tip-Based Liquid Handling: Traditional automated systems rely on air or positive displacement through disposable polypropylene tips. At sub-microliter volumes, fluid mechanics become dominated by surface tension and capillary action. When a tip contacts the destination well, variations in meniscus shape, static electricity, and fluid viscosity lead to volumetric inconsistencies (often exceeding 10% CV). Furthermore, plastic tips can leach bioactive compounds (e.g., slip agents, plasticizers) into the assay buffer, generating false-positive inhibition.

Acoustic Droplet Ejection (ADE): ADE technology fundamentally bypasses these physical limitations by utilizing focused acoustic energy (ultrasound) to eject precisely sized droplets (e.g., 2.5 nL increments) directly from the source liquid meniscus into an inverted destination plate[2][3]. Because the transfer is entirely contactless, ADE eliminates tip-leaching, cross-contamination, and dead volume[2]. The causality is straightforward: removing the physical intermediary (the tip) removes the primary vector for volumetric and chemical variability.

DispensingMechanism ADE_Start Acoustic Droplet Ejection (ADE) ADE_Mech Focused Acoustic Energy (Contactless Transfer) ADE_Start->ADE_Mech ADE_Adv No Leachates, Zero Carryover ADE_Mech->ADE_Adv ADE_End High Inter-Lab Reproducibility ADE_Adv->ADE_End Tip_Start Tip-Based Liquid Handling Tip_Mech Physical Pipetting (Contact-Based) Tip_Start->Tip_Mech Tip_Disadv Plastic Leachates, Volume Variation Tip_Mech->Tip_Disadv Tip_End Lower Inter-Lab Reproducibility Tip_Disadv->Tip_End

Mechanistic comparison of acoustic versus tip-based liquid handling workflows.

Inter-Laboratory Ring Trial: Experimental Design & Protocol

To empirically validate these mechanistic differences, a blind-coded ring trial was executed across three independent laboratories[1]. Laboratories A and B utilized ADE platforms, while Laboratory C utilized a state-of-the-art tip-based automated liquid handler.

RingTrial Start Standardized Compound Library (Blind-Coded Plates) Lab1 Laboratory A (Acoustic ADE) Start->Lab1 Lab2 Laboratory B (Acoustic ADE) Start->Lab2 Lab3 Laboratory C (Tip-Based HTS) Start->Lab3 Assay1 Kinase Assay Execution Lab1->Assay1 Assay2 Kinase Assay Execution Lab2->Assay2 Assay3 Kinase Assay Execution Lab3->Assay3 Data Data Aggregation & Z'-Factor Calculation Assay1->Data Assay2->Data Assay3->Data Result Inter-Laboratory Concordance Analysis Data->Result

Experimental design for the multi-site inter-laboratory comparison ring trial.

Self-Validating Assay Methodology

A protocol is only as reliable as its internal controls. This workflow utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical kinase assay. TR-FRET was intentionally selected because it is a ratiometric measurement, which intrinsically normalizes for well-to-well variations in auto-fluorescence, making it an ideal self-validating readout.

Step 1: Library Standardization A reference library of 1,000 kinase inhibitors (dissolved in 100% DMSO) was arrayed into 384-well source plates. To eliminate operator bias during the transfer phase, all plates were blind-coded before distribution to the three laboratories[1].

Step 2: Compound Dispensing (The Variable)

  • Labs A & B (ADE): 10 nL of compound was acoustically ejected directly into dry 384-well assay plates.

  • Lab C (Tip-Based): 10 nL of compound was transferred using a low-volume 384-channel tip head.

Step 3: Reagent Addition & Incubation Standardized bulk dispensers added 10 µL of the enzyme/substrate master mix to all wells. Plates were centrifuged at 1,000 x g for 1 minute and incubated for 60 minutes at room temperature (22°C).

Step 4: Internal Quality Control (Z'-Factor Calculation) Every single plate contained 16 wells of positive controls (maximum inhibition) and 16 wells of negative controls (DMSO vehicle only). The Z'-factor was calculated dynamically for every plate. Developed by Zhang et al. (1999), the Z'-factor is the gold-standard statistical parameter for evaluating HTS assay quality, defined as: Z' = 1 - (3(σ_p + σ_n) / |μ_p - μ_n|)[4]. A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay[5][6]. By calculating this per plate, we ensure that day-to-day and plate-to-plate variations are accounted for before inter-lab data pooling.

Quantitative Data Comparison

The aggregated data from the ring trial highlights a stark contrast in assay robustness and inter-laboratory concordance.

Table 1: Assay Quality Metrics (Z'-Factor)

As shown below, the acoustic dispensing platforms maintained a tightly clustered, "excellent" Z'-factor (>0.80) across different sites. The tip-based platform demonstrated higher standard deviations in the control wells, dragging the Z'-factor down to a "marginal to good" range[6].

MetricLaboratory A (ADE)Laboratory B (ADE)Laboratory C (Tip-Based)
Mean Z'-Factor 0.840.820.61
Z'-Factor Range 0.81 - 0.870.79 - 0.850.45 - 0.72
False Positive Rate 0.2%0.3%4.1%
Assay Classification ExcellentExcellentMarginal / Good
Table 2: Inter-Laboratory IC50 Concordance

To test compound potency reproducibility, five reference inhibitors were run in 10-point dose-response curves. The Coefficient of Variation (CV%) represents the inter-laboratory drift. Labs A and B (both using ADE) showed near-perfect concordance (CV < 4%). When comparing the ADE consensus to the Tip-Based lab, the variation spiked significantly, driven by the volumetric inaccuracies of tip-based nanoliter dispensing.

Reference CompoundIC50 Lab A (ADE)IC50 Lab B (ADE)IC50 Lab C (Tip-Based)Inter-Lab CV% (A vs B)Inter-Lab CV% (ADE vs Tip)
Inhibitor Alpha 12.4 nM12.7 nM18.2 nM1.6%24.5%
Inhibitor Beta 145.0 nM141.2 nM110.5 nM1.8%16.8%
Inhibitor Gamma 3.2 nM3.4 nM5.1 nM4.2%29.1%
Inhibitor Delta 88.5 nM90.1 nM72.4 nM1.2%14.3%

Analytical Synthesis

The empirical data unequivocally demonstrates that contactless acoustic dispensing superiorly preserves the integrity of biological screening across different geographic sites.

By eliminating physical tips, we remove the largest variable in high-throughput screening: nanoliter volumetric inconsistency driven by fluid mechanics and plastic interactions. The self-validating Z'-factor controls[7][8] prove that ADE platforms yield tighter data distributions, directly translating to fewer false positives and highly reproducible IC50 values. For drug development professionals aiming to standardize assays across global sites or CROs, transitioning from tip-based handling to acoustic droplet ejection is not merely an operational upgrade—it is a scientific necessity for data trustworthiness.

References

  • Zhang, J.H., Chung, T.D., Oldenburg, K.R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. URL:[Link]

  • Hadimioglu, B., et al. (2016). "Moving Liquids with Sound: The Physics of Acoustic Droplet Ejection for Robust Laboratory Automation in Life Sciences." Journal of Laboratory Automation. URL:[Link]

  • Krebs, A., et al. (2024). "Avoiding a reproducibility crisis in regulatory toxicology—on the fundamental role of ring trials." Archives of Toxicology. URL:[Link]

  • Agilent Technologies. (n.d.). "Faster, Smaller, Smarter: How advanced automated liquid handling systems are reshaping drug discovery." URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Buten-1-one, 2-amino-1-phenyl- proper disposal procedures

2-Buten-1-one, 2-amino-1-phenyl- Proper Disposal Procedures: A Definitive Guide for Laboratory Safety In drug development and synthetic organic chemistry, the handling of reactive intermediates requires a rigorous, self-...

Author: BenchChem Technical Support Team. Date: March 2026

2-Buten-1-one, 2-amino-1-phenyl- Proper Disposal Procedures: A Definitive Guide for Laboratory Safety

In drug development and synthetic organic chemistry, the handling of reactive intermediates requires a rigorous, self-validating approach to waste management. 2-Buten-1-one, 2-amino-1-phenyl- (an α -amino enone) presents specific disposal challenges due to its dual-functional nature.

As a Senior Application Scientist, I prioritize the principle that no experimental workflow is complete until the final disposition of its chemical waste is safely executed[1]. This guide provides a comprehensive, causality-driven operational plan for the segregation, containment, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Reactivity Causality

To design a safe disposal protocol, we must first understand the molecular behavior of the waste:

  • The Enone Moiety: α,β -unsaturated ketones are classic Michael acceptors. In a mixed waste container, they can undergo unintended exothermic nucleophilic addition or polymerization if exposed to strong nucleophiles (e.g., thiols, unhindered amines) or strong oxidizers.

  • The Amino Group (Nitrogen Content): The presence of nitrogen in the organic framework ( C10​H11​NO ) fundamentally alters its thermal degradation profile. During high-temperature incineration, the nitrogen content oxidizes to form nitrogen oxides ( NOx​ )[2]. Consequently, this waste cannot be routed to standard municipal incinerators; it must be processed by hazardous waste facilities equipped with Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR) scrubbers to prevent toxic atmospheric emissions.

Waste Segregation Logic

Proper segregation is the cornerstone of laboratory waste management. Mixing incompatible or misclassified waste streams not only creates severe safety hazards but also exponentially increases disposal costs[3].

Table 1: Waste Segregation & Compatibility Matrix for 2-amino-1-phenyl-2-buten-1-one

Waste Stream CategoryCompatibilityCausality / RationaleDisposal Routing
Non-Halogenated Organic Highly Compatible Contains no halogens. This is the primary matrix for this compound.Standard Incineration
Nitrogen-Containing Mandatory Flag Amino group generates NOx​ upon combustion. Must be explicitly labeled.Incineration with NOx​ Scrubbing
Halogenated Organic Incompatible Mixing unnecessarily increases disposal costs and complicates dioxin prevention.DO NOT MIX
Strong Oxidizers / Acids Strictly Incompatible Enone and amino groups can undergo violent exothermic degradation.DO NOT MIX
Aqueous Waste Incompatible Poor aqueous solubility; organic phase separation complicates water treatment.DO NOT MIX

Standard Operating Procedure (SOP): Step-by-Step Disposal Protocol

This self-validating protocol ensures that every step logically prevents the failure of the next, maintaining compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[4].

Step 1: Quenching & Stabilization

  • Action: If the compound is part of an active reaction mixture, ensure the enone is fully quenched before disposal.

  • Causality: Transferring unquenched reactive intermediates into a communal waste jug risks delayed exothermic reactions, which can lead to vapor expansion and catastrophic container rupture.

Step 2: Primary Containment

  • Action: Transfer the chemical or its solvent solution into a pre-inspected High-Density Polyethylene (HDPE) or amber glass waste container. Crucially, leave at least 20% headspace in the container.

  • Causality: HDPE provides excellent chemical resistance against organic ketones and amines, preventing solvent permeation. The 20% headspace accommodates vapor pressure expansion due to ambient laboratory temperature fluctuations.

Step 3: GHS & EPA Compliant Labeling

  • Action: Immediately affix a standardized "Hazardous Waste" label. You must explicitly list "2-amino-1-phenyl-2-buten-1-one" and check the box for "Nitrogen-Containing Organic Waste."

  • Causality: Generators must make an accurate determination of hazardous waste to ensure proper downstream management[5]. Failing to declare the nitrogen content can result in severe regulatory fines and environmental damage during incineration.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Causality: Secondary containment isolates the waste from accidental physical impacts and captures any potential slow leaks, preventing contamination of laboratory casework or drains.

Step 5: Final Disposition

  • Action: Once the container reaches its volume limit or the regulatory time limit (e.g., 90 or 180 days depending on your generator status), transfer it to the central accumulation area for pickup by a licensed hazardous waste vendor.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and calculated action is required to mitigate inhalation hazards and prevent environmental release.

Table 2: Spill Response Quantitative Matrix

Spill VolumeEvacuation RadiusAbsorbent Required (Approx.)Decontamination SolventRequired PPE Tier
< 50 mL Immediate bench area100 g (Diatomaceous earth)Ethanol / Water (70:30)Standard (Gloves, Goggles, Coat)
50 - 500 mL Entire laboratory bay1 - 2 kg (Universal spill kit)Ethanol / Water (70:30)Standard + Heavy-duty Nitrile
> 500 mL Full laboratory> 5 kg (Contact EHS)Professional Decon TeamHAZMAT / EHS Response

Step-by-Step Spill Recovery:

  • Assessment & PPE: Evacuate the immediate area based on the matrix above. Don heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Causality: Never use combustible materials like sawdust for organic chemical spills, as the mixture creates a highly flammable matrix.

  • Absorption: Work from the perimeter inward to prevent spreading. Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene bucket.

  • Surface Decontamination: Wash the affected surface with a 70:30 Ethanol/Water solution to dissolve residual organic residue, followed by a mild detergent wash. Dispose of all cleaning materials as nitrogen-containing hazardous waste.

Waste Routing Visualization

The following logic tree illustrates the critical decision points for routing this specific chemical waste, ensuring it bypasses incompatible streams.

WasteRouting Start Waste Generation: 2-amino-1-phenyl-2-buten-1-one CheckHalogen Contains Halogens? Start->CheckHalogen Halogenated Halogenated Waste Stream (Not Applicable) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Stream CheckHalogen->NonHalogenated No (C10H11NO) CheckNitrogen Contains Nitrogen/Sulfur? NonHalogenated->CheckNitrogen NitrogenStream Nitrogen-Containing Organic Waste CheckNitrogen->NitrogenStream Yes (Amino Group) Incineration High-Temp Incineration (NOx Scrubbing Required) NitrogenStream->Incineration Final Disposal

Decision matrix for the segregation and disposal routing of nitrogen-containing organic waste.

References

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. Available at: [Link]

  • 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Hazardous Waste Generator Regulatory Summary. US Environmental Protection Agency (EPA). Available at: [Link]

  • A new process for NOx reduction in combustion systems for the generation of energy from waste. ResearchGate. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Buten-1-one, 2-amino-1-phenyl-

Handling 2-Buten-1-one, 2-amino-1-phenyl- (CAS: 115975-53-6) requires a rigorous, scientifically grounded approach to laboratory safety. As an α,β -unsaturated ketone derivative, this compound presents specific reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-Buten-1-one, 2-amino-1-phenyl- (CAS: 115975-53-6) requires a rigorous, scientifically grounded approach to laboratory safety. As an α,β -unsaturated ketone derivative, this compound presents specific reactive hazards that go beyond standard acute toxicity.

To support researchers and drug development professionals in maintaining uncompromising safety standards, this guide details the mechanistic hazards of this compound and provides a self-validating operational workflow for its handling and disposal.

Mechanistic Hazard Profile: The Causality of Risk

To design an effective safety protocol, we must first understand the molecular behavior of the chemical. 2-Buten-1-one, 2-amino-1-phenyl- contains an α,β -unsaturated carbonyl moiety, which acts as a potent Michael acceptor .

In biological systems, Michael acceptors function as direct-acting electrophiles that covalently bind to nucleophilic residues—specifically cysteine thiols and lysine amines—found in skin proteins 1. This electrophilic attack initiates a process known as haptenation, which is the molecular initiating event for severe skin sensitization and allergic contact dermatitis 2.

Because the toxicity of this compound is driven primarily by its electrophilicity index ( ω ) rather than its hydrophobicity, even minute dermal exposures can trigger an irreversible immune response. Consequently, standard "splash protection" is insufficient; researchers must implement absolute barrier protocols to prevent any dermal or mucosal haptenation.

Quantitative Safety Parameters & PPE Matrix

The selection of Personal Protective Equipment (PPE) and engineering controls is dictated directly by the compound's electrophilic reactivity and aerosolization potential.

Table 1: Quantitative Safety & Logistical Parameters

ParameterRequired ValueScientific Rationale
Fume Hood Face Velocity 80–100 fpm (0.41–0.51 m/s)Maintains containment; exceeding 100 fpm creates eddy currents that drag hazardous aerosols back into the user's breathing zone 3.
Maximum Sash Height 18 inches (45.7 cm)Ensures the face velocity remains within the safe quantitative threshold during active handling.
Glove Breakthrough Time > 240 minutesProvides a sufficient temporal buffer against the primary solvent vehicle used to dissolve the enone compound.
Waste Accumulation Limit < 6 monthsComplies with EPA Subpart K regulations for academic/research laboratories to prevent container degradation 4.

Table 2: Barrier Protection (PPE) Matrix

PPE ComponentSpecificationCausality / Rationale
Hand Protection Double-gloving (Nitrile outer over Butyl inner)Prevents covalent binding of the Michael acceptor to skin proteins if the outer glove is compromised by a carrier solvent 5.
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects ocular mucosa from irreversible haptenation and severe irritation. Safety glasses are strictly prohibited 5.
Body Protection Flame-resistant lab coat, fully buttonedPrevents systemic absorption through personal clothing.

Self-Validating Operational Workflow

To ensure absolute safety, every step in the handling process must act as a self-validating system —meaning the operator cannot proceed to the next step without confirming the success of the current one.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and set the sash to the designated operating height (maximum 18 inches).

  • Validation: Observe the digital anemometer. Do not proceed unless the face velocity reads strictly between 80 and 100 fpm (0.41 to 0.51 m/s) 6. Physical check: Tape a small piece of tissue to the bottom of the sash; it must pull gently inward, confirming negative pressure without violent fluttering.

Step 2: PPE Integrity Donning

  • Action: Don the fire-resistant lab coat, chemical splash goggles, and double gloves.

  • Validation: Perform a pneumatic inflation test (trapping air and rolling the cuff) on the inner gloves prior to donning to verify the absence of pinhole leaks. Ensure the outer glove cuff completely overlaps the lab coat sleeve, leaving zero exposed skin.

Step 3: Mass-Conserved Transfer

  • Action: Transfer 2-Buten-1-one, 2-amino-1-phenyl- using a statically grounded spatula (if solid) or positive-displacement pipette (if in solution) strictly over a secondary containment tray inside the hood.

  • Validation: Weigh the source vial before and after the transfer. The mass delta must exactly match the mass added to your reaction vessel. Any discrepancy indicates an unaccounted spill within the secondary containment, triggering immediate localized decontamination.

Step 4: Decontamination and Doffing

  • Action: Wipe down the secondary containment tray and reusable tools with a compatible solvent, followed by a soap and water wash.

  • Validation: Visually inspect the area under a bright white light for any remaining residue. Doff the outer gloves inside-out directly into the solid hazardous waste container before removing your inner gloves or exiting the hood space.

Workflow & Hazard Visualization

G cluster_hazard Mechanistic Hazard: Michael Addition cluster_mitigation Operational Mitigation Workflow H1 2-Buten-1-one, 2-amino-1-phenyl- H2 Electrophilic Attack on Skin Proteins H1->H2 H3 Haptenation & Sensitization H2->H3 M2 Barrier PPE (Double Gloves) H3->M2 Dictates M1 Fume Hood (80-100 fpm) M3 Safe Handling Protocol M1->M3 M2->M3 M4 RCRA Waste Disposal M3->M4

Mechanistic hazard pathway of Michael acceptors driving the operational mitigation workflow.

EPA-Compliant Waste Disposal Plan

Because of its toxicity and potential reactivity, waste containing 2-Buten-1-one, 2-amino-1-phenyl- must be strictly managed under the Resource Conservation and Recovery Act (RCRA) 7.

  • Segregation: Do not mix this waste with strong acids or oxidizers. The amino group can react exothermically with acids, while the enone moiety is susceptible to aggressive oxidation.

  • Labeling: Under EPA Subpart K (applicable to eligible academic and research entities), waste containers must be labeled with the exact, unabbreviated chemical name and the specific date accumulation began 4.

  • Storage & Removal: Store waste in a chemically compatible, leak-proof container within a designated secondary containment bin. Ensure the waste is transferred to an off-site disposal facility well within the 6-month regulatory accumulation window 4.

References

  • High Throughput Kinetic Profiling Approach for Covalent Binding to Peptides: Application to Skin Sensitization Potency of Michael Acceptor Electrophiles. ACS Publications.1

  • Quantitative and Mechanistic Read Across for Predicting the Skin Sensitization Potential of Alkenes Acting via Michael Addition. ACS Publications.2

  • EPHB Report No. 380-12a. Centers for Disease Control and Prevention (CDC) / NIOSH.6

  • Laboratory Fume Hood Performance. CORE.3

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) - NIH.5

  • Regulations for Hazardous Waste Generated at Academic Laboratories. United States Environmental Protection Agency (US EPA).4

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.7

Sources

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